Ethyl 8-fluoroquinoline-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWANFMWJBLPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573652 | |
| Record name | Ethyl 8-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71082-35-4 | |
| Record name | Ethyl 8-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The 8-Fluoroquinoline Scaffold as a Versatile Pharmacophore
An In-depth Technical Guide to the Putative Mechanisms of Action of Ethyl 8-fluoroquinoline-3-carboxylate and Its Derivatives
This compound is a distinct chemical entity belonging to the broader class of quinolones. While comprehensive mechanistic studies on this specific ester are not extensively detailed in public-domain literature, it is recognized as a crucial intermediate in the synthesis of a wide array of pharmacologically active agents.[1][2][3] The true value of this molecule, from a drug discovery perspective, lies in its 8-fluoroquinoline core. This scaffold is a cornerstone in the development of potent therapeutic agents, and the extensive research on its derivatives provides a robust framework for understanding the probable mechanisms of action.
This guide synthesizes the available evidence from structurally related compounds to elucidate the multifaceted biological activities stemming from the 8-fluoroquinoline core. We will explore the primary hypothesized mechanisms, detail the experimental protocols required to validate these actions, and present quantitative data from key derivatives to illustrate the therapeutic potential of this chemical family. The narrative is structured to provide not just procedural steps, but the causal logic that underpins experimental design in the fields of pharmacology and drug development.
Part 1: The Predominant Mechanism - Inhibition of Bacterial Type II Topoisomerases
The foundational mechanism of action for the fluoroquinolone class is the targeted inhibition of bacterial type II topoisomerases, specifically DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[4][5][6] These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair.
Fluoroquinolones exert their bactericidal effect by binding to the enzyme-DNA complex. This interaction stabilizes a transient state where the DNA is cleaved, preventing the re-ligation of the strands.[6] The accumulation of these stabilized, cleaved complexes leads to double-strand DNA breaks, which are lethal to the bacterium upon the progression of the replication fork.[4] The fluorine atom at the C-8 position, as seen in our core scaffold, is known to enhance the biological activity of these compounds.[1]
Visualizing the Topoisomerase Inhibition Pathway
Caption: Mechanism of fluoroquinolone action on bacterial topoisomerases.
Experimental Protocol: DNA Gyrase Inhibition Assay
This protocol is designed to quantify the inhibitory potential of a test compound against E. coli DNA gyrase. The principle relies on the enzyme's ability to introduce negative supercoils into a relaxed plasmid DNA (pBR322), a process that can be visualized and quantified using agarose gel electrophoresis.
Methodology:
-
Reaction Setup: In a 0.5 mL microcentrifuge tube, prepare the reaction mixture on ice:
-
5X Assay Buffer (250 mM Tris-HCl pH 7.6, 100 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine, 2.5 mg/mL yeast tRNA).
-
Relaxed pBR322 plasmid DNA (0.5 µg).
-
Test compound (e.g., this compound derivative) at varying concentrations (e.g., 0.1 µM to 100 µM).
-
E. coli DNA Gyrase (2 units).
-
ATP (1 mM final concentration).
-
Nuclease-free water to a final volume of 30 µL.
-
-
Incubation: Incubate the reaction tubes at 37°C for 60 minutes.
-
Termination: Stop the reaction by adding 6 µL of 6X Stop Buffer/Loading Dye (containing 0.5% SDS and 25 mM EDTA) to each tube.
-
Electrophoresis: Load the entire reaction volume onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80V for 2-3 hours.
-
Visualization & Analysis: Visualize the DNA bands under UV light. The relaxed plasmid runs slower than the supercoiled form. The concentration of the test compound that inhibits 50% of the supercoiling activity (IC₅₀) is determined by densitometric analysis of the bands.
Causality and Self-Validation: This assay includes a positive control (no inhibitor) showing complete conversion to the supercoiled form and a negative control (no enzyme) showing only the relaxed plasmid. This ensures the observed effects are due to enzyme inhibition by the compound.
Part 2: Anticancer Activity via Apoptosis Induction
Several derivatives of the fluoroquinolone scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and B16 (murine melanoma).[7][8] The primary mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death.
One study on a related fluoroquinolone derivative, 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN), revealed that its cytotoxic effects were mediated through the activation of the intrinsic apoptotic pathway, specifically involving caspase-9 and caspase-3.[7] Caspase-9 is an initiator caspase, activated by the apoptosome, which in turn cleaves and activates effector caspases like caspase-3, leading to the execution phase of apoptosis.
Visualizing the Intrinsic Apoptosis Pathway
Caption: Workflow for assessing compound-induced cytokine release from macrophages.
Quantitative Data on Representative Derivatives
While specific data for the parent ethyl ester is limited, the following table summarizes the activity of a key derivative to illustrate the potential potency of compounds from this class.
| Derivative Name | Target Organism/Cell Line | Assay Type | Measured Activity (MIC) | Reference |
| Hexanoic acid-based fatty amide carboxylated quinolone derivative (8a) | Staphylococcus aureus MTCC 96 | MIC | 3.9 µg/mL | [8] |
| Hexanoic acid-based fatty amide carboxylated quinolone derivative (8a) | Bacillus subtilis MTCC 121 | Anti-biofilm | 4.6 µg/mL | [8] |
Conclusion: A Scaffold of High Potential
This compound serves as a foundational building block for a class of compounds with diverse and potent biological activities. The overwhelming evidence from its derivatives points to three primary mechanistic avenues: potent bactericidal action through the inhibition of type II topoisomerases, anticancer effects via the induction of caspase-dependent apoptosis, and potential immunomodulatory and antifungal activities. The true power of this scaffold lies in its chemical tractability, allowing for modifications that can fine-tune its selectivity and potency against these various targets. Further investigation into derivatives of this core structure is a promising strategy for the development of next-generation antibiotics, chemotherapeutics, and antifungal agents.
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Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubMed. [Link]
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Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]
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8-Fluoroquinoline-3-carboxylic acid. MySkinRecipes. [Link]
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A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. PMC - NIH. [Link]
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Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI. [Link]
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Introduction: The Strategic Importance of a Fluorinated Quinolone Scaffold
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 8-fluoroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
This compound is a heterocyclic building block belonging to the extensive family of quinolone derivatives. Its structure is distinguished by a quinoline core, a bicyclic aromatic system containing nitrogen, which is a privileged scaffold in medicinal chemistry. The strategic placement of a fluorine atom at the 8-position and an ethyl carboxylate group at the 3-position endows this molecule with specific electronic and steric properties, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1][2]
The fluorine atom, a bioisostere of a hydrogen atom, is known to significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[3] The carboxylate group at the C-3 position, along with the keto group at C-4 in many of its derivatives, is crucial for the well-documented antibacterial activity of the quinolone class, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][4][5] This guide provides a comprehensive overview of the synthesis, core physicochemical properties, and analytical characterization of this compound, offering field-proven insights for its application in research and drug development.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's fundamental identity is the foundation of all subsequent experimental work.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 71082-35-4 | [6] |
| Molecular Formula | C₁₂H₁₀FNO₂ | [1] |
| Molecular Weight | 219.21 g/mol | Calculated |
| Synonyms | 8-fluoro-quinoline-3-carboxylic acid ethyl ester; 3-Quinolinecarboxylic acid, 8-fluoro-, ethyl ester | [6] |
Molecular Structure Visualization
The structural arrangement of the quinoline core with its substituents is depicted below. This visualization is critical for understanding steric accessibility and potential points of interaction with biological targets.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved via a Gould-Jacobs reaction or a similar cyclization strategy. This approach is favored for its reliability and the availability of starting materials.
Conceptual Synthetic Workflow
The general logic involves the condensation of a substituted aniline with a diethyl ethoxymethylenemalonate (EMME) derivative, followed by a thermally induced cyclization.
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An In-depth Technical Guide to the Biological Targets of 8-Fluoroquinoline Derivatives
This guide provides a comprehensive exploration of the biological targets of 8-fluoroquinoline derivatives, a versatile class of compounds with significant therapeutic applications. From their well-established role as potent antibacterial agents to their emerging potential in oncology, this document delves into the molecular mechanisms of action, key protein interactions, and the experimental methodologies used to identify and validate these targets. This resource is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical scaffold.
Introduction: The Enduring Versatility of the 8-Fluoroquinoline Scaffold
The 8-fluoroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant drugs. Initially recognized for their broad-spectrum antibacterial activity, these compounds have undergone extensive structural modifications, leading to the discovery of derivatives with potent anticancer properties.[1][2][3] This guide will dissect the biological interactions that underpin these therapeutic effects, focusing on the direct molecular targets that are modulated by 8-fluoroquinoline derivatives.
Part 1: The Antibacterial Armamentarium: Targeting Bacterial Topoisomerases
The primary and most well-characterized biological targets of antibacterial 8-fluoroquinoline derivatives are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5][][7][8][9] These enzymes are essential for bacterial survival, as they control the topological state of DNA during replication, transcription, and repair.[10][11]
Mechanism of Action: A Molecular Trap
8-Fluoroquinolones exert their bactericidal effect by trapping these enzymes on the DNA in a covalent protein-DNA complex.[12][13] This action leads to the stabilization of DNA strand breaks, which blocks the progression of the replication fork and ultimately triggers bacterial cell death.[5][13][14]
The general mechanism can be visualized as follows:
Caption: Mechanism of antibacterial action of 8-fluoroquinolones.
In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[4][][15] However, this is a generalization, and some fluoroquinolones exhibit dual-targeting capabilities.[5] The differential targeting is a key factor in the spectrum of activity of different fluoroquinolone derivatives.[15]
Part 2: A New Frontier: 8-Fluoroquinolones in Oncology
The repositioning of existing drugs for new therapeutic indications is a promising strategy in drug discovery.[1][2] Fluoroquinolone derivatives have emerged as a class of compounds with significant antiproliferative effects against various cancer cell lines.[1][2][3]
Targeting Human Topoisomerase II
Similar to their antibacterial mechanism, a primary mode of anticancer activity for many 8-fluoroquinoline derivatives is the inhibition of human topoisomerase II.[1][16] This enzyme is functionally homologous to bacterial gyrase and topoisomerase IV and plays a critical role in managing DNA topology during cell division in eukaryotic cells. By poisoning human topoisomerase II, these compounds introduce DNA double-strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][17]
Other Emerging Anticancer Mechanisms
Beyond topoisomerase II inhibition, research has revealed a broader range of anticancer mechanisms for 8-fluoroquinoline derivatives, highlighting their potential as multi-targeted agents.[17] These include:
-
Induction of Apoptosis: Activation of apoptotic pathways through the modulation of key proteins like p53, Bcl-2, and caspases.[1][17]
-
Cell Cycle Arrest: Halting the progression of the cell cycle at various phases, such as G2/M.[1][17]
-
Kinase Inhibition: Some derivatives have been shown to inhibit protein kinases involved in cancer cell signaling pathways.[16]
-
Inhibition of Angiogenesis: Interference with the formation of new blood vessels that supply nutrients to tumors.
-
Modulation of MicroRNAs: Certain norfloxacin derivatives have been identified as inhibitors of microRNA-21, which is often overexpressed in cancer.[1]
The structural diversity of 8-fluoroquinoline derivatives allows for fine-tuning of their biological activity, enabling the development of compounds with enhanced potency and selectivity for specific cancer targets.
Part 3: Experimental Protocols for Target Identification and Validation
Identifying the direct molecular targets of small molecules is a critical step in drug discovery.[18] Several robust methodologies can be employed to elucidate the biological targets of novel 8-fluoroquinoline derivatives.
Affinity-Based Pull-Down Assays
This is a classic and widely used method for target identification.[18][19][20] It involves immobilizing the small molecule of interest (the "bait") on a solid support and using it to capture its binding partners (the "prey") from a cell lysate.
-
Probe Synthesis: Synthesize a derivative of the 8-fluoroquinoline compound with a linker at a position that does not interfere with its biological activity. This linker is then conjugated to an affinity tag, such as biotin, or directly to a solid support like agarose beads.
-
Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions and protein integrity.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of bait-prey complexes.
-
Washing: Wash the solid support extensively to remove non-specific binders.
-
Elution: Elute the specifically bound proteins from the support.
-
Protein Identification: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.[18]
Caption: Workflow for an affinity-based pull-down experiment.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method for target identification that relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[18][19]
-
Cell Lysate Preparation: Prepare a cell lysate as described for the affinity-based pull-down assay.
-
Incubation with Compound: Incubate aliquots of the lysate with the 8-fluoroquinoline derivative or a vehicle control.
-
Protease Treatment: Treat the lysates with a protease, such as thermolysin or pronase. The target protein, stabilized by the bound compound, will be more resistant to digestion.
-
Analysis: Analyze the protein profiles of the treated and control lysates using SDS-PAGE or mass spectrometry.
-
Target Identification: Proteins that are present in higher abundance in the compound-treated sample compared to the control are potential targets.[18]
Enzyme Inhibition Assays
Once a potential target enzyme is identified, its inhibition by the 8-fluoroquinoline derivative can be quantified using in vitro enzyme inhibition assays. For topoisomerases, this typically involves measuring the enzyme's ability to relax supercoiled DNA in the presence of varying concentrations of the inhibitor.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase, ATP, and the appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of the 8-fluoroquinoline derivative to the reaction mixtures.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Quantification: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.
Part 4: Quantitative Data and Structure-Activity Relationships
The biological activity of 8-fluoroquinoline derivatives is highly dependent on the nature and position of substituents on the quinolone ring.[21][22] Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
| Derivative | Target | IC50 (µM) | Cell Line |
| Ciprofloxacin Derivative 97 | Topoisomerase I/II | 27.71 | A549 (Lung Cancer) |
| Ciprofloxacin Derivative 97 | Topoisomerase I/II | 22.09 | HepG2 (Hepatoma) |
| N-alkylated Fluoroquinolone 32 | Topoisomerase II | 4.3 | Not Specified |
| Ciprofloxacin Derivative 8 | Not Specified | 17.34 - 60.55 | Not Specified |
Table 1: Examples of Anticancer Activity of 8-Fluoroquinoline Derivatives. Data compiled from[1][17].
These data illustrate the potential for chemical modifications to significantly enhance the anticancer activity of the 8-fluoroquinoline scaffold.
Conclusion
The 8-fluoroquinoline scaffold remains a cornerstone of medicinal chemistry, with a rich history and a promising future. While their antibacterial efficacy is well-established through the targeting of bacterial topoisomerases, the expanding research into their anticancer activities reveals a complex and multifaceted pharmacology. The continued exploration of their biological targets, guided by robust experimental methodologies, will undoubtedly lead to the development of novel and more effective therapeutic agents for a wide range of diseases.
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A Technical Guide to the Spectroscopic Profile of Ethyl 8-fluoroquinoline-3-carboxylate: Acknowledging Data Gaps
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: Navigating the Knowns and Unknowns
In the landscape of pharmaceutical research and synthetic chemistry, the meticulous characterization of molecular structures is paramount. Ethyl 8-fluoroquinoline-3-carboxylate, a fluorinated quinoline derivative, represents a class of compounds of significant interest due to the prevalence of the quinoline scaffold in medicinal chemistry. This guide is intended to provide an in-depth technical overview of the spectroscopic data for this specific molecule. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a notable scarcity of detailed, published spectroscopic data for this compound (CAS No. 71082-35-4)[1].
This document will therefore proceed by outlining the anticipated spectroscopic characteristics based on the known properties of its constituent functional groups and data from closely related analogues. It is crucial to underscore that the following sections are predictive and intended to guide researchers in their own analytical endeavors, rather than to serve as a definitive reference of empirical data. The primary aim is to provide a scientifically grounded framework for the analysis of this compound, should it be synthesized or newly characterized.
Molecular Structure and Expected Spectroscopic Features
The foundational step in any spectroscopic analysis is the examination of the molecule's structure to predict the types of signals that can be expected.
Caption: Molecular structure and key identifiers of this compound.
The structure reveals several key features that will give rise to distinct spectroscopic signals:
-
An ethyl ester group (-COOCH₂CH₃)
-
A quinoline ring system , which is an aromatic bicyclic hetero-aromatic structure.
-
A fluorine substituent at the 8-position of the quinoline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for full characterization.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring and the protons of the ethyl group. Based on data for a related compound, ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, we can infer the likely regions for these signals[2].
| Predicted Proton Signal | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |
| H2 (quinoline) | Singlet | 9.0 - 9.5 | Deshielded proton adjacent to the ring nitrogen and the ester group. |
| H4 (quinoline) | Singlet | 8.3 - 8.6 | Aromatic proton influenced by the quinoline ring system. |
| H5, H6, H7 (quinoline) | Multiplets | 7.5 - 8.2 | Aromatic protons with complex splitting due to coupling with each other and the fluorine atom. |
| -OCH₂- (ethyl) | Quartet | 4.4 - 4.6 | Methylene protons adjacent to the ester oxygen and coupled to the methyl protons. |
| -CH₃ (ethyl) | Triplet | 1.4 - 1.6 | Methyl protons coupled to the methylene protons. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.
| Predicted Carbon Signal | Approximate Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | 165 - 170 | Carbonyl carbon of the ester group. |
| C8 (quinoline, C-F) | 155 - 160 (Doublet) | Aromatic carbon directly bonded to fluorine, showing a large C-F coupling constant. |
| Quaternary carbons (quinoline) | 140 - 150 | Aromatic carbons with no attached protons. |
| CH carbons (quinoline) | 120 - 135 | Aromatic carbons with attached protons. |
| -OCH₂- (ethyl) | 60 - 65 | Methylene carbon of the ethyl group. |
| -CH₃ (ethyl) | 14 - 16 | Methyl carbon of the ethyl group. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the local electronic environment. The single fluorine atom at the 8-position on the quinoline ring is expected to produce a single signal. The chemical shift will be influenced by the aromatic system.
| Predicted Fluorine Signal | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |
| F8 | Multiplet | -110 to -130 | Aromatic fluorine chemical shift, with coupling to nearby aromatic protons (H7). |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 219.0696, corresponding to the molecular formula C₁₂H₁₀FNO₂.
Expected Fragmentation Pattern:
-
Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺, leading to a fragment at m/z 174.
-
Loss of the ethyl group (-C₂H₅): [M - 29]⁺, resulting in a fragment at m/z 190.
-
Decarboxylation (loss of CO₂): Subsequent fragmentation could involve the loss of carbon dioxide.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C=O (ester) | 1710 - 1740 | Stretching |
| C-O (ester) | 1250 - 1300 | Stretching |
| C=C and C=N (aromatic) | 1500 - 1650 | Stretching |
| C-F (aromatic) | 1100 - 1250 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The quinoline ring system is a strong chromophore. The UV-Vis spectrum of this compound in a solvent like ethanol or methanol is expected to show multiple absorption bands characteristic of π → π* transitions within the aromatic system. The approximate absorption maxima (λ_max_) would likely be in the range of 220-250 nm and 300-340 nm.
Experimental Protocols: A General Guideline
While specific, validated protocols for this compound are not available, the following represents a standard workflow for the spectroscopic characterization of a novel quinoline derivative.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a novel chemical entity.
Step-by-Step Methodologies:
-
Sample Preparation:
-
Ensure the sample is of high purity, as impurities will interfere with spectroscopic analysis.
-
For NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.
-
For IR, the analysis can be performed on a neat solid sample using an ATR accessory or by preparing a KBr pellet.
-
For UV-Vis, prepare a dilute solution of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
-
Data Acquisition:
-
NMR: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H, ¹³C, and ¹⁹F NMR should be used.
-
MS: Use a high-resolution mass spectrometer to obtain an accurate mass measurement.
-
IR: Record the spectrum over the range of 4000-400 cm⁻¹.
-
UV-Vis: Scan the sample from approximately 200 to 600 nm.
-
-
Data Processing and Interpretation:
-
Process the raw data using appropriate software.
-
For NMR, assign the observed signals to the respective nuclei in the molecule based on chemical shifts, multiplicities, and coupling constants.
-
For MS, analyze the molecular ion peak and the fragmentation pattern to confirm the molecular structure.
-
For IR, assign the characteristic absorption bands to the corresponding functional groups.
-
For UV-Vis, identify the absorption maxima and calculate the molar absorptivity.
-
Conclusion and a Call for Data Contribution
This technical guide provides a predictive framework for the spectroscopic analysis of this compound, based on established principles of spectroscopy and data from related compounds. The notable absence of comprehensive, published empirical data for this specific molecule highlights a gap in the scientific literature.
Researchers who synthesize and characterize this compound are strongly encouraged to publish their findings, including detailed spectroscopic data and assignments. Such contributions are invaluable to the scientific community, fostering a more complete and validated understanding of the chemical space surrounding medicinally relevant scaffolds. This, in turn, accelerates the process of drug discovery and development.
References
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Foreword: The Strategic Importance of the Fluoroquinolone Scaffold
An In-Depth Technical Guide to Ethyl 8-fluoroquinoline-3-carboxylate
In the landscape of modern medicinal chemistry, certain molecular scaffolds achieve a "privileged" status. They are not merely starting materials but rather foundational blueprints from which a multitude of therapeutic agents can be architected. The quinoline core, and specifically its fluorinated derivatives, represents one such cornerstone. This compound (CAS 71082-35-4) is a quintessential example of this principle. It serves as a critical intermediate in the synthesis of compounds that span a wide therapeutic spectrum, from potent antibacterial agents to novel anticancer therapies.[1] The strategic placement of the fluorine atom at the C-8 position can significantly modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making this particular scaffold a subject of intense research interest.[2][3]
This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the synthesis, characterization, and application of this versatile molecule. We will explore not only the "how" but the "why," grounding our discussion in established chemical principles and validated experimental protocols.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral characteristics is the bedrock of its successful application in synthesis and analysis.
Core Properties
The fundamental properties of this compound are summarized below. These values are essential for reaction planning, stoichiometry calculations, and analytical characterization.
| Property | Value | Source |
| CAS Number | 71082-35-4 | [4][5] |
| Molecular Formula | C₁₂H₁₀FNO₃ | [6] |
| Molecular Weight | 235.21 g/mol | [6] |
| Synonyms | 8-fluoro-quinoline-3-carboxylic acid ethyl ester | [7] |
| Appearance | Typically a solid at room temperature | General Knowledge |
Spectroscopic Characterization: An Interpretive Approach
Spectroscopic analysis provides the definitive structural confirmation. Theoretical and comparative studies of related quinolone derivatives offer a predictive framework for interpreting the spectra of this compound.[8]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, with coupling patterns influenced by the fluorine atom. The ethyl ester group will present as a characteristic triplet and quartet system in the upfield region.
-
¹³C NMR Spectroscopy: The carbon spectrum will display signals for all 12 unique carbon atoms. The carbon atoms directly bonded to the fluorine and nitrogen atoms will show characteristic shifts and C-F coupling.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of the functional groups present. Key expected peaks include the C=O stretch of the ester carbonyl, typically around 1720-1740 cm⁻¹, and C-O stretching vibrations. The aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-F stretch will also be present, typically in the 1100-1000 cm⁻¹ region.
-
UV-Vis Spectroscopy: Quinolone derivatives exhibit distinct electronic spectra due to their conjugated aromatic system.[8] The absorption maxima are influenced by the substitution pattern and the solvent used. This technique is valuable for monitoring reaction progress and assessing purity.
The Cornerstone of Synthesis: The Gould-Jacobs Reaction
The most reliable and widely adopted method for constructing the 8-fluoroquinoline core is the Gould-Jacobs reaction, first reported in 1939.[9][10] This powerful thermal cyclization method provides a direct route to the quinoline-4-one backbone, which is a precursor to the target molecule.[11] The reaction proceeds in two key stages: initial condensation followed by a high-temperature intramolecular cyclization.[10]
Reaction Mechanism
The elegance of the Gould-Jacobs reaction lies in its sequential and predictable mechanism:
-
Condensation: The synthesis begins with a nucleophilic attack by the amino group of 2-fluoroaniline on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of an ethanol molecule to form the stable anilidomethylenemalonate intermediate.[9][10]
-
Thermal Cyclization: This step requires significant thermal energy (often >250 °C) to drive a 6-electron electrocyclization.[10] The cyclization occurs at one of the ortho positions of the aniline ring. In the case of 2-fluoroaniline, the cyclization proceeds to form the 8-fluoro-4-hydroxyquinoline-3-carboxylate ester. The product exists in tautomeric equilibrium, predominantly as the 4-oxo form.[9]
Caption: Workflow of the Gould-Jacobs reaction for quinoline synthesis.
Experimental Protocol: Classical Thermal Synthesis
This protocol describes a traditional approach using a high-boiling inert solvent to achieve the necessary temperature for cyclization.[12]
Materials:
-
2-fluoroaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Diphenyl ether (high-boiling solvent)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-130 °C for 2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).
-
Solvent Addition: Allow the mixture to cool slightly. Add diphenyl ether as the solvent.
-
Cyclization: Heat the mixture to a reflux temperature of approximately 250-260 °C. Maintain this temperature for 30-60 minutes. The product will begin to precipitate out of the hot solution.
-
Isolation: Cool the reaction mixture to room temperature. Dilute with hexanes to further precipitate the product. Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.
-
Purification: The crude product, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, can be further purified by recrystallization from a suitable solvent such as ethanol.
Experimental Protocol: Microwave-Assisted Synthesis
Modern adaptations utilize microwave irradiation to dramatically reduce reaction times and often improve yields by providing efficient and uniform heating.[13]
Materials:
-
2-fluoroaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.0-1.2 eq)
-
Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) or Polyphosphoric acid (PPA)
-
Ice-water
-
Sodium bicarbonate solution
Procedure:
-
Condensation (Microwave): In a microwave-safe reaction vial, combine 2-fluoroaniline and EMME.[13] Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 170 °C) for 5-10 minutes. Cool the vial to room temperature. The anilidomethylenemalonate intermediate should solidify.
-
Cyclization: To the crude intermediate, add Eaton's reagent or PPA. Heat the mixture at 100-140 °C for 15-30 minutes (conventional heating or microwave).
-
Workup: Cool the reaction mixture and carefully pour it into a beaker of ice-water. Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry under vacuum. Recrystallize from ethanol if necessary.
Chemical Reactivity and Derivatization Pathways
This compound is not an end-product but a versatile platform for further chemical modification. The ester and the quinoline ring itself offer multiple handles for derivatization.
-
Ester Hydrolysis: Saponification of the ethyl ester using a base like sodium hydroxide, followed by acidic workup, readily yields the corresponding 8-fluoroquinoline-3-carboxylic acid . This carboxylic acid is a common precursor for many fluoroquinolone antibiotics.
-
Amidation: The carboxylic acid can be activated (e.g., with thionyl chloride to form the acid chloride) and reacted with various amines to produce a wide range of 8-fluoroquinoline-3-carboxamides . This modification is a key strategy for altering the compound's pharmacokinetic properties and target interactions.[2][14]
-
Heterocyclic Hybridization: The carboxylate group can be used as an anchor to construct various five-membered heterocyclic rings, such as tetrazoles or oxadiazoles, at the C-3 position.[7][15] This creates hybrid molecules that merge the pharmacophore of the fluoroquinolone with that of another bioactive heterocycle, a strategy often employed to discover new activities or overcome resistance.[15]
Caption: Key derivatization pathways from the parent ester.
Central Role in Drug Discovery
The true value of this compound is realized in its application as a precursor to potent therapeutic agents.
The Fluoroquinolone Antibacterial Mechanism
Derivatives of this scaffold form the core of many fluoroquinolone antibiotics. These drugs exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[16] They form a ternary complex with DNA and essential type II topoisomerase enzymes—DNA gyrase and topoisomerase IV —which are responsible for managing DNA topology during replication.[][18]
-
In Gram-negative bacteria, the primary target is typically DNA gyrase.[16]
-
In Gram-positive bacteria, the primary target is often topoisomerase IV.[16][18]
By stabilizing the enzyme-DNA complex after the DNA strands have been cleaved, the fluoroquinolone traps the enzyme, preventing the re-ligation of the DNA backbone.[19] This leads to an accumulation of double-strand breaks in the bacterial chromosome, which blocks DNA replication and ultimately triggers cell death.[16][19]
Caption: Inhibition of bacterial DNA replication by fluoroquinolones.
Emerging Therapeutic Applications
Beyond their established antibacterial role, quinolone derivatives are being actively investigated for other therapeutic properties. Studies on related compounds have demonstrated significant potential in other areas:
-
Anticancer Activity: Certain novel fluoroquinolone derivatives have shown potent cytotoxic effects against various cancer cell lines, including cervical cancer and melanoma.[20][21] The mechanism often involves the induction of apoptosis.
-
Immunomodulatory Effects: Some derivatives have been found to modulate the release of cytokines from immune cells, suggesting potential applications in treating inflammatory conditions or as adjuvants in immunotherapy.[20]
-
Antiviral and Antimalarial Agents: The quinoline ring is a classic pharmacophore in antimalarial drugs (e.g., chloroquine), and research continues to explore new derivatives for activity against malaria and various viruses.[9]
Safety and Handling
This compound is a chemical reagent intended for laboratory research and development. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[22] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[22]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.
Conclusion
This compound, CAS 71082-35-4, is far more than a simple catalog chemical. It is a highly versatile and strategically important molecular scaffold. Its synthesis, primarily through the robust Gould-Jacobs reaction, is well-understood and adaptable to modern techniques. Its true power is unlocked through subsequent derivatization, providing a gateway to a vast chemical space of bioactive molecules. For researchers in antibacterial, anticancer, and broader drug discovery fields, a thorough understanding of this compound's chemistry and potential is not just beneficial—it is essential for the design and synthesis of next-generation therapeutic agents.
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Anderson, V. R., & Osheroff, N. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. Retrieved from [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Fluoroquinolones: Mechanism of action, classification, and development of resistance. ScienceDirect. Retrieved from [Link]
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Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic. Retrieved from [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. Retrieved from [Link]
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Badowska-Rosłonek, K., Krawiecka, M., & Czerwonka, D. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Navarrete-Vázquez, G., et al. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Retrieved from [Link]
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Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]
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Paulovičová, E., et al. (2017). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. Retrieved from [Link]
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Akula, A., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. Retrieved from [Link]
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化工字典网. (n.d.). CAS NO:71082-35-4; this compound. Retrieved from [Link]
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UkrOrgSyntez. (2021). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH. Retrieved from [Link]
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Quantum chemical calculations for fluoroquinolone derivatives
A Comprehensive Technical Guide to Quantum Chemical Calculations for Fluoroquinolone Derivatives
Authored by: Gemini, Senior Application Scientist
Foreword
The confluence of quantum mechanics and computational chemistry has irrevocably altered the landscape of drug discovery and development. For antimicrobial agents like fluoroquinolones, these in silico techniques offer an unprecedented atomic-level understanding of their structure, reactivity, and biological interactions. This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for applying quantum chemical calculations to the study of fluoroquinolone derivatives. We move beyond a mere recitation of methods to a deeper exploration of the underlying principles, strategic experimental design, and the validation of computational results, ensuring a robust and reliable approach to this powerful analytical tool.
Foundational Principles: Why Quantum Chemistry Matters for Fluoroquinolones
Fluoroquinolones exert their antibacterial action by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. The efficacy of these drugs is intrinsically linked to their three-dimensional structure, electronic properties, and ability to interact with the enzyme-DNA complex. Quantum chemical calculations allow us to model these characteristics with high fidelity, providing insights that are often difficult or impossible to obtain through empirical methods alone.
The Quantum Mechanical Advantage
Unlike classical molecular mechanics, which treats molecules as collections of balls and springs, quantum chemistry applies the principles of quantum mechanics to describe the behavior of electrons. This allows for the explicit calculation of a wide range of molecular properties, including:
-
Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms.
-
Electronic Properties: Calculating the distribution of electrons, molecular orbital energies (HOMO/LUMO), and electrostatic potential. These are critical for understanding reactivity and intermolecular interactions.
-
Spectroscopic Properties: Predicting IR, UV/Vis, and NMR spectra, which can aid in the characterization of novel derivatives.
-
Reaction Mechanisms: Modeling the transition states and energy barriers of chemical reactions, offering insights into metabolic stability and degradation pathways.
The Core Workflow: A Conceptual Overview
The application of quantum chemistry to fluoroquinolone research typically follows a structured workflow. This iterative process ensures that the computational models are both accurate and relevant to the biological questions being asked.
Figure 1: A generalized workflow for quantum chemical calculations of fluoroquinolone derivatives.
Methodological Deep Dive: Selecting the Right Tools
The choice of computational method is a critical decision that balances accuracy with computational cost. For fluoroquinolone derivatives, which can range from 30 to 60 atoms, Density Functional Theory (DFT) offers the best compromise.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT is a quantum mechanical method that determines the electronic structure of a molecule by calculating the electron density. This approach is significantly faster than traditional wave function-based methods while still providing a high level of accuracy for a wide range of molecular systems.
2.1.1. Choosing a Functional and Basis Set
The accuracy of a DFT calculation is determined by two key components:
-
The Functional: This is an approximation of the exchange-correlation energy, which accounts for the complex interactions between electrons. For organic molecules like fluoroquinolones, hybrid functionals such as B3LYP are often a good starting point.
-
The Basis Set: This is a set of mathematical functions used to describe the atomic orbitals. The 6-31G* basis set is a commonly used and well-validated choice for initial geometry optimizations and property calculations of fluoroquinolones.
Semi-Empirical Methods: For High-Throughput Screening
For studies involving a large number of derivatives, semi-empirical methods like AM1 or PM3 can be employed for initial screening. These methods are much faster than DFT but are also less accurate. They are best suited for generating initial geometries and ranking compounds before committing to more computationally expensive DFT calculations.
Practical Application: A Step-by-Step Protocol for Analyzing a Fluoroquinolone Derivative
This section provides a detailed protocol for performing a quantum chemical analysis of a representative fluoroquinolone, such as ciprofloxacin.
Experimental Protocol: DFT Analysis of Ciprofloxacin
Objective: To calculate the optimized geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential of ciprofloxacin.
Software: Gaussian, ORCA, or other quantum chemistry software package.
Method: DFT with the B3LYP functional and 6-31G* basis set.
Step 1: Building the Initial Structure
-
Use a molecular builder (e.g., Avogadro, GaussView) to construct the 3D structure of ciprofloxacin.
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
-
Set up a DFT calculation with the B3LYP functional and 6-31G* basis set.
-
Specify the "Opt" keyword in the input file to request a geometry optimization.
-
Run the calculation. This will iteratively adjust the positions of the atoms until the lowest energy conformation is found.
Step 3: Frequency Calculation (Self-Validation)
-
Using the optimized geometry from the previous step, perform a frequency calculation.
-
This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
Step 4: Calculation of Molecular Properties
-
With the validated geometry, perform a single-point energy calculation to determine the electronic properties.
-
Request the calculation of molecular orbitals (to identify HOMO and LUMO) and the electrostatic potential.
Data Presentation: Key Quantum Chemical Descriptors
The results of these calculations provide a wealth of information that can be correlated with biological activity.
| Descriptor | Definition | Relevance to Fluoroquinolones |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. Important for interactions with electron-deficient sites in the biological target. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. Relates to interactions with electron-rich sites. |
| HOMO-LUMO Gap | The energy difference between EHOMO and ELUMO | A smaller gap suggests higher reactivity and can be correlated with increased biological activity. |
| Electrostatic Potential (ESP) | The electrostatic potential mapped onto the electron density surface. | Reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are key for understanding non-covalent interactions with the target. |
Advanced Applications: From QSAR to ADMET Prediction
Quantum chemical descriptors can serve as powerful inputs for developing Quantitative Structure-Activity Relationship (QSAR) models. These models statistically correlate the calculated properties of a series of fluoroquinolone derivatives with their experimentally determined biological activity.
The QSAR Workflow
Figure 2: A schematic representation of the workflow for developing a QSAR model using quantum chemical descriptors.
Furthermore, these descriptors are increasingly being used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify promising drug candidates with favorable pharmacokinetic profiles early in the development process.
Conclusion and Future Outlook
Quantum chemical calculations provide an indispensable toolkit for the modern medicinal chemist working on fluoroquinolone derivatives. By offering a detailed picture of the electronic and structural properties of these molecules, these methods enable a more rational and efficient approach to drug design. As computational power continues to increase and theoretical methods become more sophisticated, the predictive power of quantum chemistry in drug discovery is poised to become even more significant.
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Mechanism of Action of Fluoroquinolones , ScienceDirect, [Link]
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A brief introduction to density functional theory , University of Cambridge, [Link]
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An In-depth Technical Guide to the Molecular Modeling of Ethyl 8-fluoroquinoline-3-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular modeling of Ethyl 8-fluoroquinoline-3-carboxylate, a scaffold of significant interest in medicinal chemistry. As a member of the quinoline family, and more specifically the fluoroquinolones, this compound holds potential for diverse therapeutic applications, including as an antibacterial and anticancer agent. The strategic incorporation of a fluorine atom at the 8-position and an ethyl carboxylate group at the 3-position is anticipated to modulate its physicochemical properties and biological activity.
This document is structured to provide not only a methodological framework for the computational analysis of this molecule but also to offer insights into the rationale behind the selection of specific techniques. We will delve into density functional theory (DFT) for elucidating its electronic structure, quantitative structure-activity relationship (QSAR) considerations for predicting its biological potency, and molecular docking to explore its interactions with relevant biological targets.
Foundational Understanding: The Quinolone Scaffold
Quinolone derivatives are a well-established class of compounds in pharmaceutical sciences. Their mechanism of action, particularly as antibacterial agents, often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[1][2] The continuous evolution of bacterial resistance necessitates the design of novel quinolone analogs with improved efficacy. Computational modeling is an indispensable tool in this endeavor, offering a route to rationally design molecules with enhanced activity and favorable pharmacokinetic profiles.[3]
Molecular Geometry and Electronic Properties: A Density Functional Theory (DFT) Approach
A fundamental step in molecular modeling is the accurate determination of the molecule's three-dimensional structure and its electronic properties. Density Functional Theory (DFT) offers a robust and computationally efficient method for this purpose.
Rationale for Method Selection
DFT, particularly with hybrid functionals like B3LYP, provides a good balance between accuracy and computational cost for organic molecules of this size.[4][5] The choice of basis set is also critical; a Pople-style basis set such as 6-311++G(d,p) is recommended to provide sufficient flexibility for describing the electron distribution, including lone pairs and polarization effects.[5]
Step-by-Step Protocol for Geometry Optimization and Frequency Analysis
-
Input Structure Generation: The initial 3D structure of this compound can be built using any standard molecular modeling software (e.g., Avogadro, ChemDraw).
-
Geometry Optimization: Perform a full geometry optimization using a DFT method (e.g., B3LYP/6-311++G(d,p)) in a computational chemistry package (e.g., Gaussian, ORCA). This will yield the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, a frequency calculation at the same level of theory is essential. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic data and predicted vibrational frequencies, which can be correlated with experimental infrared (IR) spectra.[6][7]
Analysis of Electronic Properties
From the optimized geometry, a wealth of electronic properties can be calculated to understand the molecule's reactivity and potential interaction points:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.[4]
-
Molecular Electrostatic Potential (MEP) Surface: The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically blue/green) and nucleophilic (electron-rich, typically red/yellow) regions. This is invaluable for predicting non-covalent interactions with biological targets.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and charge delocalization.
Predicted Spectroscopic Data
The DFT calculations can also predict spectroscopic properties that can be used for comparison with experimental data if it becomes available:
-
NMR Spectroscopy: Theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F can be calculated to aid in the interpretation of experimental NMR spectra.[8]
-
IR Spectroscopy: The calculated vibrational frequencies, after appropriate scaling, can be compared to an experimental IR spectrum to confirm the structure. Key expected vibrations would include C=O stretching of the ester and aromatic C=C and C-N stretching frequencies.[6]
Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a powerful statistical approach used to correlate the chemical structure of a series of compounds with their biological activity.[1][3] For this compound, a QSAR model built on a dataset of similar quinolone derivatives can provide an estimate of its potential antibacterial or anticancer activity.
Descriptor Calculation
A wide range of molecular descriptors can be calculated from the optimized 3D structure, including:
-
Topological descriptors: Molecular weight, number of rotatable bonds, etc.
-
Electronic descriptors: Dipole moment, HOMO-LUMO energies, partial atomic charges.[4]
-
Lipophilicity descriptors: LogP (partition coefficient), which is a key factor in drug absorption.[1]
QSAR Model Development Workflow
A typical QSAR workflow involves:
-
Data Set Selection: Curate a dataset of quinolone derivatives with known biological activity against a specific target.
-
Descriptor Calculation: Calculate a variety of descriptors for all molecules in the dataset.
-
Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model.[1]
-
Model Validation: Rigorously validate the model using internal (e.g., cross-validation) and external validation sets to ensure its predictive power.
The developed QSAR model can then be used to predict the biological activity of this compound.
Exploring Molecular Interactions: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[9][10] This is crucial for understanding the potential mechanism of action of a drug candidate.
Target Selection
Based on the known pharmacology of fluoroquinolones, relevant biological targets for docking studies include:
-
Bacterial DNA Gyrase (Topoisomerase II): A primary target for many antibacterial quinolones.[2][9] The crystal structure of Staphylococcus aureus DNA gyrase complexed with a quinolone is available in the Protein Data Bank (PDB).
-
Topoisomerase IV: Another key bacterial enzyme involved in DNA replication, particularly in Gram-positive bacteria.[1]
-
Kinases: Some quinoline derivatives have shown activity as kinase inhibitors, making them potential anticancer agents.
Molecular Docking Workflow
The following diagram illustrates a typical molecular docking workflow:
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Methodological & Application
Part 1: Gather Information on the Gould-Jacobs Reaction for Ethyl 8-fluoroquinoline-3-carboxylate Synthesis
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I will start by performing comprehensive Google searches to gather information on the Gould-Jacobs reaction, specifically its application to the synthesis of Ethyl 8-fluoroquinoline-3-carboxylate. I will focus on finding the reaction mechanism, optimized protocols, and common challenges.
Part 2: Research Starting Material Synthesis
In parallel with the first step, I will search for reliable sources detailing the synthesis of the necessary starting materials: 3-fluoroaniline and diethyl 2-(ethoxymethylene)malonate. This will ensure the guide is comprehensive, covering the entire synthetic pathway.
Part 3: Investigate Work-up, Purification, and Characterization
Next, I will look for information regarding the typical work-up, purification, and analytical characterization (e.g., NMR, IR, Mass Spec) of the final product, this compound. This is crucial for ensuring the purity and identity of the synthesized compound.
Part 4: Structure the Application Note and Create Visualizations
After gathering and analyzing the search results from the previous steps, I will structure the detailed application note and protocol. The guide will be organized to flow logically from the theoretical background and mechanism to practical experimental steps and data analysis. I will also create Graphviz diagrams to visually represent the reaction mechanism and the overall experimental workflow, as required.
Part 5: Write the Comprehensive Guide
Finally, I will write the complete guide. This will involve incorporating all the required elements, including in-text citations with clickable URLs, a comprehensive reference list, data tables for easy comparison of quantitative data, and the generated diagrams. The final output will be an authoritative and in-depth resource for researchers interested in the synthesis of this compound via the Gould-Jacobs reaction.
Application Notes and Protocols for the Synthesis of this compound via the Gould-Jacobs Reaction
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity.[4] This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound, a key intermediate in the development of novel therapeutic agents.[5] We will delve into the Gould-Jacobs reaction, a classical and versatile method for constructing the quinoline core.[4][6] This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the causality behind the experimental choices, ensuring a robust and reproducible synthesis.
Introduction: The Strategic Importance of Fluorinated Quinolines
The synthesis of quinoline and its derivatives has been a subject of considerable interest for organic and medicinal chemists for many years due to their presence in a large number of natural and synthetic products with significant biological activity.[3] The Gould-Jacobs reaction, first reported in 1939, provides a reliable and effective pathway to 4-hydroxyquinoline-3-carboxylate intermediates, which can be further modified.[4][6] This reaction is particularly effective for anilines with electron-donating groups at the meta-position.
The strategic incorporation of fluorine into pharmacologically active molecules is a widely used strategy to modulate their physicochemical and biological properties.[7] In the context of quinolines, the presence of a fluorine atom at the 8-position can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[4] this compound serves as a versatile precursor for a variety of derivatives, making its efficient synthesis a critical step in the drug discovery pipeline.[5]
The Gould-Jacobs Reaction: A Mechanistic Deep Dive
The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with a malonic acid derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system.[6][8]
The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The synthesis initiates with a nucleophilic attack from the nitrogen atom of the aniline onto the electrophilic carbon of the ethoxymethylene group of DEEM.[8]
-
Elimination: This is followed by the elimination of an ethanol molecule to form an intermediate, diethyl anilinomethylenemalonate.[8][9]
-
Thermal Cyclization: The crucial ring-closing step is a 6-electron electrocyclization reaction that occurs at high temperatures, typically above 250 °C.[6][9] This intramolecular cyclization is a concerted pericyclic reaction.
-
Tautomerization: The cyclized product exists in equilibrium between its keto and enol forms, with the 4-oxo (keto) form being predominant.[8]
Diagram: Mechanism of the Gould-Jacobs Reaction
Caption: Mechanism of the Gould-Jacobs Reaction.
Synthesis of Starting Materials: Ensuring Purity from the Outset
The quality of the starting materials is paramount to the success of the synthesis. Here, we outline the preparation of the key precursors.
Synthesis of 3-Fluoroaniline
3-Fluoroaniline is a crucial starting material and can be synthesized via the reduction of 3-fluoronitrobenzene.[10][11]
-
Method: Catalytic hydrogenation using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst is a common and efficient method.[10] Alternatively, chemical reduction using metals like iron or tin in an acidic medium can be employed.[10][11]
-
Purity: It is essential to use high-purity 3-fluoroaniline as impurities can interfere with the subsequent Gould-Jacobs reaction. It is a colorless to pale yellow liquid that may darken upon exposure to air and light.[11]
Synthesis of Diethyl 2-(ethoxymethylene)malonate (DEEM)
DEEM is a key reagent in the Gould-Jacobs reaction and can be prepared by reacting diethyl malonate with ethyl orthoformate in the presence of acetic anhydride and a catalytic amount of anhydrous zinc chloride.[12][13]
-
Reaction Conditions: The reaction mixture is heated, and the progress can be monitored by the distillation of the ethyl acetate byproduct.[12]
-
Purification: The product is typically purified by vacuum distillation.[12]
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Fluoroaniline | ReagentPlus®, 99% | Sigma-Aldrich |
| Diethyl 2-(ethoxymethylene)malonate | 98% | Sigma-Aldrich |
| Dowtherm A | Dow Chemical | |
| Ethanol | Anhydrous | Fisher Scientific |
| Hexane | ACS Grade | VWR |
Step 1: Condensation of 3-Fluoroaniline with DEEM
-
In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine 3-fluoroaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture to 120-130 °C for 1-2 hours.
-
During this time, ethanol will be produced as a byproduct and should be removed by distillation.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the 3-fluoroaniline.
Step 2: Thermal Cyclization
-
In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat Dowtherm A to 250 °C.
-
Slowly add the intermediate from Step 1 to the hot Dowtherm A with vigorous stirring.
-
Maintain the reaction temperature at 250-260 °C for 30-60 minutes. The high temperature is crucial for the intramolecular cyclization.[9]
-
Upon completion, allow the reaction mixture to cool to below 100 °C.
Work-up and Purification
-
Add hexane to the cooled reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with hexane to remove the Dowtherm A.
-
The crude product can be further purified by recrystallization from ethanol to yield Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate as a solid.
Diagram: Experimental Workflow
Caption: Experimental workflow for synthesis.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | Consistent with literature values. |
| ¹H NMR | Characteristic peaks for the aromatic protons, the ethyl ester group, and the quinoline ring protons. The fluorine coupling should be observable. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₀FNO₃: 235.21 g/mol ).[14] |
| IR Spectroscopy | Characteristic absorption bands for the C=O (ester and quinolone), C-F, and N-H bonds. |
Troubleshooting and Optimization
-
Low Yield in Condensation Step: Ensure complete removal of ethanol as its presence can inhibit the reaction. An excess of DEEM can also be used to drive the reaction to completion.
-
Decomposition during Cyclization: The high temperature required for cyclization can sometimes lead to product decomposition.[6] It is crucial to maintain the temperature within the specified range and to minimize the reaction time. The use of a high-boiling, inert solvent like Dowtherm A is critical for even heat distribution.[6] Microwave-assisted heating can be an alternative to conventional heating to shorten reaction times and potentially improve yields.[9]
-
Purification Challenges: The final product can sometimes be difficult to purify.[2] If recrystallization is not sufficient, column chromatography on silica gel can be employed. However, the acidic nature of silica gel may cause decomposition of some quinoline derivatives.[15] In such cases, using a deactivated silica gel or a different stationary phase may be necessary.
Conclusion
The Gould-Jacobs reaction remains a powerful and reliable method for the synthesis of the quinoline core. This guide provides a detailed and scientifically grounded protocol for the preparation of this compound. By understanding the underlying mechanism and the critical parameters of each step, researchers can confidently and efficiently synthesize this valuable intermediate for further applications in drug discovery and development.
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Gould–Jacobs reaction - Wikipedia. (URL: [Link])
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Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: [Link])
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Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (URL: [Link])
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])
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Gould Jacobs Quinoline forming reaction - Biotage. (URL: [Link])
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Synthesis of Diethyl Ethoxymethylenemalonate - PrepChem.com. (URL: [Link])
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Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (URL: [Link])
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Gould–Jacobs reaction | Request PDF - ResearchGate. (URL: [Link])
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diethyl methylenemalonate - Organic Syntheses Procedure. (URL: [Link])
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A Thermal [2+2] Cycloaddition/Retro-4π-Electrocyclization Reaction of p-Quinone Methides with Alkyne and a Mechanistic Investigation: Ingress of a Vinyl Fuchsone Pharmacophore | Organic Letters - ACS Publications. (URL: [Link])
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Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (URL: [Link])
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Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis. (URL: [Link])
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Cas 87-13-8,Diethyl ethoxymethylenemalonate - LookChem. (URL: [Link])
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Ethyl 4,8-dibromo-7-fluoro-quinoline-3-carboxylate | C12H8Br2FNO2 - PubChem. (URL: [Link])
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Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine | Organic Letters - ACS Publications. (URL: [Link])
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Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (URL: [Link])
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Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed. (URL: [Link])
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3-Fluoroaniline International Distributor - Multichem Exports. (URL: [Link])
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ethyl ethoxymethylenemalonate - Organic Syntheses Procedure. (URL: [Link])
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Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (URL: [Link])
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])
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Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile - ResearchGate. (URL: [Link])
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Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives - Oriental Journal of Chemistry. (URL: [Link])
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Machine learning-guided strategies for reaction conditions design and optimization. (URL: [Link])
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General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. (URL: [Link])
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Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... - ResearchGate. (URL: [Link])
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Reaction Conditions Optimization: The Current State - PRISM BioLab. (URL: [Link])
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Applications in Antimicrobial Research for Fluoroquinolones: A Senior Application Scientist's Guide
Introduction: The Enduring Relevance of Fluoroquinolones
Fluoroquinolones (FQs) represent a critical class of synthetic, broad-spectrum bactericidal agents that have been a cornerstone of antimicrobial therapy and research for decades.[1] Their unique mechanism—the direct inhibition of bacterial DNA synthesis—sets them apart from many other antibiotic classes.[2][3] FQs exert their activity by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. By stabilizing the covalent enzyme-DNA complex, they trap the enzyme on the DNA, leading to double-strand DNA breaks that block replication and transcription, ultimately resulting in rapid cell death.[3][4][5]
The evolution of fluoroquinolones has given rise to multiple generations, each with an expanded spectrum of activity. While early agents were highly effective against Gram-negative bacteria, newer generations exhibit enhanced potency against Gram-positive and even anaerobic organisms.[6][7] However, their extensive use has inevitably led to the emergence of resistance, primarily through target-site mutations (in gyrA and parC genes), increased expression of efflux pumps, or plasmid-mediated resistance mechanisms.[2][8][9]
This guide provides an in-depth exploration of the applications of fluoroquinolones in a research context. It moves beyond simple descriptions to provide detailed, field-proven protocols and the scientific rationale behind them. The methodologies outlined herein are designed to be self-validating systems for investigating the efficacy, mechanism, and resistance dynamics of this vital antimicrobial class.
Section 1: Core Mechanism of Action & Resistance
Understanding the fundamental interaction between fluoroquinolones and their bacterial targets is crucial for designing meaningful experiments. FQs interfere with the DNA breakage-reunion cycle catalyzed by DNA gyrase and topoisomerase IV.
-
In Gram-negative bacteria , DNA gyrase is typically the more sensitive primary target.[5][8]
-
In Gram-positive bacteria , topoisomerase IV is often the primary target.[5][8]
This dual-targeting capability is a key attribute of their broad-spectrum activity. Resistance often develops in a stepwise manner, with a first mutation occurring in the primary target gene, followed by a second mutation in the secondary target gene to confer higher levels of resistance.[1]
Visualizing the Fluoroquinolone Mechanism of Action
The following diagram illustrates the inhibitory action of fluoroquinolones on the catalytic cycle of bacterial DNA gyrase and topoisomerase IV.
Caption: Fluoroquinolone (FQ) trapping of the enzyme-DNA cleavage complex.
Section 2: Fundamental Efficacy Testing
Quantifying the in vitro activity of fluoroquinolones is the first step in any antimicrobial research program. The following protocols are foundational.
Application Note 2.1: Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard, providing quantitative results essential for pharmacodynamic analysis and resistance monitoring.[10]
Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of a fluoroquinolone in a 96-well microtiter plate. Growth is assessed visually or spectrophotometrically after incubation. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]
Materials:
-
Test fluoroquinolone (e.g., ciprofloxacin, levofloxacin) stock solution
-
Bacterial isolate (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Sterile 96-well U-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer, incubator (35-37°C)
Procedure:
-
Inoculum Preparation: a. Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution Series: a. Prepare a serial twofold dilution of the fluoroquinolone in CAMHB directly in the 96-well plate. b. Typically, add 100 µL of CAMHB to wells 2 through 12. c. Add 200 µL of the starting drug concentration to well 1. d. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 100 µL from well 10. e. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no drug, no bacteria).
-
Inoculation: a. Add the standardized bacterial inoculum to wells 1 through 11. The final volume in each well should be uniform (e.g., 100 µL drug dilution + 100 µL inoculum, or 50 µL + 50 µL).
-
Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of the fluoroquinolone at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well).
Causality and Validation:
-
Why CAMHB? This medium is standardized for susceptibility testing and contains controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺), which can affect the activity of fluoroquinolones.[11]
-
Why 0.5 McFarland? This standardizes the initial bacterial density, ensuring reproducibility. A higher inoculum can lead to falsely elevated MICs.
-
Controls: The growth control validates that the bacteria are viable, while the sterility control confirms the medium is not contaminated.
Application Note 2.2: Assessing Bactericidal Activity with Time-Kill Assays
While the MIC determines growth inhibition, a time-kill assay reveals the rate and extent of bacterial killing, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting) effects.[12] For fluoroquinolones, which are concentration-dependent killers, this assay is particularly informative. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[5][12]
Principle: A standardized bacterial inoculum is exposed to constant concentrations of a fluoroquinolone over a 24-hour period. Aliquots are removed at specified time points, serially diluted, and plated to enumerate surviving bacteria.
Materials:
-
All materials from Protocol 2.1.1
-
Sterile flasks or tubes for culture
-
Phosphate-Buffered Saline (PBS) or sterile saline for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Shaking incubator
Procedure:
-
Preparation: a. Prepare a bacterial inoculum in CAMHB, grown to the mid-logarithmic phase (approximating a 0.5 McFarland standard). b. Dilute the culture in pre-warmed CAMHB to a starting density of ~5 x 10⁵ to 5 x 10⁶ CFU/mL in several flasks.
-
Drug Exposure: a. Add the fluoroquinolone to the flasks at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). b. Include a growth control flask with no antibiotic.
-
Sampling and Enumeration: a. Immediately after adding the drug (T=0) and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask. b. Perform serial tenfold dilutions of the aliquot in sterile PBS. c. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates. d. Causality: If there is concern about drug carryover inhibiting growth on the plates, centrifugation and resuspension of the bacterial pellet or use of a specific neutralizing broth may be necessary.[13]
-
Incubation and Counting: a. Incubate plates at 35-37°C for 18-24 hours. b. Count the colonies on plates that yield 30-300 colonies to calculate the CFU/mL for each time point.
-
Data Analysis: a. Plot the log₁₀ CFU/mL (Y-axis) versus time (X-axis) for each concentration and the growth control.
Visualizing an Experimental Workflow: Time-Kill Assay
Caption: Standard workflow for a time-kill kinetic assay.
Section 3: Investigating Resistance Development
A key research application for fluoroquinolones is understanding and predicting the emergence of resistance. The Mutant Prevention Concentration (MPC) is a powerful concept in this regard.
Application Note 3.1: The Mutant Prevention Concentration (MPC)
The MPC is the MIC of the least susceptible single-step mutant subpopulation.[14] It represents the antimicrobial concentration required to block the growth of all first-step resistant mutants within a large bacterial population.[15] The concentration range between the MIC and the MPC is termed the Mutant Selection Window (MSW) . Maintaining drug concentrations above the MPC is hypothesized to restrict the selection of resistant mutants.[16]
Principle: A very high-density bacterial inoculum (≥10¹⁰ CFU) is plated onto agar containing various concentrations of a fluoroquinolone. The MPC is the lowest drug concentration that prevents any colony formation after prolonged incubation.
Materials:
-
Test fluoroquinolone
-
Bacterial isolate
-
Appropriate broth (e.g., Todd-Hewitt for S. pneumoniae, Luria-Bertani for E. coli)[14]
-
Agar plates containing serial twofold dilutions of the fluoroquinolone
-
Large-format agar plates (e.g., 150 mm) are recommended
-
Centrifuge
Procedure:
-
High-Density Inoculum Preparation: a. Grow a large volume (e.g., 500 mL) of broth culture overnight to reach stationary phase. b. Concentrate the bacteria by centrifugation and resuspend the pellet in a small volume of sterile broth or saline to achieve a final density of >10¹⁰ CFU/mL. c. Validation: Perform viable counts (serial dilution and plating) on the concentrated inoculum to confirm the cell density.
-
Plating: a. Spread a precise volume of the high-density inoculum (to deliver a total of ≥10¹⁰ cells) onto each agar plate containing different concentrations of the fluoroquinolone.[15] Use multiple plates per concentration for accuracy.
-
Incubation: a. Incubate the plates at 35-37°C for an extended period, typically 48-72 hours, to allow for the growth of slow-growing mutants.[15]
-
Determining MPC: a. The MPC is recorded as the lowest antibiotic concentration on which no bacterial colonies are observed.[15]
Data Presentation: Representative MIC and MPC Values
The table below summarizes typical MIC₉₀ and MPC₉₀ values (the concentrations required to inhibit 90% of isolates) for different fluoroquinolones against Streptococcus pneumoniae, illustrating the concept of the Mutant Selection Window.
| Fluoroquinolone | MIC₉₀ (µg/mL) | MPC₉₀ (µg/mL) | Mutant Selection Window (MPC/MIC) |
| Levofloxacin | 1 | 8 | 8 |
| Gatifloxacin | 0.5 | 2 | 4 |
| Moxifloxacin | 0.25 | 1 | 4 |
| Gemifloxacin | 0.12 | 0.5 | 4 |
| Data synthesized from literature.[14][16] |
Section 4: Advanced Mechanistic & Specialized Assays
Beyond basic efficacy, specific assays can elucidate the precise molecular interactions and performance of fluoroquinolones in complex biological environments.
Application Note 4.1: Target Enzyme Inhibition Assays
Directly measuring the inhibition of purified DNA gyrase or topoisomerase IV is the definitive method for confirming a compound's mechanism of action and for structure-activity relationship (SAR) studies.
Principle: Bacterial topoisomerase IV relaxes supercoiled plasmid DNA in an ATP-dependent reaction. An effective fluoroquinolone will inhibit this process. The different plasmid topologies (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.[2][4]
Materials:
-
Purified bacterial topoisomerase IV (commercial kits available)[17]
-
Supercoiled plasmid DNA (e.g., pBR322)[4]
-
Assay Buffer (containing ATP, MgCl₂, and other components)[2][4]
-
Test fluoroquinolone
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, supercoiled plasmid DNA, and the desired concentration of the test fluoroquinolone (or DMSO for a vehicle control).
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of topoisomerase IV enzyme. A positive control (enzyme, no inhibitor) and negative control (no enzyme) are essential.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[2]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and/or a chelating agent like EDTA, often mixed with a loading dye.[18] Some protocols may include a proteinase K digestion step to remove the enzyme from the DNA.[3]
-
Electrophoresis: Load the samples onto an agarose gel. The supercoiled (substrate) and relaxed (product) forms of the plasmid will migrate at different rates.
-
Visualization: Stain the gel with a DNA-binding dye and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed plasmid compared to the positive control. The concentration of drug that inhibits 50% of the enzyme activity (IC₅₀) can be determined by quantifying band intensities across a range of drug concentrations.
Causality: The conversion of the fast-migrating supercoiled plasmid to the slower-migrating relaxed form is a direct measure of topoisomerase IV activity. The presence of a fluoroquinolone stabilizes the cleavage complex, preventing the re-ligation step and thus inhibiting the overall relaxation activity.[3] A similar principle applies to DNA gyrase supercoiling assays , where the enzyme converts relaxed plasmid into a more compact, faster-migrating supercoiled form.[19][20]
Application Note 4.2: Anti-Biofilm Activity
Bacteria within biofilms exhibit profound tolerance to antibiotics. Assessing a fluoroquinolone's ability to prevent biofilm formation or eradicate established biofilms is critical for research into chronic infections. The crystal violet assay is a straightforward, high-throughput method to quantify total biofilm biomass.[21]
Principle: Bacteria are grown in a 96-well plate under conditions that promote biofilm formation. For inhibition assays, the drug is added at the start. For eradication assays, the drug is added to pre-formed biofilms. The total attached biomass is stained with crystal violet, and the amount of stain is quantified spectrophotometrically after solubilization.[22]
Materials:
-
Bacterial strain (e.g., P. aeruginosa PAO1, S. aureus)
-
Growth medium conducive to biofilm formation (e.g., Tryptic Soy Broth with glucose)
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
Test fluoroquinolone
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol for solubilization
-
Microplate reader
Procedure:
-
Biofilm Formation (for Eradication Assay): a. Add 200 µL of a diluted bacterial culture to each well. b. Incubate for 24-48 hours without shaking to allow biofilm to form.
-
Drug Treatment: a. For Inhibition: Add various concentrations of the fluoroquinolone along with the bacterial inoculum at the beginning of incubation. b. For Eradication: After biofilm formation, gently remove the planktonic cells by washing with PBS. Add fresh medium containing the fluoroquinolone to the established biofilms and incubate for another 24 hours.
-
Staining: a. Discard the medium and gently wash the wells twice with PBS to remove non-adherent cells. b. Air-dry the plate completely. c. Add 200 µL of 0.1% crystal violet to each well and stain for 15 minutes at room temperature.
-
Solubilization and Quantification: a. Remove the crystal violet solution and wash the plate thoroughly with water until the wash water is clear. b. Air-dry the plate again. c. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. d. Read the absorbance at a wavelength of ~570-595 nm using a microplate reader.
Application Note 4.3: Intracellular Activity
Fluoroquinolones are noted for their ability to accumulate within eukaryotic cells, making them valuable for studying the treatment of intracellular pathogens like Listeria monocytogenes or intracellular Staphylococcus aureus.[23][24]
Principle: A macrophage cell line (e.g., J774, THP-1) is infected with bacteria. After allowing for phagocytosis, extracellular bacteria are killed with a non-cell-penetrating antibiotic. The cells are then treated with a fluoroquinolone, and intracellular bacterial survival is quantified by lysing the macrophages and plating the contents.[23][25]
Materials:
-
Macrophage cell line (e.g., J774)
-
Cell culture medium (e.g., DMEM with FBS)
-
Bacterial strain
-
Test fluoroquinolone
-
Gentamicin (or other non-penetrating antibiotic)
-
Sterile water or Triton X-100 for cell lysis
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Cell Seeding: Seed macrophages into 24-well plates and allow them to adhere overnight.
-
Infection: a. Opsonize the bacteria in serum (if necessary) and add them to the macrophage monolayer at a specific multiplicity of infection (MOI, e.g., 10:1). b. Centrifuge the plate briefly to synchronize infection and incubate for ~1 hour to allow phagocytosis.
-
Killing Extracellular Bacteria: a. Wash the cells with PBS to remove non-phagocytosed bacteria. b. Add fresh medium containing a high concentration of gentamicin (e.g., 50-100 µg/mL) and incubate for 1 hour. Gentamicin does not efficiently penetrate eukaryotic cells and will kill only the extracellular bacteria.[23]
-
Fluoroquinolone Treatment: a. Wash the cells again and add fresh medium containing various concentrations of the test fluoroquinolone.
-
Quantifying Intracellular Survival: a. At desired time points (e.g., 2, 8, 24 hours), wash the cells with PBS. b. Lyse the macrophages by adding sterile, cold deionized water or a detergent solution (e.g., 0.1% Triton X-100). c. Collect the lysate, perform serial dilutions, and plate on agar to determine the intracellular CFU count. d. Results are often normalized to the amount of macrophage protein per well.[25]
Conclusion
The protocols and application notes provided in this guide serve as a robust framework for the comprehensive investigation of fluoroquinolones in antimicrobial research. From defining basic efficacy through MIC and time-kill assays to exploring the nuances of resistance with MPC determination and probing molecular mechanisms with enzyme inhibition and intracellular models, these methodologies equip the researcher with the tools needed for rigorous evaluation. Adherence to standardized procedures, inclusion of proper controls, and a clear understanding of the scientific principles behind each assay are paramount for generating reproducible, high-quality data that can drive the development of next-generation antimicrobial strategies.
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Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. Retrieved from [Link]
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Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6. Retrieved from [Link]
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Blondeau, J. M., et al. (2001). Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 45(2), 433-438. Retrieved from [Link]
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Carryn, S., et al. (2003). Comparative Intracellular (THP-1 Macrophage) and Extracellular Activities of β-Lactams, Azithromycin, Gentamicin, and Fluoroquinolones against Listeria monocytogenes at Clinically Relevant Concentrations. Antimicrobial Agents and Chemotherapy, 47(7), 2095-2103. Retrieved from [Link]
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Hoogkamp-Korstanje, J. A., et al. (2000). Evaluation of Susceptibility Testing To Detect Fluoroquinolone Resistance Mechanisms in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 44(8), 2231-2235. Retrieved from [Link]
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Aldred, K. J., et al. (2016). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases, 2(6), 422-431. Retrieved from [Link]
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LibreTexts Biology. (n.d.). Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. Retrieved from [Link]
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Hameed, P. S., et al. (2016). DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(5), 2684-2692. Retrieved from [Link]
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Fisher, L. M., & Pan, X. S. (n.d.). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Medicine. Retrieved from [Link]
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Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Retrieved from [Link]
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Pommier, Y., et al. (2016). Topoisomerase Assays. Current Protocols in Pharmacology, 74, 3.3.1-3.3.27. Retrieved from [Link]
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Masadeh, M. M., et al. (2021). Repurposing Approved Drugs as Fluoroquinolone Potentiators to Overcome Efflux Pump Resistance in Staphylococcus aureus. Microbiology Spectrum, 9(3), e00632-21. Retrieved from [Link]
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Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
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Blondeau, J. M. (n.d.). The Mutant-Prevention Concentration (MPC): Ideas for restricting the development of fluoroquinolone resistance. University of Saskatchewan. Retrieved from [Link]
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HARVEST (uSask). (n.d.). The mutant-prevention concentration (MPC) : ideas for restricting the development of fluoroquinolone resistance. Retrieved from [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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Veselov, M. S., et al. (2017). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Acta Naturae, 9(1), 119-122. Retrieved from [Link]
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Michot, J. M., et al. (2005). Cellular Accumulation and Activity of Quinolones in Ciprofloxacin-Resistant J774 Macrophages. Antimicrobial Agents and Chemotherapy, 49(7), 2931-2936. Retrieved from [Link]
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ResearchGate. (n.d.). Intracellular activity of ciprofloxacin (CIP) and 4 in J774 macrophages.... Retrieved from [Link]
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UNIMIB. (2013). Fluoroquinolone-Gyrase-DNA Complexes. Retrieved from [Link]
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Hardy Diagnostics. (n.d.). HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. Retrieved from [Link]
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CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Microtiter plate assays to assess antibiofilm activity against bacteria. Retrieved from [Link]
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Talebi, M., et al. (2013). Spread of Efflux Pump Overexpressing-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa by using an Efflux Pump Inhibitor. Iranian Journal of Pharmaceutical Research, 12(3), 499-506. Retrieved from [Link]
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Microbiology Spectrum. (2025). Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa. Retrieved from [Link]
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MDPI. (n.d.). Fluoroquinolones and Biofilm: A Narrative Review. Retrieved from [Link]
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Open Forum Infectious Diseases. (2019). Updated Fluoroquinolone MIC Breakpoints: Impact on Susceptibility Rates in the United States. Retrieved from [Link]
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ResearchGate. (n.d.). Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates. Retrieved from [Link]
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ASM Journals. (n.d.). Active Efflux of Ciprofloxacin from J774 Macrophages through an MRP-Like Transporter. Retrieved from [Link]
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EUCAST. (n.d.). MIC Determination. Retrieved from [Link]
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Bentham Science. (n.d.). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Retrieved from [Link]
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Application Notes and Protocols for the Development of Anticancer Agents from Quinoline Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of quinoline derivatives as potential anticancer agents. This document outlines the rationale behind the quinoline scaffold's promise in oncology, detailed protocols for synthesis and biological evaluation, and insights into elucidating their mechanisms of action.
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a prominent structural motif in a vast number of pharmacologically active compounds.[1] Its versatility allows for substitutions at various positions, enabling the fine-tuning of its biological activities.[2] In the realm of oncology, numerous quinoline derivatives have demonstrated potent anticancer properties, with several compounds progressing to clinical trials and receiving FDA approval.[3][4]
The anticancer effects of quinoline derivatives are diverse and multifaceted. They have been shown to interfere with critical cellular processes essential for cancer cell survival and proliferation, including DNA replication and repair, cell cycle progression, and signal transduction.[5][6] Mechanisms of action include the inhibition of key enzymes like topoisomerases and protein kinases, induction of apoptosis, and disruption of angiogenesis.[5][7]
This guide provides a structured approach to the discovery and preclinical development of novel quinoline-based anticancer agents, from initial synthesis to in vivo efficacy studies.
PART 1: Synthesis and Characterization of Quinoline Derivatives
A fundamental step in the development of novel anticancer agents is the efficient synthesis of a library of compounds for biological screening. The following protocol provides a representative method for the synthesis of quinoline-chalcone hybrids, a class of quinoline derivatives that has shown significant promise.[8][9]
Protocol 1: Synthesis of a Quinoline-Chalcone Derivative
This protocol is based on the principles of molecular hybridization, combining the quinoline scaffold with a chalcone moiety.[8]
Materials:
-
Substituted 2-acetylquinoline
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous solution of potassium hydroxide (KOH)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-acetylquinoline (1 equivalent) and the substituted benzaldehyde (1.2 equivalents) in ethanol.
-
Catalyst Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (4 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
Precipitation: Acidify the mixture with glacial acetic acid to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash it with cold water, and dry it. Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure quinoline-chalcone derivative.[10]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
PART 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of newly synthesized quinoline derivatives involves in vitro screening against a panel of human cancer cell lines.
Protocol 2: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, MGC-803)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test quinoline derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in complete cell culture medium. The final DMSO concentration should be less than 0.5%.[7]
-
Incubation: Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[7]
Protocol 3: Apoptosis Detection using Annexin V-FITC Staining
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1]
Materials:
-
Cancer cells treated with the quinoline derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the quinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin.[1]
-
Washing: Wash the cells with cold PBS.[13]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1][13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13] Healthy cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[14]
PART 3: Elucidation of the Mechanism of Action
Identifying the molecular target(s) of a promising quinoline derivative is crucial for its further development. The following protocols describe assays for two common targets of quinoline-based anticancer agents: topoisomerase II and tyrosine kinases.
Protocol 4: Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[6][8]
Materials:
-
Human Topoisomerase II enzyme
-
kDNA
-
10x Topoisomerase II Assay Buffer
-
ATP
-
Test quinoline derivative
-
Stop Buffer/Gel Loading Dye
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare a reaction mix containing 10x Topo II Assay Buffer, ATP, and kDNA.[8]
-
Inhibitor Addition: Add the desired concentration of the quinoline derivative or DMSO (vehicle control) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding diluted Topoisomerase II enzyme.[8]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[3]
-
Reaction Termination: Stop the reaction by adding the Stop Buffer/Gel Loading Dye.[15]
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a high voltage.[6]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibitors will prevent the release of individual minicircles from the kDNA network, resulting in a band that migrates slower than the decatenated DNA in the control lane.[8]
Protocol 5: Tyrosine Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibition of a specific tyrosine kinase.
Materials:
-
Recombinant tyrosine kinase (e.g., EGFR, Src)
-
Kinase assay buffer
-
Peptide substrate
-
ATP (can be radiolabeled [γ-³²P]ATP for a radiometric assay or unlabeled for other detection methods)
-
Test quinoline derivative
-
Detection reagents (e.g., anti-phosphotyrosine antibody for ELISA-based detection)
Procedure:
-
Reaction Setup: In a microplate well, combine the tyrosine kinase, kinase assay buffer, peptide substrate, and the test quinoline derivative at various concentrations.[16]
-
Reaction Initiation: Start the kinase reaction by adding ATP.[17]
-
Incubation: Incubate the plate at 30°C or 37°C for a specified period (e.g., 30 minutes).[16][18]
-
Reaction Termination: Stop the reaction by adding a quench solution (e.g., EDTA).[17]
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, including:
-
Data Analysis: Determine the IC50 value of the quinoline derivative for the specific tyrosine kinase.
PART 4: In Vivo Evaluation of Anticancer Efficacy
Promising quinoline derivatives identified from in vitro studies should be evaluated for their anticancer efficacy in animal models. The human tumor xenograft model is a widely used preclinical model.[4]
Protocol 6: Human Tumor Xenograft Model
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test quinoline derivative formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS, sometimes mixed with Matrigel) into the flank of the immunodeficient mice.[4]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).[19]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.[19]
-
Drug Administration: Administer the test quinoline derivative and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, once a week) and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy and Toxicity Assessment: Monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.[20]
-
Endpoint: At the end of the study (defined by a specific time point or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo anticancer efficacy of the quinoline derivative.
Data Presentation and Visualization
Quantitative Data Summary
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | In Vivo Efficacy (Tumor Growth Inhibition %) |
| Quinoline-A | MCF-7 | 2.5 | Topoisomerase II Inhibitor | 60% at 50 mg/kg |
| Quinoline-B | HCT-116 | 1.8 | EGFR Kinase Inhibitor | 75% at 40 mg/kg |
| Quinoline-C | MGC-803 | 5.1 | Induces Apoptosis | 45% at 60 mg/kg |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Drug discovery workflow for quinoline anticancer agents.
Caption: Principle of the Annexin V/PI apoptosis assay.
References
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Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
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Application Note: A Strategic Guide to the Synthesis of DNA Gyrase Inhibitors Utilizing an Ethyl 8-fluoroquinoline-3-carboxylate Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Engine of Bacterial Replication
At the heart of bacterial survival and proliferation lies DNA gyrase, a type II topoisomerase essential for managing DNA topology during replication.[1] This enzyme introduces negative supercoils into DNA, a process critical for relieving torsional strain and enabling the replication fork to proceed.[1] Its absence in eukaryotes makes it an exceptionally attractive and specific target for antibacterial agents.[2] The quinolone class of antibiotics, particularly the fluoroquinolones, function by directly inhibiting DNA gyrase and the related topoisomerase IV.[3][4][5] They achieve their bactericidal effect by trapping the enzyme-DNA complex after DNA cleavage, preventing re-ligation and leading to lethal double-strand breaks.[5] This guide focuses on the strategic synthesis of potent DNA gyrase inhibitors, using Ethyl 8-fluoroquinoline-3-carboxylate as a key structural intermediate, highlighting the chemical rationale and detailed protocols for its elaboration into clinically relevant scaffolds.
The Fluoroquinolone Core: A Structure-Activity Relationship (SAR) Perspective
The remarkable efficacy of fluoroquinolones is not accidental but a result of decades of medicinal chemistry refinement. The core structure, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is essential for activity, with specific substituents playing defined roles in potency, spectrum, and pharmacokinetics.
-
N-1 Substituent: A cyclopropyl group at this position, as seen in ciprofloxacin, significantly enhances potency, particularly against Gram-negative bacteria.[6][7]
-
C-3 Carboxylic Acid & C-4 Carbonyl: These groups are fundamental for binding to the DNA gyrase enzyme.
-
C-6 Fluorine: The introduction of a fluorine atom at C-6 dramatically increases cell penetration and gyrase inhibition, a hallmark of the second-generation fluoroquinolones.[6][8]
-
C-7 Heterocycle: A piperazinyl ring or a similar nitrogen-containing heterocycle at this position is crucial for controlling the antibacterial spectrum and pharmacokinetic properties.[7][8]
-
C-8 Substituent: The substituent at the C-8 position can modulate oral absorption and confer activity against anaerobic bacteria.[9] While a C-8 methoxy group is common in later-generation agents like moxifloxacin[6][10], a halogen like fluorine or chlorine also significantly influences the electronic properties and potency of the molecule.[8][9]
This guide specifically addresses the synthesis of compounds bearing a C-8 fluorine, a feature that contributes to the overall electronic profile of the quinolone core.
Mechanism of Action: Stabilizing a Lethal Complex
Fluoroquinolones do not bind to the enzyme or DNA alone; instead, they exhibit a cooperative binding mechanism, intercalating into the DNA at the site of the double-strand break and forming a stabilized ternary complex with the DNA gyrase enzyme.[11] This drug-enzyme-DNA complex physically obstructs the movement of the replication fork, triggering the SOS response and, ultimately, cell death.[5]
Caption: Mechanism of DNA Gyrase inhibition by fluoroquinolones.
General Synthetic Strategy: Building the Fluoroquinolone Core
The construction of the core quinolone ring system is the foundational stage of the synthesis. A highly effective and widely adopted method is the Gould-Jacobs reaction.[12] This process typically involves two key steps:
-
Condensation: An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form an intermediate enamine.
-
Thermal Cyclization: The enamine undergoes an intramolecular cyclization at high temperatures, usually in a high-boiling point solvent like diphenyl ether, to form the 4-hydroxyquinoline-3-carboxylate ester. This product exists in tautomeric equilibrium with the more stable 4-oxo form.
Following the formation of the core, subsequent modifications at the N-1 and C-7 positions are performed to install the moieties required for potent antibacterial activity.
Caption: Overall workflow for synthesizing a DNA gyrase inhibitor.
Detailed Experimental Protocols
Note: These protocols are representative and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol describes the foundational Gould-Jacobs reaction to create the quinolone core, which incorporates the required C-8 fluorine. Starting with 2,3,4-trifluoroaniline ensures the correct positioning of fluorine atoms at C-7 and C-8, with the C-7 fluorine serving as a leaving group for subsequent substitution.
Materials:
-
2,3,4-Trifluoroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
Hexane
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask equipped with a condenser, combine 2,3,4-trifluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.
-
Cyclization: To a separate flask containing diphenyl ether, pre-heated to 250 °C, add the crude enamine intermediate from the previous step dropwise over 30 minutes. Maintain the temperature at 250-255 °C for an additional 30 minutes.[13]
-
Causality Note: The high temperature of the diphenyl ether provides the necessary activation energy for the intramolecular aromatic substitution (cyclization) to occur, forming the stable quinolone ring system.[14]
-
-
Isolation: Cool the reaction mixture to room temperature. A precipitate should form. Add n-hexane to the mixture to facilitate further precipitation and dilute the diphenyl ether.
-
Purification: Filter the solid product, wash thoroughly with n-hexane to remove residual diphenyl ether, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a white or off-white solid.
Protocol 2: N-1 Cyclopropylation
This step installs the cyclopropyl group at the N-1 position, a key moiety for enhancing antibacterial potency.
Materials:
-
Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (from Protocol 1)
-
Cyclopropyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the quinolone ester (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq) and cyclopropyl bromide (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
A precipitate will form. Filter the solid, wash with water, and dry under vacuum to obtain Ethyl 1-cyclopropyl-7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Protocol 3: C-7 Nucleophilic Aromatic Substitution with Piperazine
The C-7 position, activated by the electron-withdrawing quinolone core and the C-8 fluorine, is susceptible to nucleophilic substitution. This step introduces the piperazine side chain, which is critical for broad-spectrum activity.
Materials:
-
N-1 cyclopropyl intermediate (from Protocol 2)
-
Anhydrous piperazine
-
Pyridine or Acetonitrile
Procedure:
-
In a sealed vessel, dissolve the N-1 cyclopropyl intermediate (1.0 eq) in pyridine or acetonitrile.
-
Add anhydrous piperazine (3.0-4.0 eq).
-
Causality Note: A large excess of piperazine is used to act as both the nucleophile and the base to quench the HF generated during the substitution reaction.
-
-
Heat the mixture at 100-120 °C for 12-18 hours.[15]
-
After cooling, remove the solvent under reduced pressure.
-
Add water to the residue and stir. The product should precipitate.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol/water to yield Ethyl 1-cyclopropyl-8-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Protocol 4: Final Ester Hydrolysis
The terminal carboxylic acid is essential for DNA gyrase binding. This final step converts the ethyl ester to the active acid form.
Materials:
-
C-7 substituted ester (from Protocol 3)
-
Sodium hydroxide (NaOH) solution (e.g., 1M)
-
Hydrochloric acid (HCl) solution (e.g., 1M)
-
Ethanol
Procedure:
-
Suspend the ester in a mixture of ethanol and 1M NaOH solution.
-
Reflux the mixture for 2-3 hours until a clear solution is obtained, indicating complete hydrolysis.
-
Cool the reaction mixture in an ice bath and acidify to pH ~7 using 1M HCl.
-
A precipitate of the final product will form. Filter the solid, wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the final DNA gyrase inhibitor, for example, Ciprofloxacin (if starting from a C-6 fluoro, C-7 chloro precursor) or a C-8 fluoro analogue.
Data Presentation and Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques. Below is a table of hypothetical characterization data for a synthesized C-8 fluoroquinolone.
| Parameter | Expected Data for Final Product |
| Appearance | White to pale yellow crystalline solid |
| Yield (Overall) | 35-50% |
| ¹H NMR (DMSO-d₆) | δ 8.5-8.8 (s, 1H, H-2), 7.8-8.0 (d, 1H, H-5), 3.5-3.7 (m, 1H, N-cyclopropyl), 3.2-3.4 (m, 4H, piperazine), 3.0-3.2 (m, 4H, piperazine), 1.1-1.3 (m, 4H, cyclopropyl). Note: Signals for the quinolone protons will show characteristic couplings, and the piperazine protons will appear as broad multiplets. |
| ¹³C NMR (DMSO-d₆) | δ ~177 (C-4), ~166 (C-3 COOH), ~148 (C-2), ~145 (C-7), ~107 (C-5), ~35 (N-cyclopropyl). Note: Signals will be consistent with the fluoroquinolone scaffold. |
| Mass Spec (ESI+) | [M+H]⁺ calculated and found values should match within 5 ppm for high-resolution mass spectrometry. |
Conclusion and Future Perspectives
The synthetic pathway detailed herein, originating from a substituted aniline and culminating in a functionalized fluoroquinolone, represents a robust and adaptable strategy for generating novel DNA gyrase inhibitors. By leveraging the this compound core, researchers can explore diverse substitutions at the N-1 and C-7 positions to fine-tune the antibacterial spectrum, potency, and safety profile. The principles of the Gould-Jacobs reaction and subsequent nucleophilic substitutions remain central to the discovery of new antibacterial agents in this class. As antibiotic resistance continues to be a global threat, the rational design and synthesis of new quinolone derivatives, guided by established structure-activity relationships, is a critical endeavor in the field of drug development.
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Sivaramakrishna, D., et al. (2014). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 8(3), 227–232. [Link]
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Shen, L. L., et al. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry, 28(9), 3886–3894. [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(6), a015366. [Link]
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Prajapati, S. M., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8684–8712. [Link]
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Duarte, Y., et al. (2024). Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. [Link]
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López-López, G., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 10(11), 1318. [Link]
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Saleem, M., et al. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 23(10), 2668. [Link]
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Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceutics, 14(9), 1769. [Link]
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Wetzstein, H. G. (2012). Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8. Journal of Antimicrobial Chemotherapy, 67(7), 1648–1654. [Link]
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Malik, D. R., et al. (2012). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial Agents and Chemotherapy, 56(7), 3871–3878. [Link]
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Botezan, C., et al. (2022). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Pharmaceutics, 14(3), 582. [Link]
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Thomas, J., et al. (2011). Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3304. [Link]
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Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1297–1317. [Link]
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Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. (n.d.). ResearchGate. [Link]
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Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). PrepChem.com. [Link]
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Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Organica.org. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Journal of Heterocyclic Chemistry, 54(4), 2329–2343. [Link]
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El-Abadelah, M. M., et al. (2005). Synthesis of Some Ethyl 3-(Aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates. Journal of Heterocyclic Chemistry, 42(5), 877–883. [Link]
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Al-Hiari, Y. M., et al. (2013). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 6(1). [Link]
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Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 12(6), 1297–1317. [Link]
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Bisacchi, G. S. (2015). DNA Gyrase as a Target for Quinolones. EcoSal Plus, 6(2). [Link]
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Nami, N., et al. (2013). Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). Oriental Journal of Chemistry, 29(2), 657–662. [Link]
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Chang, C.-W., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(9), 834–849. [Link]
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Analytical methods for fluoroquinolone quantification by HPLC
An Application Note and Protocol for the Analytical Quantification of Fluoroquinolones by High-Performance Liquid Chromatography
Abstract
This comprehensive guide provides a detailed framework for the quantification of fluoroquinolone (FQ) antibiotics using High-Performance Liquid Chromatography (HPLC). Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics widely used in human and veterinary medicine.[1][2] Their efficacy is concentration-dependent, making accurate quantification essential for pharmacokinetic studies, therapeutic drug monitoring, quality control of pharmaceutical formulations, and residue analysis in food and environmental samples.[3][4] This document delves into the fundamental principles of chromatographic separation, offers expert insights into method development and optimization, and presents a detailed, validated protocol for practical application.
Introduction to Fluoroquinolone Analysis
Fluoroquinolones, characterized by a 4-quinolone bicyclic core structure, act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][5] The need for sensitive and selective analytical methods is driven by concerns over antibiotic resistance from overuse and the establishment of maximum residue levels (MRLs) in food products by regulatory bodies.[6][7]
High-Performance Liquid Chromatography (HPLC) is the most frequently employed technique for FQ analysis due to its high resolution, sensitivity, and versatility for non-volatile pharmaceutical compounds.[1][8][9] This guide focuses primarily on Reversed-Phase HPLC (RP-HPLC), the predominant separation mode for these analytes.
The Chromatographic System: A Causality-Driven Approach
Achieving robust and reproducible separation of fluoroquinolones requires a systematic approach to method development. The choices made for each component of the HPLC system are interconnected and grounded in the physicochemical properties of the FQ molecules.
Column Selection: The Heart of the Separation
The stationary phase is where the differential partitioning of analytes occurs. For FQs, which are moderately polar basic compounds, RP-HPLC is the ideal choice.
-
Stationary Phase Chemistry: C18 (Octadecylsilane) columns are the most common starting point for FQ analysis, offering excellent hydrophobic retention for a wide range of FQs.[10] C8 (Octylsilane) columns provide less retention and can be useful for more hydrophobic FQs or for faster analysis times. The key is to select a high-purity, silica-based, end-capped column. End-capping deactivates most of the acidic residual silanol groups on the silica surface, which can otherwise cause severe peak tailing through secondary ionic interactions with the basic piperazinyl group on the FQs.[11]
-
Particle and Pore Size: Columns with particle sizes of 3 µm or 5 µm are standard for conventional HPLC, offering a good balance between efficiency and backpressure. For higher throughput and resolution, UHPLC systems using sub-2 µm particles are effective.[12] A pore size of around 100-120 Å is typically suitable for small molecules like fluoroquinolones.[12]
Mobile Phase Optimization: Controlling Retention and Selectivity
The mobile phase composition is the most powerful tool for controlling the chromatography. It typically consists of an aqueous component (buffer) and an organic modifier.
-
Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for FQ analysis.[3][4] It offers lower viscosity (resulting in lower backpressure) and a lower UV cutoff, which is advantageous for detection at low wavelengths.[11] However, methanol can provide different selectivity and may be useful for resolving co-eluting peaks.[11]
-
Aqueous Phase and pH Control: This is the most critical parameter. Fluoroquinolones are amphoteric molecules with both an acidic carboxylic acid group (pKa ~6) and a basic piperazinyl group (pKa ~8). Their ionization state, and therefore their retention, is highly dependent on the mobile phase pH.[11]
-
Rationale for Acidic pH: Operating at a low pH (typically 2.5 - 3.5) is highly recommended.[11] At this pH, the carboxylic acid group is protonated (neutral), while the basic amine group is protonated (positive charge). More importantly, the acidic pH suppresses the ionization of residual silanols on the stationary phase, drastically reducing the strong ionic interactions that cause peak tailing.[4][11] Buffers such as phosphate or formate are commonly used to maintain a stable pH.[5][13]
-
-
Additives for Peak Shape Improvement: To further mitigate peak tailing, a competing base like triethylamine (TEA) can be added to the mobile phase at a low concentration (e.g., 0.1-1.5%).[3][4] TEA preferentially interacts with any remaining active silanol sites, effectively masking them from the FQ analytes.[11]
Detection Systems: Selecting for Sensitivity and Specificity
The choice of detector depends on the required sensitivity, selectivity, and the analytical context (e.g., quantitation vs. confirmation).
-
UV/Vis and Photodiode Array (PDA) Detection: This is the most common detection method for routine analysis in pharmaceutical quality control. FQs have a strong chromophore and exhibit maximum absorbance in the range of 275-295 nm.[2][5] A PDA detector provides the added advantage of acquiring full UV spectra, which can be used to assess peak purity and aid in identification.[5][14]
-
Fluorescence Detection (FLD): FLD offers significantly higher sensitivity and selectivity compared to UV detection.[3][15] The rigid, fused ring structure of fluoroquinolones makes them naturally fluorescent. This is the preferred method for analyzing FQs at trace levels in complex biological or environmental matrices.[15][16] Excitation wavelengths are typically set around 280-290 nm, with emission wavelengths monitored between 445-500 nm, depending on the specific FQ.[15][17]
-
Mass Spectrometry (LC-MS/MS): Liquid chromatography coupled with tandem mass spectrometry is the gold standard for confirmatory analysis and for quantifying ultra-trace levels of FQs.[6][18] Its high selectivity, based on monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), allows for confident identification and quantification even in the most complex matrices like animal tissues and milk.[6][18][19]
Sample Preparation: The Gateway to Accurate Results
Proper sample preparation is crucial to remove interfering matrix components, concentrate the analyte, and ensure compatibility with the HPLC system. The technique varies significantly with the sample matrix.[9][20]
-
Pharmaceutical Formulations (Tablets, Injections): These are the simplest matrices, typically requiring only dissolution in a suitable solvent (often the mobile phase or a component thereof), followed by filtration through a 0.22 or 0.45 µm syringe filter before injection.[5]
-
Biological Matrices (Plasma, Serum, Urine): These complex matrices require more extensive cleanup.
-
Protein Precipitation (PP): A fast and simple method where a solvent like acetonitrile or methanol is added to precipitate proteins.[21] While easy, it is less clean than other techniques and may lead to matrix effects.
-
Solid-Phase Extraction (SPE): This is the most widely used technique for cleaning and concentrating FQs from biological and environmental samples.[1][15][20] Mixed-mode cation-exchange cartridges are particularly effective, as they can retain the protonated FQs via ion exchange and elute them with a high pH or high ionic strength solution.[15]
-
Method Validation: Ensuring Trustworthiness and Reliability
A developed analytical method is not trustworthy until it has been validated. Validation demonstrates that the procedure is fit for its intended purpose.[22] All validation experiments should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[22][23][24]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[25]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of 5 concentration levels should be used, and the correlation coefficient (r²) should typically be ≥ 0.995.[25]
-
Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of 9 determinations over a minimum of 3 concentration levels and is reported as percent recovery.[25]
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision over a short interval of time with the same operator and equipment.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, etc.).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, column temperature).[22]
General Analytical Workflow
The entire process from sample handling to data reporting follows a structured pathway to ensure data integrity.
Caption: General workflow for HPLC-based quantification of fluoroquinolones.
Protocol: Simultaneous Quantification of Ciprofloxacin, Levofloxacin, and Moxifloxacin in Human Plasma
This protocol describes a validated RP-HPLC method with fluorescence detection, suitable for therapeutic drug monitoring or pharmacokinetic studies.
Materials and Reagents
-
Reference standards: Ciprofloxacin (CIP), Levofloxacin (LEVO), Moxifloxacin (MOXI).
-
Internal Standard (IS): Norfloxacin (NOR).
-
HPLC-grade acetonitrile and methanol.
-
Perchloric acid.
-
Purified water (18.2 MΩ·cm).
-
Drug-free human plasma.
Instrumentation and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and fluorescence detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (25:75, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard and the IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in mobile phase to create calibration curve standards (e.g., 0.05 - 10 µg/mL) and quality control (QC) samples (low, mid, high).
-
Internal Standard Working Solution: Dilute the NOR stock solution to a final concentration of 5 µg/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (5 µg/mL NOR) and vortex briefly.
-
Add 400 µL of 10% perchloric acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject 20 µL into the HPLC system.
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators.
-
Perform a linear regression analysis to obtain the calibration equation and correlation coefficient.
-
Determine the concentration of the analytes in the QC and unknown samples using the regression equation.
Summary of Chromatographic Parameters
The following table summarizes typical parameters for the HPLC analysis of several common fluoroquinolones.
| Fluoroquinolone | Common Column | Mobile Phase Example (Aqueous:Organic) | pH | Detector | Wavelength (nm) | Reference |
| Ciprofloxacin | C18 | Phosphate Buffer : Acetonitrile | 3.0 | FLD | λex: 280, λem: 445 | [17] |
| Levofloxacin | C18 | Phosphate Buffer : Acetonitrile | 3.0 | FLD | λex: 290, λem: 500 | [17] |
| Moxifloxacin | C18 | Phosphate Buffer : Acetonitrile | 3.0 | FLD | λex: 290, λem: 500 | [17] |
| Norfloxacin | C18 | Phosphate Buffer : Acetonitrile | 3.0 | FLD | λex: 280, λem: 445 | [17] |
| Enrofloxacin | C18 | Phosphate Buffer : Acetonitrile | 5.5 | UV | 280 | [5] |
| Ofloxacin | C16-Amide | Phosphoric Acid : Acetonitrile | 2.4 | FLD | λex: 278, λem: 500 | [15] |
Conclusion
The quantification of fluoroquinolones by HPLC is a well-established and robust practice. The success of the analysis hinges on a rational approach to method development, particularly the careful selection of the column and the optimization of the mobile phase pH to control the ionization state of the analytes and the stationary phase. The choice of detector is dictated by the required sensitivity, with fluorescence and mass spectrometry detectors providing the best performance for trace analysis in complex matrices. Any developed method must be fully validated according to ICH guidelines to ensure the generation of accurate, reliable, and trustworthy data for researchers, clinicians, and drug development professionals.
References
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Sousa, J., Alves, G., Campos, G., Fortuna, A., & Falcão, A. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Analytical and Bioanalytical Chemistry, 403(1), 93-129. [Link]
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El-Zaher, A. A., & Mahrouse, M. A. (2014). HPLC Methods for the Determination of Fluoroquinolones in Pharmaceutical Formulations and Other Different Matrices. ResearchGate. [Link]
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SCIEX. (n.d.). A Rapid iMethod™ Test for the Analysis of Fluoroquinolone Antibiotics in Food. SCIEX. [Link]
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Golet, E. M., Alder, A. C., Hartmann, A., Ternet-Krieger, M. P., & Giger, W. (2001). Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. Analytical Chemistry, 73(15), 3632–3638. [Link]
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Al-Ghananaeem, A., et al. (2022). Fluoroquinolones determination in plasma by HPLC-FLD. ResearchGate. [Link]
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Szałek, E., Połom, W., & Grześkowiak, E. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. BioMed Research International, 2016, 8173405. [Link]
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Mendoza, A., et al. (2007). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. ResearchGate. [Link]
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Smoter, N., & Hoffmann, S. (2005). Quantification of Fluoroquinolone Antibiotics with High Performance Liquid Chromatography Coupled UV/VIS Detection. Digital Commons @ IWU. [Link]
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Jenkins, K. M., & Young, M. S. (n.d.). LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Waters Corporation. [Link]
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Sousa, J., et al. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review. ResearchGate. [Link]
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Zong, Z., et al. (2021). Core-shell magnetic porous organic polymer for magnetic solid-phase extraction of fluoroquinolone antibiotics in honey samples followed by high-performance liquid chromatography with fluorescence detection. ResearchGate. [Link]
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Han, S. H., et al. (2022). Using Targeted Liquid Chromatography-Tandem Mass Spectrometry to Rapidly Detect β-Lactam, Aminoglycoside, and Fluoroquinolone Resistance Mechanisms in Blood Cultures Growing E. coli or K. pneumoniae. Frontiers in Cellular and Infection Microbiology. [Link]
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Díaz-Cruz, M. S., & Barceló, D. (2003). Determination of quinolones and fluoroquinolones in hospital sewage water by off-line and on-line solid-phase extraction procedures coupled to HPLC-UV. PubMed. [Link]
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da Silva, R. G. C., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. [Link]
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Chan, C. Y., Lam, A. W., & French, G. L. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of Antimicrobial Chemotherapy, 23(4), 597–604. [Link]
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da Silva, R. G. C., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. [Link]
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Vilchez, J. L., et al. (2005). HPLC determination of enoxacin, ciprofloxacin, norfloxacin and ofloxacin with photoinduced fluorimetric (PIF) detection and multiemission scanning: application to urine and serum. PubMed. [Link]
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Oluseyi, T., et al. (2018). HPLC chromatogram with UV detection of CIP, NRF and PEF. ResearchGate. [Link]
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Szałek, E., et al. (2019). The application of Box-Behnken-Design in the optimization of HPLC separation of fluoroquinolones. Scientific Reports. [Link]
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Ballesteros, O., et al. (2004). Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. ResearchGate. [Link]
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Sher, N., Fatima, N., Perveen, S., & Siddiqui, F. A. (2019). Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study. Journal of the South African Chemical Institute, 72, 124-130. [Link]
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Al-Tannak, N. F., & Hemdan, A. (2016). Pharmacokinetics of fluoroquinolones in critical care patients: A bio-analytical HPLC method for the simultaneous quantification of ofloxacin, ciprofloxacin and moxifloxacin in human plasma. ResearchGate. [Link]
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Holtzapple, C. K., & Stanker, L. H. (2001). Affinity Selection of Compounds in a Fluoroquinolone Chemical Library by On-Line Immunoaffinity Deletion Coupled to Column HPLC. Analytical Chemistry, 73(3), 445–451. [Link]
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Shrinivas, S., & Revanasiddappa, M. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. American Journal of Analytical Chemistry, 6(9), 739-750. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
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Application Notes and Protocols for Evaluating Quinoline Compounds with the MTT Cell Viability Assay
Introduction: The Quinoline Scaffold in Drug Discovery and the Role of the MTT Assay
Quinoline, a heterocyclic aromatic compound, and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutics with a wide array of biological activities, including potent anticancer properties.[1][2][3] These compounds can exert their effects through diverse mechanisms such as inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and disrupting cell migration.[1][2][3] Consequently, the accurate in vitro assessment of their cytotoxic and cytostatic potential is a cornerstone of preclinical drug development.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Its principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into an insoluble purple formazan product by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[4][6] The quantity of the solubilized formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[4][5]
This document provides a comprehensive, field-proven protocol for utilizing the MTT assay to evaluate the biological activity of quinoline compounds. It moves beyond a simple recitation of steps to explain the scientific rationale behind key procedures, emphasizing self-validating systems to ensure data integrity, especially when dealing with potentially confounding molecules like quinolines.
Pillar 1: Expertise & Experience - Understanding the Causality Behind Experimental Choices
Key Consideration: Potential for Interference
Quinoline compounds can interfere with the MTT assay in two primary ways:
-
Optical Interference: Many quinoline derivatives are colored. If their absorbance spectrum overlaps with that of formazan (typically 550-600 nm), they can artificially inflate the final absorbance readings.[7]
-
Chemical Interference: Some quinolines may possess reducing properties, enabling them to directly (non-enzymatically) reduce MTT to formazan, leading to a false-positive signal of cell viability.[7]
Therefore, the inclusion of specific background and compound controls is not optional but mandatory for generating trustworthy data.
Pillar 2: Trustworthiness - A Self-Validating Experimental Design
A robust experimental design is self-validating. This means incorporating controls that anticipate and account for potential artifacts. The following plate layout is recommended for each quinoline compound concentration series.
Recommended 96-Well Plate Layout
| Well Type | Cells | Compound | MTT | Solubilizing Agent | Purpose |
| Untreated Control | + | - | + | + | Baseline cell viability (100%) |
| Vehicle Control | + | Vehicle | + | + | Assesses toxicity of the compound solvent |
| Test Wells | + | Quinoline | + | + | Measures effect of quinoline on cell viability |
| Compound Background | - | Quinoline | + | + | Critical: Checks for direct reduction of MTT |
| Compound Color Control | - | Quinoline | - | + | Critical: Checks for intrinsic absorbance of the compound |
| Media Blank | - | - | + | + | Baseline background absorbance |
This structured approach ensures that any absorbance signal from the compound itself or its interaction with the MTT reagent can be identified and subtracted, leading to an accurate assessment of cell-mediated formazan production.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol, from cell seeding to data analysis.
Caption: Experimental workflow for the MTT assay with quinoline compounds.
Detailed Experimental Protocol
This protocol is optimized for adherent cells in a 96-well format but can be adapted for suspension cells with appropriate centrifugation steps.
Materials and Reagents
-
Biological Materials: Selected cell line (e.g., MCF-7, A549, HeLa).
-
Quinoline Compounds: Stock solutions prepared in a suitable solvent (e.g., DMSO).
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS).[8] Filter-sterilize and store protected from light at 4°C for short-term or -20°C for long-term.[8][9]
-
Solubilization Solution:
-
Equipment:
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Preparation: Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >90% via Trypan Blue exclusion.
-
Seeding: Dilute the cell suspension to the optimal seeding density in complete culture medium. This density must be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.[9] A typical starting range is 5,000–10,000 cells per well in 100 µL.[6][10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[4][10]
Day 2: Compound Treatment
-
Compound Dilution: Prepare serial dilutions of the quinoline compounds in culture medium from your stock solution. Also, prepare a vehicle control dilution series using the same final concentration of the solvent (e.g., DMSO) as in the highest compound concentration well.
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate compound dilutions, vehicle controls, or fresh medium (for untreated controls) to the designated wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4 (Example for 48h Treatment): MTT Addition and Solubilization
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT stock solution to all wells, including controls without cells.[9][12] This results in a final concentration of ~0.5 mg/mL.
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[9] During this time, viable cells will reduce the MTT into visible purple formazan crystals. Monitor microscopically if needed.
-
Solubilization:
-
For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[10]
-
For Suspension Cells: Centrifuge the plate (e.g., 500 x g for 5 minutes) to pellet the cells.[13] Carefully aspirate the supernatant, then add 100-150 µL of solubilization solution.
-
-
Dissolution: Place the plate on an orbital shaker for 15 minutes, protected from light (e.g., covered in foil), to ensure complete dissolution of the formazan crystals.[6][8] Pipetting up and down can aid dissolution but avoid creating bubbles.[6]
Absorbance Measurement
-
Reading: Measure the absorbance at a wavelength between 550-600 nm (570 nm is optimal).[10][13] Use a reference wavelength of >650 nm to correct for background absorbance from plate imperfections.
-
Timing: Read the plate within 1 hour of adding the solubilization solution.
Pillar 3: Authoritative Grounding & Data Analysis
Accurate data interpretation is as critical as the experimental execution. The use of proper controls allows for a systematic correction of the raw absorbance data.
Data Calculation and Interpretation
-
Background Correction:
-
Calculate the average absorbance of the Media Blank wells. Subtract this value from all other wells.
-
Calculate the average absorbance of the Compound Color Control wells for each concentration. This value represents the intrinsic color of your quinoline compound.
-
Calculate the average absorbance of the Compound Background wells for each concentration. Subtract the corresponding Compound Color Control average from this value. The result is the signal from non-enzymatic MTT reduction.
-
-
Calculate Corrected Absorbance:
-
Corrected Absorbance (Test Well) = Abs(Test Well) - Avg(Media Blank) - Avg(Compound Color Control) - (Avg(Compound Background) - Avg(Compound Color Control))
-
Corrected Absorbance (Untreated Control) = Avg(Untreated Control) - Avg(Media Blank)
-
-
Calculate Percentage Viability:
-
% Viability = (Corrected Absorbance (Test Well) / Corrected Absorbance (Untreated Control)) * 100
-
-
Dose-Response Curve and IC₅₀ Determination:
-
Plot the % Viability (Y-axis) against the log of the quinoline compound concentration (X-axis).
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).[14]
-
Signaling Pathway Context
Quinoline derivatives can induce cytotoxicity through various pathways. For example, they can act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase, or inhibit DNA topoisomerases, causing DNA damage and apoptosis.[1][3] The MTT assay provides a quantitative measure of the endpoint of these events—loss of metabolic activity and cell viability.
Caption: Potential mechanisms of quinoline-induced cytotoxicity leading to reduced cell viability.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background in Blank Wells | - Microbial contamination.[7][9]- Contaminated reagents or media.- Phenol red or other reducing agents in media.[7] | - Use sterile technique.[9]- Use fresh, high-quality reagents.- Use a serum-free or phenol red-free medium during the MTT incubation step. |
| Low Signal / Absorbance | - Cell seeding density is too low.[6][9]- MTT incubation time is too short.[9]- Compound is highly cytotoxic. | - Optimize cell number to ensure absorbance of untreated controls is between 0.75-1.25.[9]- Increase MTT incubation time (up to 4 hours).- This may be a valid result; confirm with a lower concentration range. |
| Inconsistent Replicates | - Incomplete solubilization of formazan.[6]- Cell loss during aspiration steps.[11]- "Edge effect" due to evaporation in outer wells.[6] | - Ensure vigorous mixing/shaking after adding solvent.[6][8]- Be extremely gentle when aspirating medium.- Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or medium instead.[6] |
| Compound Background is High | - Quinoline compound is directly reducing MTT. | - This is why the control is essential. Ensure you subtract this background during data analysis. If the signal is too high, consider an alternative viability assay (e.g., Resazurin, ATP-based assays).[15][16] |
References
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
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The activity of quinoline derivatives on cell viability. ResearchGate. [Link]
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How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]
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Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. [Link]
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The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Springer Nature Experiments. [Link]
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Beyond the Purple Haze: Troubleshooting High Background Absorbance in MTT Assays. CLYTE Technologies. [Link]
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Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands. [Link]
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Application Notes & Protocols: In Vivo Study Design for 8-Fluoroquinoline-3-Carboxamide Derivatives in Oncology
Introduction: The Rationale for a Targeted In Vivo Strategy
The 8-fluoroquinoline-3-carboxamide scaffold represents a versatile pharmacophore. While its lineage is shared with fluoroquinolone antibiotics known to target bacterial topoisomerases, derivatives have shown a wide range of biological activities, including potential as anticancer agents.[1][2] Extensive research into related quinoline and quinolone structures has identified potent inhibitory activity against critical oncogenic pathways, including protein kinases that drive tumor proliferation and survival.[3][4][5]
Given the frequent dysregulation of kinase signaling in human cancers, this guide is structured around the plausible and compelling hypothesis that a novel 8-fluoroquinoline-3-carboxamide derivative (referred to herein as "8-FQC-X") is being developed as a kinase inhibitor for oncology . This focused approach allows for the creation of a detailed, practical, and scientifically rigorous roadmap for its preclinical in vivo evaluation.
The overarching goal of the preclinical in vivo package is to build a robust data-driven case for advancing 8-FQC-X to clinical trials. This involves a phased approach, starting with foundational safety and exposure studies and progressing to sophisticated models of therapeutic efficacy and mechanism of action.[6][7][8]
The Preclinical In Vivo Workflow: A Phased Approach
A well-designed preclinical program mitigates risk and maximizes the value of the data generated.[9][10] The journey from a promising compound to a clinical candidate follows a logical progression of studies, each informing the next.
Figure 1: A high-level overview of the phased in vivo study design.
Part 1: Foundational In Vivo Studies
Before assessing if a drug is effective, we must understand how it behaves in the body and what dose levels are safe. These foundational studies are non-negotiable prerequisites for meaningful efficacy experiments.
Pharmacokinetics (PK): Defining Exposure
Causality: The goal of a PK study is to quantify the absorption, distribution, metabolism, and elimination (ADME) of 8-FQC-X.[11][12] This data is critical for selecting a dosing schedule that will maintain the drug concentration in the plasma and tumor above the therapeutically effective level. A compound that is cleared too rapidly may never reach its target in sufficient quantities, regardless of its potency in vitro. A typical study involves administering the compound via both intravenous (IV) and oral (PO) routes to determine key parameters like bioavailability.[13]
Key Parameters to Measure:
| Parameter | Description | Importance |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after dosing. |
| Tmax | Time at which Cmax is reached | Shows the rate of absorption. |
| AUC | Area Under the Curve (Concentration vs. Time) | Represents the total drug exposure over time. |
| t½ | Half-life | The time required for the drug concentration to decrease by half. |
| F% | Bioavailability (for oral dosing) | The fraction of the oral dose that reaches systemic circulation. |
Protocol: Murine Pharmacokinetic Study [11][14][15]
-
Animal Model: Use a common outbred mouse strain like CD-1 or an inbred strain like C57BL/6 (n=3-4 mice per time point per route).[12][13]
-
Acclimatization: Allow mice to acclimate for at least 5-7 days upon arrival.[16]
-
Dosing Groups:
-
Group 1: IV administration (e.g., 2 mg/kg via tail vein injection).
-
Group 2: PO administration (e.g., 10 mg/kg via oral gavage).
-
-
Sample Collection: Collect blood samples (e.g., 30 µL) at serial time points.[14] For an IV dose, typical points are 5, 15, 30, 60, 120, 240, and 480 minutes. For a PO dose, they might be 15, 30, 60, 120, 240, 480, and 1440 minutes.[13]
-
Sample Processing: Process blood to plasma by centrifugation and store at -80°C until analysis.[15]
-
Bioanalysis: Quantify the concentration of 8-FQC-X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[13]
-
Data Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters listed above.
Maximum Tolerated Dose (MTD): Defining Safety
Causality: The MTD study is designed to find the highest dose that can be administered without causing unacceptable toxicity or side effects.[17][18][19] This is crucial for efficacy studies, as it defines the upper limit of the therapeutic window and ensures that any observed anti-tumor activity is not simply a result of systemic toxicity confounding the results.[17]
Protocol: Murine Dose Escalation MTD Study [20][21]
-
Animal Model: Use the same mouse strain that will be used for efficacy studies (e.g., athymic nude mice for xenografts).
-
Study Design: Use a dose escalation design with small groups of mice (n=3 per group).[21]
-
Dosing: Administer 8-FQC-X daily for 5-7 consecutive days at escalating doses (e.g., 10, 30, 100 mg/kg). The starting doses are informed by in vitro cytotoxicity data.
-
Monitoring: Observe animals daily for clinical signs of toxicity, including:
-
Changes in posture, activity, or grooming.
-
Signs of distress (e.g., ruffled fur, hunched posture).
-
-
Data Collection: Record body weight daily. A weight loss of >15-20% is a common endpoint.[21]
-
Endpoint: The MTD is defined as the highest dose at which no mortality occurs, body weight loss is less than 15-20% and is reversible, and no other severe clinical signs of toxicity are observed.[18]
Part 2: Efficacy Studies - The Xenograft Model
With the safe dose range and exposure profile established, the primary question can be addressed: does 8-FQC-X inhibit tumor growth in vivo? The cell line-derived xenograft (CDX) model is a standard and robust platform for this evaluation.[22][23][24]
Causality: In a CDX model, human cancer cells are implanted into immunodeficient mice.[24][25] This allows the human tumor to grow in a living system, providing a platform to assess the anti-tumor activity of a compound. The choice of cell line is critical and should be based on the hypothesized mechanism of action (e.g., a cell line known to be dependent on the kinase target of 8-FQC-X).
Protocol: Subcutaneous Xenograft Tumor Growth Inhibition Study [16][26]
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID), 4-6 weeks old.[16]
-
Cell Preparation: Culture the selected human cancer cell line under sterile conditions. Harvest cells during the exponential growth phase. Cell viability should be >90% as assessed by trypan blue exclusion.[16]
-
Implantation: Subcutaneously inject approximately 3-5 million cells, often resuspended in a basement membrane matrix (e.g., Matrigel or Cultrex BME) to improve tumor take rate, into the flank of each mouse.[16]
-
Tumor Staging: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Once tumors reach the target size, randomize mice into treatment groups (n=8-10 mice per group) to ensure the average tumor volume is similar across all groups.
-
Treatment Groups:
-
Group 1: Vehicle Control (the formulation used to dissolve 8-FQC-X).
-
Group 2: 8-FQC-X at a low dose (e.g., 1/2 MTD).
-
Group 3: 8-FQC-X at a high dose (e.g., MTD).
-
Group 4: Positive Control (a standard-of-care chemotherapy or relevant kinase inhibitor).[3]
-
-
Dosing & Monitoring: Administer the vehicle or compound daily (or as determined by PK data) for 14-21 days. Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[16] Record body weights at the same time to monitor toxicity.
-
Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if any animal meets humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).[27]
Part 3: Pharmacodynamic (PD) & Mechanism of Action (MoA) Studies
Causality: Efficacy data shows that the drug works; pharmacodynamic data shows how it works. PD studies are essential to demonstrate that 8-FQC-X engages its intended kinase target in the tumor and modulates the downstream signaling pathway.[28][29][30] This provides critical evidence linking the drug's molecular mechanism to its anti-tumor effect.[31][32]
Figure 2: Hypothetical signaling pathway where 8-FQC-X inhibits Akt phosphorylation.
Protocol: In Vivo Target Engagement & PD Biomarker Study
-
Animal Model: Use tumor-bearing mice from a parallel efficacy study or a dedicated satellite group.
-
Study Design:
-
Group 1: Vehicle Control.
-
Group 2: 8-FQC-X (at an efficacious dose).
-
-
Time Course: Dose the animals with a single administration of the vehicle or 8-FQC-X.
-
Tissue Collection: At specific time points post-dose (e.g., 2, 8, and 24 hours), euthanize a subset of animals (n=3-4 per time point per group) and immediately excise the tumors.
-
Sample Processing:
-
Flash-freeze a portion of the tumor in liquid nitrogen for protein analysis (Western Blot, ELISA).
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
Biomarker Analysis: Analyze the tumor tissue for changes in the target pathway. Based on the hypothetical pathway in Figure 2, key biomarkers would be:
-
p-Akt (Phosphorylated Akt): A direct measure of the inhibition of the target kinase.
-
p-mTOR (Phosphorylated mTOR): A downstream marker to confirm pathway modulation.
-
Ki-67 (by IHC): A marker of cell proliferation.
-
-
Data Interpretation: A successful outcome would show a time-dependent decrease in p-Akt and p-mTOR levels in the tumors of mice treated with 8-FQC-X compared to the vehicle control, correlating with the drug's exposure profile (PK). This PK/PD relationship is the cornerstone of demonstrating mechanistic proof-of-concept.
Ethical Considerations
All animal experiments must be conducted with the highest regard for animal welfare. Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[33][34][35][36] This ensures that procedures are designed to minimize pain and distress and that humane endpoints are clearly defined and strictly followed.[27]
References
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Title: Murine Pharmacokinetic Studies Source: Bio-protocol URL: [Link][11][14]
-
Title: Application of Animal Models in Cancer Research: Recent Progress and Future Prospects Source: Frontiers in Oncology URL: [Link][22][24]
-
Title: IACUC Policies and Guidelines Source: UC Davis Office of Research URL: [Link][33]
-
Title: Animal models and therapeutic molecular targets of cancer: utility and limitations Source: Veterinary and Comparative Oncology URL: [Link][23]
-
Title: ANIMAL MODELS OF CANCER: A REVIEW Source: International Journal of Pharmaceutical Sciences and Research URL: [Link][37][38]
-
Title: Xenograft Tumor Model Protocol Source: Bio-protocol URL: [Link][16]
-
Title: Preclinical Oncology CRO Study Design Tips Source: Noble Life Sciences URL: [Link][9]
-
Title: Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse Source: Pharmacology Discovery Services URL: [Link][20]
-
Title: Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice Source: STAR Protocols URL: [Link][39]
-
Title: Master List of IACUC Policies, Guidelines and SOPS Source: Washington State University URL: [Link][34]
-
Title: Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice Source: Cancer Chemotherapy and Pharmacology URL: [Link][26]
-
Title: Policies and Guidelines – Office of Animal Welfare Source: University of Washington URL: [Link][27]
-
Title: Xenograft Method In Breast Cancer Mouse Model Optimization: Literature Source: BCTT URL: [Link][25]
-
Title: Pharmacokinetics Protocol – Rodents Source: University of Nebraska Medical Center URL: [Link][15]
-
Title: Pk/bio-distribution Source: MuriGenics URL: [Link][12]
-
Title: Institutional Animal Care and Use Committee Guidebook Source: NIH Office of Laboratory Animal Welfare URL: [Link][35]
-
Title: How to decide a dose for mice if the doses are not available in any literature Source: ResearchGate URL: [Link][21]
-
Title: Animal Care and Use Policies and Guidelines Source: The Ohio State University URL: [Link][36]
-
Title: PD Assay: Pharmacodynamic Biomarkers Source: BioAgilytix URL: [Link][28]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link][31]
-
Title: Maximum Tolerable Dose Study Services Source: Reaction Biology URL: [Link][17]
-
Title: Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery Source: Journal for ImmunoTherapy of Cancer URL: [Link][29]
-
Title: Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations Source: Clinical Cancer Research URL: [Link][40]
-
Title: Unlock translational insights: In vivo biomarker analysis for drug discovery Source: Nuvisan URL: [Link][30]
-
Title: Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines Source: Advanced Materials URL: [Link][6][7]
-
Title: Biomarker Assays Development Support Services Source: Intertek URL: [Link][32]
-
Title: Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy Source: Bio-Analysis URL: [Link][18]
-
Title: Maximum tolerable dose (MTD) studies Source: Charles River Labs URL: [Link][19]
-
Title: Designing an In Vivo Preclinical Research Study Source: Methods and Protocols URL: [Link][10]
-
Title: General Principles of Preclinical Study Design Source: Preclinical Development Handbook URL: [Link][8]
-
Title: Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design Source: Oncotarget URL: [Link][3]
-
Title: In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs Source: Frontiers in Chemistry URL: [Link][4]
-
Title: Special Issue : Design and Study of Kinase Inhibitors Source: MDPI URL: [Link][5]
-
Title: Biological Activities of Quinoline Derivatives Source: ResearchGate URL: [Link][2]
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- 3. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Gould-Jacobs Reaction for Quinoline Synthesis
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of quinoline derivatives. Here, we move beyond simple protocols to dissect the intricacies of the Gould-Jacobs reaction, offering in-depth troubleshooting advice and data-driven optimization strategies to enhance your synthetic outcomes.
Introduction to the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a cornerstone in heterocyclic chemistry for the synthesis of 4-hydroxyquinolines.[1][2] The sequence typically begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonate intermediate.[1][3][4] This intermediate then undergoes a thermal cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form.[1][5] Subsequent saponification and decarboxylation steps produce the final 4-hydroxyquinoline.[1][4] While robust, the reaction is sensitive to several parameters, and achieving optimal yields and purity requires careful control over the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the cyclization step, and why is it so high?
A1: The intramolecular cyclization step in the Gould-Jacobs reaction is a thermally driven 6-electron cyclization process that requires significant thermal energy.[1][6] Traditionally, this step is carried out at high temperatures, often exceeding 250°C.[7][8] These drastic conditions are necessary to overcome the activation energy for the ring-closure. The use of high-boiling, inert solvents like diphenyl ether or mineral oil is common to achieve and maintain these temperatures uniformly.[8][9]
Q2: My reaction is not proceeding to the cyclized product. What are the likely causes?
A2: Failure to cyclize is a common issue and can often be attributed to insufficient temperature.[6] The initial condensation to form the anilidomethylenemalonate intermediate can occur at lower temperatures, but the subsequent ring-closing requires much higher thermal energy.[6] If you are isolating the intermediate but not the final quinoline, a primary focus should be on optimizing the thermal conditions of the cyclization step. Another possibility is the deactivation of the aniline substrate with strong electron-withdrawing groups, which can make the aromatic ring less nucleophilic and hinder the cyclization.
Q3: Can I use microwave irradiation for the Gould-Jacobs reaction?
A3: Yes, microwave-assisted synthesis has been shown to be highly effective for the Gould-Jacobs reaction, often leading to dramatically reduced reaction times and improved yields.[6][9][10] Microwave heating can rapidly and efficiently achieve the high temperatures required for cyclization.[6] For instance, the condensation step can be completed in as little as 7 minutes under microwave irradiation, compared to hours with conventional heating.[10]
Q4: How does the substitution pattern on the aniline affect the reaction?
A4: The electronic nature of substituents on the aniline ring plays a crucial role. The Gould-Jacobs reaction is most effective for anilines bearing electron-donating groups at the meta-position.[1] For asymmetrically substituted anilines, a mixture of regioisomers can be formed, as cyclization can occur at either of the two ortho positions.[7] The regioselectivity is governed by both steric and electronic factors.[7][8]
Troubleshooting Guide: From Low Yields to Reaction Failure
This section provides a systematic approach to troubleshooting common problems encountered during the Gould-Jacobs synthesis of quinolines.
Problem 1: Low Yield of the Final Quinoline Product
Low yields are a frequent challenge and can stem from several factors throughout the reaction sequence.[11][12]
Potential Causes & Solutions:
-
Incomplete Cyclization: As discussed, this is often due to suboptimal thermal conditions. The intermediate may be forming, but the high activation energy for cyclization is not being met.
-
Solution: Gradually increase the reaction temperature for the cyclization step. If using a high-boiling solvent, ensure it has reached the target temperature before adding the intermediate. Consider switching to microwave heating to achieve higher temperatures more efficiently.[6] A thorough time-temperature study is recommended to find the optimal balance, as prolonged heating at very high temperatures can also lead to degradation.[6]
-
-
Product Decomposition: The high temperatures required for cyclization can also lead to product degradation, especially with sensitive substrates.[7][8]
-
Solution: Minimize the reaction time at the optimal temperature. Once the reaction is complete, as monitored by TLC or LC-MS, cool the mixture promptly.[11] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative decomposition.
-
-
Suboptimal Catalyst or Reagent: The use of alternative reagents can sometimes facilitate cyclization under milder conditions.
-
Solution: Consider using Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) which can catalyze the cyclization at lower temperatures (e.g., 80-100°C) with good to excellent yields.[10]
-
Troubleshooting Workflow for Low Yields
Caption: The multi-step sequence of the Gould-Jacobs reaction. [1][4]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Diethyl Anilinomethylene Malonate
This protocol is adapted for the initial condensation step. [10]
-
In a microwave-safe vial, combine the substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (EMME) (2.0 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the neat mixture at 170°C for 7 minutes.
-
Allow the mixture to cool to room temperature. The solid product that forms can often be recrystallized directly.
Protocol 2: Thermal Cyclization in a High-Boiling Solvent
This protocol describes the traditional approach to the cyclization step.
-
In a round-bottom flask equipped with a reflux condenser, add a high-boiling solvent such as diphenyl ether.
-
Heat the solvent to the target temperature (e.g., 250°C).
-
Slowly add the diethyl anilinomethylene malonate intermediate (from Protocol 1) to the hot solvent.
-
Maintain the temperature and monitor the reaction by TLC until the intermediate is consumed.
-
Cool the reaction mixture. The product often precipitates and can be collected by vacuum filtration. Wash the solid with a low-boiling solvent like hexanes or petroleum ether to remove the high-boiling reaction solvent.
Protocol 3: Eaton's Reagent-Catalyzed Cyclization
This protocol offers a milder alternative for the cyclization. [10]
-
Place the diethyl anilinomethylene malonate intermediate in a round-bottom flask.
-
Add Eaton's reagent, ensuring the intermediate is fully dissolved.
-
Heat the mixture to 80-100°C for approximately 2 hours, or until TLC indicates the reaction is complete.
-
Carefully pour the cooled reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the solution with a suitable base (e.g., concentrated sodium hydroxide or ammonia).
-
The product may precipitate and can be collected by filtration, or it can be extracted with an appropriate organic solvent.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Wikiwand. Gould–Jacobs reaction. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
-
ResearchGate. On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
ResearchGate. Gould–Jacobs Reaction. [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Drugfuture.com. Gould-Jacobs Reaction. [Link]
-
ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. [Link]
-
ResearchGate. A solvent-free Jacobs–Gould reaction. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
ResearchGate. The effect of conditions on cyclization. [Link]
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Technical Support Center: Synthesis of Ethyl 8-fluoroquinoline-3-carboxylate
Abstract: The Ethyl 8-fluoroquinoline-3-carboxylate scaffold is a cornerstone in the development of various therapeutic agents, notably fluoroquinolone antibiotics. The Gould-Jacobs reaction represents the most robust and widely adopted synthetic pathway to its direct precursor, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.[1][2] However, the high-temperature conditions and reactive intermediates inherent to this synthesis can lead to a range of impurities that complicate purification and compromise final product quality. This technical support guide provides researchers, scientists, and drug development professionals with a detailed troubleshooting framework in a practical Q&A format. It delves into the mechanistic origins of common impurities, offers validated protocols for their mitigation, and outlines analytical methods for effective quality control.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and its key intermediate?
A1: The most prevalent and established method for constructing the quinoline core is the Gould-Jacobs reaction .[2] This process begins with the condensation of 2-fluoroaniline and diethyl ethoxymethylenemalonate (EMME), which is then followed by a high-temperature thermal cyclization in a high-boiling solvent like diphenyl ether to yield Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.[3] This 4-hydroxy intermediate is a stable tautomer of the 4-quinolone form and is the direct subject of this guide.[4]
Q2: What are the main classes of impurities I should anticipate during this synthesis?
A2: Impurities can be broadly categorized based on their origin within the synthetic workflow:
-
Unreacted Starting Materials: Residual 2-fluoroaniline and diethyl ethoxymethylenemalonate (EMME).
-
Incomplete Reaction Products: The primary acyclic intermediate, diethyl 2-(((2-fluorophenyl)amino)methylene)malonate, can persist if the cyclization step is inefficient.[5]
-
Side-Reaction Products: These include regioisomers (less common for Gould-Jacobs but possible), and products from hydrolysis or decarboxylation.
-
Degradation Products: High-temperature cyclization can lead to polymerization and the formation of complex tar-like substances.[6]
Q3: What are the recommended analytical techniques for purity assessment of the final product?
A3: A multi-pronged analytical approach is recommended for comprehensive quality control.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the main product and separating it from most process-related impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a TFA or formic acid modifier) is typically effective.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual starting materials.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and for identifying and characterizing structurally similar impurities that may co-elute in chromatography.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity, whereas a broad or depressed melting point suggests the presence of impurities.[10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, explaining their chemical origins and providing actionable solutions.
Problem 1: Low yield with significant recovery of unreacted 2-fluoroaniline and/or EMME.
-
Probable Cause: The initial condensation reaction to form the enamine intermediate is incomplete. This step, while typically straightforward, requires sufficient time and temperature to drive the reaction to completion and remove the ethanol byproduct.
-
Scientific Explanation: The reaction is a nucleophilic substitution of the ethoxy group on EMME by the aniline nitrogen.[2] According to Le Châtelier's principle, the removal of the ethanol byproduct will shift the equilibrium towards the product. If the temperature is too low or the reaction time too short, the equilibrium will not be sufficiently shifted, leaving starting materials unreacted.
-
Recommended Solutions:
-
Optimize Condensation: Increase the reaction temperature to the recommended 100-110°C and extend the reaction time to 2-3 hours.[3]
-
Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-fluoroaniline spot before proceeding to the cyclization step.
-
Remove Byproduct: After the condensation, apply a mild vacuum to remove the ethanol byproduct before adding the cyclization solvent.
-
Problem 2: The reaction mixture turned into a dark, unmanageable tar during the high-temperature cyclization.
-
Probable Cause: Thermal decomposition of starting materials or the enamine intermediate at the high temperatures required for cyclization (~250°C). This is often exacerbated by poor heat transfer.
-
Scientific Explanation: The intramolecular Friedel-Crafts-type cyclization is in competition with intermolecular polymerization and degradation pathways.[6] Localized overheating within the reaction vessel can significantly accelerate these undesirable side reactions, leading to charring and tar formation.
-
Recommended Solutions:
-
Ensure Efficient Heat Transfer: Use a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil to maintain a homogeneous temperature throughout the reaction mixture.[3][4]
-
Vigorous Stirring: Employ efficient mechanical stirring to prevent localized superheating at the flask walls.
-
Controlled Addition: Add the crude enamine intermediate solution dropwise or in portions to the pre-heated cyclization solvent rather than heating the entire mixture from room temperature. This minimizes the time the sensitive intermediate spends at intermediate temperatures where side reactions can occur.
-
Problem 3: The isolated product is contaminated with 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.
-
Probable Cause: In-situ hydrolysis of the ethyl ester functional group.
-
Scientific Explanation: The ester is susceptible to hydrolysis under either acidic or basic conditions, particularly at elevated temperatures if water is present.[11] Trace amounts of water in the starting materials, solvents, or introduced from the atmosphere can lead to the formation of the corresponding carboxylic acid.
-
Recommended Solutions:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous grade solvents, especially for the high-temperature cyclization step.
-
Purification: The carboxylic acid impurity can typically be removed during the workup. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) will deprotonate the more acidic carboxylic acid, extracting it into the aqueous layer while the desired ester remains in the organic phase.
-
Problem 4: Mass spectrometry or NMR analysis indicates the presence of a decarboxylated byproduct, 8-fluoro-4-hydroxyquinoline.
-
Probable Cause: Loss of the entire ethyl carboxylate group from the quinoline ring.
-
Scientific Explanation: The decarboxylation of quinoline carboxylic acids is a known thermal degradation pathway.[12] While often catalyzed by metals like copper, it can occur to a minor extent under the harsh thermal conditions of the Gould-Jacobs cyclization.[13][14]
-
Recommended Solutions:
-
Minimize Cyclization Time: Once TLC indicates the cyclization is complete, cool the reaction promptly. Avoid prolonged heating at >250°C.
-
Purification: This byproduct has significantly different polarity and solubility compared to the target ester. It can typically be removed via recrystallization or column chromatography.
-
Data Presentation
Table 1: Profile of Common Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Probable Origin |
| 2-Fluoroaniline | C₆H₆FN | 111.12 | Unreacted Starting Material |
| Diethyl ethoxymethylenemalonate (EMME) | C₁₀H₁₆O₅ | 216.23 | Unreacted Starting Material |
| Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate | C₁₄H₁₆FNO₄ | 297.28 | Incomplete Cyclization |
| 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C₁₀H₆FNO₃ | 207.16 | Hydrolysis of Ester |
| 8-Fluoro-4-hydroxyquinoline | C₉H₆FNO | 163.15 | Decarboxylation |
Table 2: Troubleshooting Summary
| Observed Problem | Probable Cause(s) | Key Corrective Actions |
| Low Yield / Unreacted SMs | Incomplete initial condensation | Increase condensation time/temp; remove ethanol byproduct. |
| Tar Formation | Thermal decomposition; poor heat transfer | Use high-boiling solvent (e.g., Dowtherm A); ensure vigorous stirring; controlled addition to hot solvent. |
| Carboxylic Acid Impurity | Presence of moisture leading to hydrolysis | Use anhydrous reagents/solvents; perform a basic aqueous wash during workup. |
| Decarboxylated Impurity | Excessive heating during cyclization | Minimize time at high temperature; purify via recrystallization or chromatography. |
Visualizations & Workflows
Synthetic Pathway and Impurity Formation
Caption: Gould-Jacobs pathway and impurity origins.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate[3]
-
Materials:
-
2-Fluoroaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Diphenyl ether (Dowtherm A)
-
Hexane or Acetonitrile
-
-
Step 1: Condensation
-
In a round-bottom flask fitted with a reflux condenser, combine 2-fluoroaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture with stirring in an oil bath at 100-110°C for 2 hours. Monitor the reaction by TLC until the 2-fluoroaniline is consumed.
-
Remove the ethanol byproduct under reduced pressure to yield the crude intermediate, diethyl 2-(((2-fluorophenyl)amino)methylene)malonate, as a viscous oil.
-
-
Step 2: Cyclization
-
In a separate three-neck flask equipped with a mechanical stirrer and a thermometer, pre-heat a sufficient volume of diphenyl ether to 250°C.
-
Slowly add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.
-
Maintain the temperature at 250°C for 30-60 minutes. Monitor the cyclization by TLC.
-
-
Step 3: Workup and Purification
-
Allow the reaction mixture to cool to below 100°C.
-
Add hexane or another non-polar solvent to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold hexane or acetonitrile to remove the diphenyl ether.
-
Dry the product under vacuum. If necessary, further purify by recrystallization from ethanol.
-
Protocol 2: HPLC Method for Purity Analysis
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the product in a 50:50 mixture of Acetonitrile/Water to a concentration of ~0.5 mg/mL.
References
- Vertex AI Search. This compound CAS#: 71082-35-4 - ChemicalBook.
- ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses.
- ChemicalBook. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis.
- ResearchGate. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
- BenchChem. Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide.
- BenchChem. Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
- Organic Chemistry Portal. Synthesis of quinolines.
- Google Patents. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
- Wikipedia. Conrad–Limpach synthesis.
- American Chemical Society. Copper-quinoline decarboxylation.
- ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate.
- Chem-Impex. Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. Gould–Jacobs reaction.
- Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF.
- ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Cambridge University Press. Conrad-Limpach Reaction.
- Wikipedia. Quinoline.
- American Chemical Society. Products and Kinetics of Decarboxylation of Activated and Unactivated Aromatic Cuprous Carboxylates in Pyridine and in Quinoline.
- BenchChem. dealing with impurities in 8-Fluoroquinoline-3-carboxamide synthesis.
- American Chemical Society. Copper-quinoline decarboxylation | Journal of the American Chemical Society.
- Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
- Moravek, Inc. How Do Chemical Manufacturers Assess Purity?.
- BenchChem. A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.
- Google Patents. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
- BenchChem. An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold.
- ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- Google Patents. US20050182259A1 - Novel process for preparing 3-fluoroquinolines.
- Asian Journal of Chemistry. Synthesis of Three Fluoroquinolone Compounds.
- BenchChem. A Technical Guide to High-Purity Ethyl 8-Bromooctanoate for Researchers and Drug Development Professionals.
- IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
Sources
- 1. iipseries.org [iipseries.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. ablelab.eu [ablelab.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iiste.org [iiste.org]
- 10. moravek.com [moravek.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 8-Fluoroquinoline-3-carboxamide
Welcome to the technical support center for the purification of 8-fluoroquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical scaffold. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 8-fluoroquinoline-3-carboxamide, offering potential causes and actionable solutions.
Issue 1: Low Recovery After Recrystallization
Symptom: You observe a significant loss of your target compound after performing a recrystallization procedure.
Potential Causes:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, or the compound may have a high solubility in the chosen solvent system.
-
Excessive Solvent Volume: Using too much solvent will keep more of your compound in solution, even after cooling.
-
Premature Crystallization: If the solution cools too quickly, the compound may crash out of solution as a fine powder or oil, trapping impurities.
-
Incomplete Precipitation: The cooling time may be insufficient, or the final temperature not low enough to maximize crystal formation.
Solutions:
-
Solvent System Optimization: A mixture of ethanol and water is a commonly recommended starting point for the recrystallization of 8-fluoroquinoline-3-carboxamide, particularly for removing polar by-products.[1] If you experience low recovery, consider adjusting the solvent ratio. A higher proportion of the anti-solvent (water) will decrease the compound's solubility. Other polar solvents like acetonitrile or methanol/chloroform mixtures can also be effective for amide compounds.[1]
-
Minimize Solvent Usage: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent portion-wise to your crude material until it just dissolves.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize precipitation.
-
Patience is Key: Ensure the solution is allowed to stand for an adequate amount of time at the final low temperature to allow for complete crystallization.
Issue 2: Persistent Impurities After Column Chromatography
Symptom: Your purified fractions from column chromatography still show the presence of impurities when analyzed by HPLC or NMR.
Potential Causes:
-
Inappropriate Stationary Phase: While silica gel is common, highly polar or basic compounds may interact irreversibly or streak, leading to poor separation.
-
Incorrect Mobile Phase: The chosen eluent system may not have sufficient resolving power to separate the compound of interest from structurally similar impurities.
-
Column Overloading: Applying too much crude material to the column will result in broad, overlapping bands.
-
Compound Degradation on Silica: Some compounds are sensitive to the acidic nature of silica gel and may decompose during chromatography.[2]
Solutions:
-
Mobile Phase Optimization: For silica gel chromatography, a gradient of ethyl acetate in hexane is a good starting point for separating non-polar impurities.[3] If you are dealing with more polar impurities, consider adding a small amount of a more polar solvent like methanol to your mobile phase. For very polar compounds, a solvent system containing a small percentage of ammonium hydroxide in methanol mixed with dichloromethane can be effective.[2]
-
Consider Alternative Stationary Phases: If your compound is basic, alumina may be a better choice than silica. For highly polar compounds, reverse-phase chromatography (C18 silica) with a mobile phase of acetonitrile and water (often with a modifier like TFA or formic acid) can provide excellent separation.[3][4]
-
Proper Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Assess Compound Stability: Before committing to a large-scale column, perform a small-scale stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound may be degrading on the silica.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 8-fluoroquinoline-3-carboxamide?
A1: Typical impurities often stem from the synthetic route. These can include unreacted starting materials like 8-fluoroquinoline-3-carboxylic acid, by-products from side reactions such as over-reduced derivatives, or residual reagents from the amidation step.[1][5]
Q2: How can I effectively assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying purity and detecting minor impurities.[1][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for structural confirmation and identifying any residual solvents or by-products.[1][5] Mass spectrometry will confirm the molecular weight of your compound.[5]
Q3: What is a good starting point for a recrystallization solvent system for 8-fluoroquinoline-3-carboxamide?
A3: A mixture of ethanol and water is a frequently recommended and effective solvent system for recrystallizing 8-fluoroquinoline-3-carboxamide.[1] This system is particularly good at removing polar impurities. You can dissolve your crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Then, add a small amount of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.
Q4: My compound is very polar and streaks on the silica TLC plate. What can I do?
A4: Streaking on a silica TLC plate often indicates strong interaction between your compound and the acidic silica. You can try adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to your eluent to improve the spot shape. If streaking persists, consider using a different stationary phase like alumina or opting for reverse-phase chromatography.
Experimental Protocols
Protocol 1: Recrystallization of 8-Fluoroquinoline-3-carboxamide
-
Solvent Selection: Begin with an ethanol/water solvent system.
-
Dissolution: Place the crude 8-fluoroquinoline-3-carboxamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Induce Saturation: Slowly add hot water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. You should observe crystal formation.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into your column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude 8-fluoroquinoline-3-carboxamide in a minimal amount of a suitable solvent (dichloromethane is often a good choice) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder.
-
Loading the Column: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Target Impurities | Typical Solvents/Mobile Phases | Achievable Purity |
| Recrystallization | Polar by-products, starting materials | Ethanol/Water[1] | >95% (if impurities have significantly different solubility) |
| Column Chromatography | Diastereomers, non-polar impurities | Silica Gel with Ethyl Acetate/Hexane Gradient[3] | >98% |
| Preparative HPLC | Structurally similar impurities, trace contaminants | C18 Reverse-Phase with Acetonitrile/0.1% TFA in Water[3] | >99% |
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
- Technical Support Center: Refining Purification Methods for 8-Fluoroquinoline-3-carboxamide - Benchchem.
- dealing with impurities in 8-Fluoroquinoline-3-carboxamide synthesis - Benchchem.
- Affinity Selection of Compounds in a Fluoroquinolone Chemical Library by On-Line Immunoaffinity Deletion Coupled to Column HPLC.
- Affinity Selection of Compounds in a Fluoroquinolone Chemical Library by On-Line Immunoaffinity Deletion Coupled to Column HPLC | Analytical Chemistry - ACS Publications.
- Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides - Benchchem.
- Quantification of Fluoroquinolone Antibiotics with High Performance Liquid Chromatography Coupled UV/VIS Detection - Digital Commons @ IWU.
- Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide - Benchchem.
- Technical Support Center: Scaling Up 8-Fluoroquinoline-3-carboxamide Production - Benchchem.
- Looking for some advice for purification of diamide : r/Chempros - Reddit.
- What is the best technique for amide purification? - ResearchGate.
- Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection.
- How should I purify a complex, polar, amide reaction mixture? | Biotage.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones - NIH.
- Unraveling the Multifaceted Mechanisms of 8-Fluoroquinoline-3-carboxamide: A Technical Guide - Benchchem.
- Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold - Benchchem.
- In Vitro Evaluation of 8-Fluoroquinoline-3-carboxamide: A Technical Guide - Benchchem.
- 8-Fluoroquinoline-3-carboxylic acid - Sigma-Aldrich.
- The crystallization of quinoline - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Friedländer Synthesis of Quinolines
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the Friedländer synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the construction of quinoline scaffolds. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting strategies and in-depth answers grounded in mechanistic principles. Our goal is to empower you to optimize your reaction conditions, improve yields, and overcome common experimental hurdles.
Troubleshooting Guide: From Low Yields to Unwanted Side Products
This section addresses the most common issues encountered during the Friedländer synthesis in a direct question-and-answer format.
Question 1: I am experiencing a very low yield, or my reaction is not proceeding at all. What are the most common causes?
Answer: Low or no yield is a frequent challenge in the Friedländer synthesis and can be traced to several interdependent factors. The reaction is a delicate balance of condensation and cyclization, and identifying the bottleneck is key.
-
Suboptimal Catalyst Choice or Activity: The catalyst is pivotal.[1] Traditional strong acids (e.g., H₂SO₄) or bases (e.g., KOH) can be effective but often require harsh conditions that may degrade your starting materials or product.[2][3] If using a solid-supported or reusable catalyst, ensure it has not lost activity.
-
Recommended Action: Consider screening milder, more modern catalytic systems. Lewis acids, solid acid catalysts like zeolites or sulfated zirconia, and even molecular iodine have proven highly effective, often under gentler conditions.[4][5] For acid-sensitive substrates, ensure you are using anhydrous solvents and reagents, as water produced during the cyclization can inhibit acid-catalyzed reactions.[6]
-
-
Inappropriate Reaction Temperature: This reaction is highly sensitive to temperature.
-
Too Low: The initial aldol condensation or Schiff base formation, often the rate-limiting step, may be too slow kinetically.[6][7]
-
Too High: Excessive heat can cause decomposition of reactants or the quinoline product, often visible as charring or the formation of intractable tars.[3][6]
-
Recommended Action: Systematically optimize the temperature. Start at a moderate temperature (e.g., 80 °C) and increase in 10-20 °C increments, monitoring reaction progress closely by Thin-Layer Chromatography (TLC).[3]
-
-
Poor Substrate Reactivity: The electronic nature of your substrates plays a significant role.
-
2-aminoaryl aldehydes or ketones with strong electron-withdrawing groups can be less reactive and may require more forcing conditions (higher temperatures or a more potent catalyst) to proceed efficiently.[6]
-
Recommended Action: For poorly reactive substrates, consider a more powerful catalytic system or the use of microwave irradiation to provide the necessary activation energy in a controlled manner.[8]
-
-
Incorrect Solvent: The solvent must be appropriate for the chosen catalytic system and must fully dissolve the reactants.[2]
Below is a workflow to systematically troubleshoot low-yield issues.
Question 2: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: Poor regioselectivity is a classic challenge in the Friedländer synthesis when using an unsymmetrical ketone, as condensation can occur on either side of the carbonyl group.[3] The key is to use conditions that favor one pathway over the other.
-
Catalyst and Solvent System: This is the most direct method for controlling selectivity.
-
Ionic Liquids: These have shown significant promise in directing the cyclization. Their unique solvent properties and potential to act as catalysts can create a structured environment around the reactants, favoring one transition state.[4][10][11]
-
Specific Amine Catalysts: Certain amine catalysts can selectively promote condensation at the less sterically hindered α-position of the ketone.[4][11]
-
-
Substrate Modification: While it involves an extra synthetic step, modifying the ketone can provide excellent control.
Question 3: I'm seeing significant formation of side products, particularly from the self-condensation of my ketone. How can this be minimized?
Answer: The self-condensation of the ketone reactant (an aldol condensation) is the most common side reaction, especially under basic conditions.[2][4] This competing pathway consumes your ketone, directly reducing the yield of the desired quinoline.
-
Modify Reaction Conditions:
-
Switch from Base to Acid Catalysis: Aldol condensations are typically base-catalyzed. Switching to an acid catalyst (e.g., p-toluenesulfonic acid, molecular iodine, or a Lewis acid) can significantly suppress this side reaction.[12][13]
-
Use Milder Conditions: Harsh conditions (strong base, high temperature) can accelerate the rate of self-condensation. Employing milder catalysts allows the reaction to proceed under more controlled conditions, favoring the desired intermolecular reaction with the 2-aminoaryl ketone.[11]
-
-
Modify the Reactant:
-
Use an Imine Analogue: To completely avoid the possibility of ketone self-condensation under basic conditions, you can pre-form the Schiff base (imine) of the 2-aminoaryl ketone. This protected form can then be reacted with the α-methylene ketone to proceed with the cyclization.[4]
-
Frequently Asked Questions (FAQs)
What is the reaction mechanism of the Friedländer Synthesis?
There are two primary, competing mechanistic pathways, and the predominant route can depend on the specific substrates and whether the reaction is acid- or base-catalyzed.[12]
-
Aldol-First Pathway: The reaction begins with an intermolecular aldol condensation between the 2-aminoaryl aldehyde/ketone and the α-methylene ketone. This is often the rate-limiting step.[7] The resulting aldol adduct then dehydrates to form an α,β-unsaturated carbonyl compound. Finally, an intramolecular condensation between the amino group and the carbonyl group (forming an imine), followed by a second dehydration, yields the quinoline ring.[4][12]
-
Schiff Base-First Pathway: Alternatively, the reaction can start with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl compound and the carbonyl of the methylene partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final quinoline product.[12]
How does microwave irradiation improve the reaction?
Microwave-assisted synthesis has revolutionized the Friedländer reaction by offering several key advantages:
-
Drastic Reduction in Reaction Time: Reactions that take many hours or even days under conventional heating can often be completed in just 5-15 minutes.[8][14]
-
Improved Yields: The rapid, efficient heating often leads to higher conversion rates and minimized decomposition, resulting in cleaner reactions and better yields.[8]
-
Enabling Greener Conditions: Microwaves can drive reactions that would otherwise require harsh conditions. For example, using neat acetic acid as both the solvent and catalyst at 160 °C under microwave irradiation gives excellent yields in just 5 minutes, providing a significant green chemistry advantage.[8][15]
What are the best practices for catalyst selection?
The "best" catalyst is highly substrate-dependent. However, a general trend is moving from traditional harsh acids/bases to milder, more selective systems.
| Catalyst Type | Examples | Advantages | Considerations |
| Brønsted Acids | p-TsOH, Acetic Acid, H₂SO₄ | Readily available, inexpensive.[4][12] | Strong acids can cause degradation; acetic acid is excellent with MW.[1][8] |
| Lewis Acids | Nd(NO₃)₃, Metal Triflates | High efficiency, can be milder than Brønsted acids.[12][13] | Can be sensitive to moisture. |
| Solid Acids | Zeolites, Nafion, Clays, SiO₂-H₂SO₄ | Easy to remove (filtration), reusable, often milder.[4][5][16] | Activity can vary between batches; may require higher temperatures. |
| Iodine | I₂ | Mild, efficient, and enables solvent-free conditions.[2][13] | Requires a workup step to remove residual iodine.[2][3] |
| Ionic Liquids | [bmim]HSO₄ | Can act as both solvent and catalyst; excellent for controlling regioselectivity.[10][11] | Can be expensive and require specific workup procedures. |
| Nanocatalysts | Fe₃O₄@SiO₂/ZnCl₂ | High surface area, highly active, often reusable.[17][18] | Synthesis of the catalyst can be multi-step. |
Can I run the reaction under solvent-free conditions?
Yes, and it is often advantageous. Solvent-free (or "neat") conditions, typically performed by heating a mixture of the reactants and a solid catalyst, can increase reaction rates and suppress solvent-related side reactions.[4] Catalysts like p-toluenesulfonic acid and molecular iodine are particularly effective for promoting the Friedländer synthesis under these conditions.[11][13]
Optimized Experimental Protocols
The following protocols provide a starting point for both traditional and modern approaches to the Friedländer synthesis.
Protocol 1: Iodine-Catalyzed Synthesis (Conventional Heating)
This protocol uses molecular iodine as a mild and efficient catalyst.[2][3]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature. Dissolve the crude mixture in ethyl acetate.
-
Purification: Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid
This protocol is exceptionally fast and efficient, using acetic acid as both the catalyst and solvent.[6][8]
-
Setup: In a suitable microwave reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol) and the ketone (1.2 mmol). Add glacial acetic acid to serve as the solvent.
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160 °C for 5-10 minutes.
-
Work-up: After the vessel has cooled to below 50 °C, pour the reaction mixture into water. Carefully neutralize the acetic acid by the slow addition of a saturated NaHCO₃ solution until effervescence stops.
-
Purification: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify further as needed via column chromatography.
References
-
Wikipedia. Friedländer synthesis. [Link]
-
Feuer, H., & Lawrence, J. P. (1969). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 34(6), 1817–1820. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Zhang, Z., et al. (2011). Microwave-assisted Friedländer Synthesis of Polysubstituted Quinolines Based on Poly(ethylene glycol) Bound Acetoacetate. Semantic Scholar. [Link]
-
Química Organica.org. Friedlander quinoline synthesis. [Link]
-
Banu, S., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. [Link]
-
Bentham Science Publishers. (2025). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. [Link]
-
Bailey, H. E., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. [Link]
-
Marco-Contelles, J., et al. (2009). Friedländer Quinoline Synthesis. ResearchGate. [Link]
-
TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. [Link]
-
ResearchGate. Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. [Link]
-
ResearchGate. Friedländer synthesis of quinolines 4 and 6. [Link]
-
Stevenson, P. J., & Donohoe, T. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]
-
ResearchGate. (2025). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. [Link]
-
Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]
-
ResearchGate. The Friedländer Synthesis of Quinolines. [Link]
-
ResearchGate. Optimization of reaction conditions for preparation of 3a. [Link]
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Technical Support Center: Troubleshooting Low Conversion in Carboxamide Formation
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion or yield in carboxamide synthesis from carboxylic acids. The content is structured to guide you from initial diagnosis through to specific, actionable solutions.
Section 1: Initial Diagnosis & Troubleshooting Workflow
Low conversion is a frustrating but common issue. Before diving into specific reagents, it's crucial to systematically diagnose the potential point of failure. The first step is to analyze the reaction mixture by a suitable method (TLC, LC-MS) to answer a critical question: "What is left in my reaction pot?" [1] The answer will guide your troubleshooting efforts.
Caption: Common side reaction pathways in amide coupling.
Question: My substrates are very bulky. How can I improve the conversion?
Answer: Steric hindrance slows down the reaction by physically blocking the amine's approach to the activated carboxylic acid. [2][3]Overcoming this often requires more forceful conditions or alternative strategies:
-
Switch to a More Reactive System: Move up the reactivity ladder. If EDC/HOBt fails, try HATU. If HATU fails, consider converting the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH or BTFFH, which can then react with the hindered amine, sometimes requiring elevated temperatures. [2][4]2. Increase Temperature: For sluggish reactions, gentle heating (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced against the risk of side reactions like racemization. [5][6]3. Increase Concentration: Le Chatelier's principle applies. Running the reaction at a higher concentration increases the frequency of molecular collisions, which can help drive a slow, sterically hindered reaction forward.
Section 4: Reaction Condition & Work-up Optimization (FAQs)
Even with the right reagents, suboptimal conditions or poor work-up can lead to low isolated yields.
Question: What is the best solvent and base combination to use?
Answer: The choice of solvent and base is critical for success.
-
Solvents: The ideal solvent must fully dissolve all reactants. [5]Anhydrous polar aprotic solvents are standard.
-
DMF (Dimethylformamide): Excellent solubilizing power, a common default.
-
DCM (Dichloromethane): Good for many couplings, easier to remove during work-up than DMF.
-
Acetonitrile (MeCN) / THF (Tetrahydrofuran): Also effective, but may have lower solubilizing power for some substrates.
-
Crucially, the solvent must be anhydrous. Water will hydrolyze the activated intermediate, killing the reaction. [2][5]* Base: A base is typically required to neutralize the acidic proton of the amine salt (if the amine is added as a salt) and to scavenge any acid generated during the reaction.
-
DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic base that is very commonly used. It will not compete with the reactant amine. [7]Typically used in 2-3 equivalents.
-
Triethylamine (TEA): Also common, but slightly more nucleophilic than DIPEA and can sometimes cause side reactions.
-
2,6-Lutidine or N-Methylmorpholine (NMM): Often used to minimize racemization.
-
Question: My reaction looks complete by TLC/LC-MS, but my isolated yield is very low. What happened?
Answer: This points to a problem during the work-up and purification. Amide coupling reactions are notorious for generating byproducts that can complicate isolation. [8]
-
Byproduct Removal is Key: The urea byproduct from carbodiimide reagents (DCU, EDU) and excess coupling reagents/additives must be removed. [9][8]A standard aqueous work-up is designed to do this.
-
Emulsion Formation: High concentrations of DMF and salts can lead to emulsions during aqueous extraction, trapping the product. Diluting with more organic solvent (like ethyl acetate) and brine can help break emulsions.
-
Product Solubility: Your amide product might have some water solubility, leading to loss in the aqueous layers during extraction. If this is suspected, back-extracting the aqueous layers with fresh organic solvent can help recover the lost product.
Protocol: Standard Aqueous Work-up for Amide Coupling
This procedure is designed to remove common impurities from a reaction run in a solvent like DMF or DCM.
-
Quench & Dilute: Once the reaction is complete, cool the mixture in an ice bath. Quench by slowly adding water or a saturated aqueous solution of NH₄Cl. Dilute the mixture with a larger volume of an extraction solvent like ethyl acetate (EtOAc). [7][8]2. Acid Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with a dilute acid (e.g., 1N HCl or 10% citric acid). [8]This step removes the basic components like DIPEA and any unreacted amine.
-
Base Wash: Wash the organic layer with a mild base (e.g., saturated aqueous NaHCO₃). [7][8]This removes the acidic components, including unreacted carboxylic acid and additives like HOBt.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl). This removes the bulk of the residual water and helps break any emulsions. [7][8]5. Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography or recrystallization. [2]
References
-
MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
JoVE. (2023). Preparation of Amides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from [Link]
-
RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]
-
Biofilm Inhibitor Synthesis - USC Upstate. (n.d.). Amide Workup. Retrieved from [Link]
-
RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D. Retrieved from [Link]
-
Semantic Scholar. (2016). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DCC vs. EDC: Choosing the Right Carbodiimide Coupling Agent. Retrieved from [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]
-
Ukrainica Bioorganica Acta. (n.d.). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Retrieved from [Link]
-
ScienceDirect. (2025). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Retrieved from [Link]
-
RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
SpringerLink. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. Retrieved from [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?. Retrieved from [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
-
RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot,. Retrieved from [Link]
-
ResearchGate. (2019). Can anyone help me about the work up of PyBOP coupling agent?. Retrieved from [Link]
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Technical Support Center: High-Temperature Quinoline Cyclization
Welcome to the technical support guide for high-temperature quinoline synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered in classical quinoline cyclization reactions like the Skraup, Doebner-von Miller, and Combes syntheses.
Introduction: The Challenge of High-Temperature Synthesis
The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the core of numerous pharmaceuticals and functional materials.[1] Classical methods for its synthesis, while powerful, often employ harsh, high-temperature, and strongly acidic conditions. These conditions, necessary to drive the cyclization and dehydration steps, are also a fertile ground for a variety of side reactions that can lead to violent exotherms, significant tar formation, and low yields of the desired product.[2][3] This guide provides expert-driven troubleshooting advice and optimized protocols to help you mitigate these issues and improve the success of your quinoline syntheses.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during high-temperature quinoline cyclizations in a practical question-and-answer format.
Issue 1: My reaction is producing a large amount of black tar, and the yield is very low.
Q: What is causing this extensive tar formation in my Skraup or Doebner-von Miller reaction?
A: Tar formation is the most frequently cited problem in these syntheses and is primarily caused by the acid-catalyzed polymerization of highly reactive intermediates.[3] In the Skraup synthesis (using glycerol), sulfuric acid first dehydrates the glycerol to form acrolein.[4][5] Similarly, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones.[6] These electron-deficient species are highly susceptible to self-condensation and polymerization under the harsh acidic and high-temperature conditions, forming a complex, high-molecular-weight tar from which the product is difficult to isolate.[2][3]
Q: How can I effectively minimize tar formation and improve my yield?
A: Several strategies can be employed to control polymerization:
-
Control the Exotherm: The Skraup reaction is notoriously violent and exothermic.[7] This uncontrolled heat accelerates polymerization. Adding a moderating agent like ferrous sulfate (FeSO₄) is a classic and effective technique.[3][8] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the reaction rate and preventing it from becoming uncontrollable.[8]
-
Optimize Temperature: Avoid excessively high temperatures.[9] The reaction should be initiated with gentle heating, and once the exotherm begins, the external heat source should be removed, allowing the reaction to proceed under its own heat while controlling it with cooling if necessary.[3][10]
-
Use a Biphasic System (for Doebner-von Miller): A highly effective method to prevent the polymerization of the α,β-unsaturated carbonyl compound is to use a biphasic reaction medium (e.g., toluene/water). This sequesters the carbonyl reactant in the organic phase, keeping its concentration low in the acidic aqueous phase where polymerization would otherwise be rampant. This technique can dramatically increase yields.[2][3]
-
Slow Reagent Addition: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps control its concentration and minimizes the rate of self-condensation relative to the desired reaction with the aniline.[6]
Issue 2: My Skraup reaction is extremely vigorous and difficult to control.
Q: My Skraup synthesis becomes almost explosive after initiation. How can I ensure the reaction proceeds safely?
A: The violent exotherm of the Skraup reaction is a significant safety concern.[11] The key is to moderate the reaction rate.
-
Add a Moderator: As mentioned, ferrous sulfate (FeSO₄) is the standard choice.[3][7] Boric acid can also be used to make the reaction less violent.[8][11]
-
Controlled Acid Addition: Ensure the concentrated sulfuric acid is added slowly and with efficient cooling and stirring at the beginning of the setup. This prevents localized hotspots from building up.[3]
-
Efficient Stirring: Maintain vigorous and efficient mechanical stirring throughout the reaction. This helps dissipate heat evenly and is crucial for preventing the reaction from "running away."[3]
Issue 3: I am getting a mixture of regioisomers in my Combes synthesis.
Q: I am using an unsymmetrical β-diketone in a Combes synthesis and obtaining a mixture of 2,4-substituted quinolines. How can I improve the regioselectivity?
A: Regioselectivity in the Combes synthesis is a known challenge governed by a delicate balance of steric and electronic factors.[3][12] The reaction proceeds via the formation of a Schiff base intermediate, followed by an acid-catalyzed electrophilic aromatic annulation, which is the rate-determining step.[12]
-
Steric Effects: Increasing the steric bulk on one of the ketone groups of the β-diketone will favor cyclization at the less sterically hindered position.[12]
-
Electronic Effects: The substituents on the aniline ring also direct the cyclization. Electron-donating groups on the aniline can influence the nucleophilicity of the ortho positions, guiding the ring closure.[3]
-
Catalyst Choice: The acid catalyst can influence the ratio of isomers. While sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) may alter the regiochemical outcome.[3][4] Experimenting with different acid catalysts is a valid optimization strategy.
Data Presentation: Impact of Mitigation Strategies on Yield
The following table provides illustrative data on how different optimization strategies can impact the outcome of classical quinoline syntheses.
| Synthesis | Reactants | Conditions | Common Issue | Mitigation Strategy | Illustrative Yield | Reference |
| Skraup | Aniline + Glycerol | H₂SO₄, Nitrobenzene, 160°C | Violent Exotherm, Tar | Standard (No Moderator) | 30-40% | [2][7] |
| Skraup | Aniline + Glycerol | H₂SO₄, Nitrobenzene, 160°C | Violent Exotherm, Tar | Add FeSO₄ Moderator | 75-85% | [3][8] |
| Doebner-von Miller | Aniline + Crotonaldehyde | HCl, 100°C | Polymerization, Tar | Single Aqueous Phase | ~25% | [3][6] |
| Doebner-von Miller | Aniline + Crotonaldehyde | HCl, 100°C | Polymerization, Tar | Biphasic (Toluene/Water) | ~70% | [2][3] |
| Combes | m-Toluidine + Acetylacetone | H₂SO₄ | Regioisomer Mixture | Standard | Mixture (e.g., 50:50) | [3][12] |
| Combes | m-Toluidine + Benzoylacetone | H₂SO₄ | Regioisomer Mixture | Steric Hindrance | >90:10 (Major Isomer) | [12] |
Note: Yields are illustrative and will vary based on specific substrates and precise experimental conditions.
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates ferrous sulfate to control the notoriously vigorous nature of the reaction, reducing tar formation and improving safety and yield.[10][8]
Materials:
-
Aniline
-
Anhydrous Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer in a fume hood, cautiously add concentrated sulfuric acid to aniline with cooling in an ice bath.
-
Reagent Addition: To the resulting aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate. Finally, add nitrobenzene, which serves as both the solvent and the oxidizing agent.[10]
-
Initiation: Gently heat the mixture with a heating mantle. The reaction is highly exothermic and will begin to boil.
-
Reaction Control: As soon as the reaction begins, immediately remove the external heat source . Allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel or a water bath.[10]
-
Completion: After the initial vigorous exotherm subsides (typically 30-60 minutes), gently heat the mixture to reflux for an additional 3-4 hours to ensure the reaction goes to completion.
-
Work-up: Allow the reaction mixture to cool. Carefully and slowly pour the mixture into a large beaker containing a large volume of cold water and ice with stirring.
-
Neutralization: Make the solution alkaline by slowly adding a concentrated NaOH solution. This step is also exothermic and requires cooling. The quinoline will separate as a dark oil.
-
Isolation: Isolate the crude quinoline via steam distillation or solvent extraction. The product can be further purified by vacuum distillation.
Protocol 2: Doebner-von Miller Synthesis in a Biphasic Medium
This protocol utilizes a biphasic system to sequester the α,β-unsaturated aldehyde, thereby minimizing acid-catalyzed polymerization and significantly improving the yield of the desired quinoline.[2][3]
Materials:
-
Aniline
-
Crotonaldehyde (or other α,β-unsaturated aldehyde/ketone)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aniline, concentrated HCl, and water.
-
Biphasic Addition: Add an equal volume of toluene to the flask to create the biphasic system.
-
Slow Addition of Carbonyl: Gently heat the biphasic mixture to reflux. Slowly add the crotonaldehyde dropwise to the vigorously stirring mixture over a period of 1-2 hours using an addition funnel.
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers using a separatory funnel.
-
Extraction: Extract the aqueous layer two more times with fresh portions of toluene.
-
Neutralization & Wash: Combine all organic layers. Wash the combined organic phase with a saturated Na₂CO₃ solution to remove any remaining acid, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.
Visualized Workflows & Mechanisms
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and addressing low yields in high-temperature quinoline syntheses.
Caption: A logical workflow for troubleshooting common issues.
Mechanistic View: Desired Cyclization vs. Side Reaction
This diagram illustrates the competition between the desired intramolecular cyclization in the Doebner-von Miller reaction and the undesired acid-catalyzed polymerization of the α,β-unsaturated carbonyl intermediate.
Caption: Competing pathways leading to product and byproduct formation.
References
- Benchchem. optimizing reaction time and temperature for quinoline synthesis.
- Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction.
-
McCann, L. C., & Leadbeater, N. E. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. Available at: [Link]
- Benchchem. troubleshooting side reactions in the synthesis of quinoline derivatives.
- Benchchem. optimizing reaction conditions for quinolinone synthesis.
-
Wikipedia. (2023). Skraup reaction. Available at: [Link]
- Benchchem. byproduct formation in the Doebner-von Miller reaction.
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]
- Benchchem. Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
-
Wikipedia. (2023). Doebner–Miller reaction. Available at: [Link]
-
SynArchive. Doebner-Miller Reaction. Available at: [Link]
-
ResearchGate. The Skraup Synthesis of Quinolines. Available at: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. Available at: [Link]
-
Semantic Scholar. Doebner-von Miller reaction. Available at: [Link]
-
Name Reactions in Organic Synthesis. Combes Quinoline Synthesis. Available at: [Link]
- Synthesis of Quinoline and derivatives. (n.d.).
- Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- Preparation and Properties of Quinoline. (n.d.).
-
PubMed. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Available at: [Link]
-
Organic Syntheses. (n.d.). Quinoline. Available at: [Link]
-
Química Organica.org. Combes synthesis of quinolines. Available at: [Link]
-
YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Available at: [Link]
-
PubMed Central (PMC). (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Available at: [Link]
-
ResearchGate. (2023). (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Available at: [Link]
-
NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available at: [Link]
- Google Patents. (n.d.). Method for reducing the quinoline-insolubles content of coal tar pitch.
- Quinoline. (n.d.).
-
NROChemistry. Skraup Reaction. Available at: [Link]
Sources
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Technical Support Center: Industrial Synthesis of Trifluoromethylated Compounds
Welcome to the technical support center for the industrial synthesis of trifluoromethylated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of introducing the trifluoromethyl (CF₃) group on a large scale. The incorporation of the CF₃ group is a critical strategy in modern drug design, as it can significantly enhance metabolic stability, lipophilicity, and bioavailability.[1][2][3][4][5][6][7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the causality behind experimental choices.
Low or No Reaction Yield
Question: My reaction yield is low or there is no reaction at all. What are the common causes and solutions?
Answer: Low or no yield in a trifluoromethylation reaction is a frequent issue that can stem from several factors, primarily related to the choice and activity of the trifluoromethylating reagent, reaction conditions, and substrate reactivity.[9]
-
Reagent Inactivity or Decomposition:
-
Cause: The trifluoromethylating reagent may be inactive or could have decomposed. For instance, some reagents are sensitive to moisture and air, while others have limited thermal stability.[10]
-
Solution:
-
Verify Reagent Quality: Use reagents from a reputable supplier and ensure they have been stored correctly. For sensitive reagents, consider using a freshly opened bottle or purifying the reagent before use.
-
Check for Incompatibility: Ensure the reagent is compatible with your substrate's functional groups. Unprotected nucleophilic groups like -OH, -NH₂, and -SH can react with electrophilic trifluoromethylating agents.[10] In such cases, protecting these groups or switching to a radical-based method may be necessary.[10]
-
Optimize Reagent Addition: For highly reactive or unstable reagents, slow, controlled addition at low temperatures can prevent decomposition and side reactions.
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: Temperature, solvent, and concentration play a significant role in the reaction's success.[9]
-
Solution:
-
Solvent Screening: The choice of solvent can dramatically impact the reaction. Screen a variety of anhydrous solvents to find the optimal medium for your specific substrate and reagent. Common solvents for trifluoromethylation reactions include acetonitrile (MeCN) and dimethylformamide (DMF).[9]
-
Temperature Optimization: While many modern trifluoromethylation reactions are designed to run at room temperature, some systems may benefit from gentle heating or require cryogenic temperatures for selectivity and to prevent reagent decomposition.[11][12]
-
Concentration Adjustment: Both very high and very low concentrations of reactants can be detrimental. Experiment with different concentrations to find the optimal balance for your reaction.[9]
-
-
-
Initiator/Catalyst Issues (for radical or catalyzed reactions):
-
Cause: The initiator or catalyst may be inactive or used in an incorrect amount. In photocatalytic setups, the light source's wavelength and intensity are crucial.[9]
-
Solution:
-
Verify Catalyst/Initiator Integrity: Ensure your catalyst or initiator is active. For photoredox catalysis, confirm that the light source is emitting at the correct wavelength to excite the catalyst.[9]
-
Optimize Loading: In some cases, increasing the catalyst loading might improve the yield, but this should be carefully optimized to avoid side reactions and for cost-effectiveness on an industrial scale.[9]
-
-
Formation of Side Products
Question: My reaction is producing significant amounts of side products. How can I improve the selectivity?
Answer: Side product formation often competes with the desired trifluoromethylation pathway.[9] Common side reactions include hydrodehalogenation, dimerization of the substrate, and the formation of brominated byproducts.[9]
-
Excess Radical Generation:
-
Reaction with Solvent:
-
Cause: The trifluoromethyl radical or other reactive intermediates can react with certain solvents.[9]
-
Solution: Choose a solvent that is inert under the reaction conditions. Perfluorinated solvents or highly fluorinated alkanes can be good options but consider their cost and environmental impact for industrial applications.
-
-
Presence of Oxygen:
Reaction Stalling
Question: The reaction stalls before the starting material is fully consumed. What should I do?
Answer: Reaction stalling can be due to catalyst deactivation, the accumulation of inhibitory species, or mass transfer limitations in scaled-up reactions.[9][12]
-
Catalyst Deactivation:
-
Cause: The catalyst may be degrading over the course of the reaction.
-
Solution: Adding the catalyst in portions throughout the reaction can sometimes help maintain a sufficient concentration of the active species.
-
-
Inhibitory Species:
-
Cause: A byproduct of the reaction may be inhibiting the catalyst or quenching a radical chain.
-
Solution: Identify the inhibitory species if possible. In some cases, the use of additives or scavengers can mitigate this issue.
-
-
Mass Transfer Limitations on Scale-up:
-
Cause: As a reaction is scaled up, inefficient mixing of gaseous reagents like trifluoromethyl hypofluorite (CF₃OF) with the liquid phase can become a significant issue.[12]
-
Solution: Employ reactors with high-efficiency gas dispersion tubes, mechanical stirring with a gas-inducing impeller, or consider a jet loop reactor to ensure a large gas-liquid interface.[12]
-
Scalability and Safety Issues
Question: I have a successful lab-scale procedure, but I'm facing challenges scaling it up. What are the key considerations?
Answer: Scaling up trifluoromethylation reactions presents several challenges, including thermal management, reagent handling, and cost.
-
Thermal Management:
-
Cause: Many trifluoromethylation reactions are exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, causing reagent decomposition, side reactions, and potential safety hazards.
-
Solution: Use a jacketed reactor with a powerful cooling system and monitor the internal reaction temperature closely.[12][13] For highly exothermic reactions, consider a continuous flow setup where the heat can be dissipated more efficiently.[14][15]
-
-
Reagent Handling and Cost:
-
Cause: Many state-of-the-art trifluoromethylating reagents are expensive and may require specialized handling, which can be prohibitive for large-scale applications.[16]
-
Solution:
-
Cheaper Reagents: Explore the use of more cost-effective trifluoromethyl sources like trifluoroacetic acid or its anhydride, though these may require more forcing conditions.[16][17] Methyl chlorodifluoroacetate (MCDFA) is another cheaper alternative, but its use can lead to the formation of polymeric messes and requires stoichiometric copper.[18]
-
Continuous Flow: Continuous flow chemistry can enable the safe use of hazardous and gaseous reagents like fluoroform (HCF₃) by generating reactive species in situ and consuming them immediately.[14][15][19]
-
-
-
Foam Formation:
-
Cause: In some reactions, such as those using MCDFA, the formation of carbon dioxide can lead to significant foaming, which can interfere with kilogram-scale batch production.[18]
-
Solution: Use of anti-foaming agents or a reactor with sufficient headspace can help manage this issue.
-
Frequently Asked Questions (FAQs)
Q1: Which type of trifluoromethylation (nucleophilic, electrophilic, or radical) is most suitable for industrial applications?
A1: The choice depends heavily on the substrate and the desired product.
-
Radical trifluoromethylation is often versatile and can be applied to a wide range of substrates, including complex molecules in late-stage functionalization.[20] The development of methods using inexpensive radical sources is making this approach increasingly attractive for industrial use.[16][21]
-
Nucleophilic trifluoromethylation , using reagents like Ruppert's reagent (TMSCF₃), is well-established for reacting with electrophilic substrates like aldehydes and ketones.[3][4] Its relative stability and ease of handling make it a good choice for both lab and industrial scales.[3]
-
Electrophilic trifluoromethylation , employing reagents like Togni's or Umemoto's reagents, is effective for trifluoromethylating nucleophiles.[10][22][23] However, the cost and stability of these reagents can be a concern for large-scale synthesis.[24]
Q2: What are the primary safety concerns when working with trifluoromethylating reagents on a large scale?
A2: Safety is paramount. Key concerns include:
-
Toxicity and Reactivity: Many reagents are toxic, corrosive, or highly reactive. For example, trifluoromethyl hypofluorite (CF₃OF) is a highly toxic gas that can explode when condensed into a liquid.[12]
-
Exothermic Reactions: As mentioned, uncontrolled exotherms can lead to pressure buildup and reactor failure.[13]
-
Handling of Gaseous Reagents: Gaseous reagents like fluoroform require specialized equipment for safe handling and to prevent their release into the atmosphere, as they can be potent greenhouse gases.[19]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13] Work should be conducted in a well-ventilated area or a walk-in fume hood, with an emergency shower and eyewash station readily accessible.[13]
Q3: How can I minimize the environmental impact of my trifluoromethylation process?
A3: The pharmaceutical industry is increasingly focused on sustainable practices.[2] To minimize environmental impact:
-
Atom Economy: Choose reactions with high atom economy, minimizing the generation of waste.
-
Catalytic Methods: Prefer catalytic methods over stoichiometric ones to reduce metal waste. Copper-catalyzed reactions are often favored due to the low cost and toxicity of copper compared to other transition metals.[5][8]
-
Greener Solvents: Where possible, use greener solvents or solvent-free conditions.
-
Waste Treatment: Properly neutralize and dispose of all waste streams according to local regulations.
Comparative Data of Common Trifluoromethylating Reagents
| Reagent Class | Common Examples | Key Characteristics | Common Applications |
| Nucleophilic | Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert's Reagent) | Relatively stable, easy to handle.[3] | Trifluoromethylation of aldehydes, ketones, imines.[3][4] |
| Trifluoromethane (Fluoroform, HCF₃) | Inexpensive, atom-economical gas.[14] Requires strong base for activation. | Nucleophilic addition to carbonyls.[4][14] | |
| Electrophilic | Togni's Reagents | Commercially available, broad functional group tolerance.[10] | Trifluoromethylation of heteroatom and carbon-centered nucleophiles.[10] |
| Umemoto's Reagents | Powerful electrophilic trifluoromethylating agents.[4][22] | Trifluoromethylation of a wide range of nucleophiles. | |
| Radical | Trifluoroiodomethane (CF₃I) | Gaseous reagent, often used in photoredox catalysis.[4][6] | Radical trifluoromethylation of alkenes and arenes. |
| Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent) | Inexpensive and readily available solid.[8] | Radical trifluoromethylation of electron-deficient alkenes and arenes.[8] | |
| Trifluoroacetic Anhydride (TFAA) | Inexpensive and readily available liquid.[16] Requires activation. | Scalable radical trifluoromethylation of arenes and heteroarenes.[16][21] |
Experimental Protocols
Protocol 1: General Troubleshooting for a Failed Trifluoromethylation Reaction
This protocol provides a systematic approach to diagnosing a failed reaction.
-
Re-examine the Reaction Setup and Reagents:
-
Confirm the identity and purity of all starting materials, reagents, and solvents.
-
Ensure all glassware was properly dried and the reaction was conducted under an inert atmosphere if required.
-
Verify the accuracy of all measurements and additions.
-
-
Analyze the Crude Reaction Mixture:
-
Use techniques like TLC, LC-MS, and ¹H and ¹⁹F NMR to analyze a sample of the crude reaction mixture.
-
Look for the presence of starting material, desired product, and any major byproducts. This can provide clues as to whether the reaction did not start, stalled, or produced an unexpected outcome.
-
-
Test Reagent Stability:
-
In a small-scale experiment, test the stability of your trifluoromethylating reagent under the reaction conditions (solvent, temperature) in the absence of the substrate. This can help determine if the reagent is decomposing.
-
-
Evaluate Substrate Stability:
-
Similarly, test the stability of your starting material under the reaction conditions without the trifluoromethylating reagent to ensure it is not degrading.
-
-
Perform a Small-Scale Re-optimization:
-
Based on the information gathered, systematically vary one parameter at a time (e.g., temperature, solvent, concentration, catalyst loading) on a small scale to identify improved conditions.
-
Protocol 2: Scalability Assessment for an Exothermic Trifluoromethylation Reaction
This protocol outlines key steps for safely scaling up a potentially hazardous reaction.
-
Thermal Hazard Evaluation:
-
Perform a reaction calorimetry study on a small scale to determine the heat of reaction and the rate of heat release. This data is crucial for designing an adequate cooling system for the larger-scale reactor.
-
-
Model the Scaled-Up Process:
-
Use the calorimetry data to model the thermal behavior of the reaction in the intended large-scale reactor. Ensure that the reactor's cooling capacity is sufficient to maintain the desired temperature.
-
-
Staged Scale-Up:
-
Do not jump directly from lab scale to production scale. Perform the reaction at an intermediate scale (e.g., 1 L or 5 L) to identify any unforeseen challenges.
-
-
Controlled Reagent Addition:
-
For highly exothermic reactions, the rate of addition of the limiting reagent is critical for controlling the temperature. Develop a controlled addition profile based on the thermal hazard data.
-
-
Emergency Preparedness:
-
Have a clear plan in place to handle a thermal runaway, including an emergency cooling system or a quenching protocol.
-
Visualizations
Caption: A decision-making workflow for troubleshooting common issues in trifluoromethylation reactions.
References
- Technical Support Center: Optimizing CBrF3 Trifluoromethylation Reactions - Benchchem.
- Industrial-scale trifluoromethylation challenges - The chemical reaction database.
- strategies to improve functional group tolerance in trifluoromethylation - Benchchem.
- Technical Support Center: Work-up Procedures for Reactions Involving Trifluoromethyl Hypofluorite - Benchchem.
- Application Notes and Protocols: Large-Scale Synthesis of Xtalfluor-M - Benchchem.
- Challenges in scaling up reactions involving Trifluoromethyl hypofluorite - Benchchem.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione.
- GMP Fluorination Challenges Limit Use in API Synthesis - Pharmaceutical Technology.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - ResearchGate.
- A scalable and operationally simple radical trifluoromethylation - PubMed - NIH.
- Advances in the Development of Trifluoromethoxylation Reagents - MDPI.
- Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges - ResearchGate.
- Mastering Trifluoromethylation: A Guide to TMSCF3 in Pharma.
- Application Notes and Protocols for Trifluoromethylation in Continuous Flow Chemistry Systems - Benchchem.
- Trifluoromethylation - Wikipedia.
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati.
- Progress in copper-catalyzed trifluoromethylation - Beilstein Journals.
- (PDF) Scalable route to N-trifluoromethyl amides via radical trifluoromethylamination.
- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions.
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents - ACS Publications.
- ZJU scientists achieve low-cost trifluoromethylation of drug molecules.
- Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC.
- New Electrophilic Trifluoromethylating Agents | The Journal of Organic Chemistry.
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J.
- Progress in copper-catalyzed trifluoromethylation - PMC - NIH.
- A scalable and operationally simple radical trifluoromethylation - ResearchGate.
- Recent progress in trifluoromethylation: strategies and Applications - Wechem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- A Comparative Guide to Electrophilic Trifluoromethylating Reagents: Mechanistic Insights and Performance Data - Benchchem.
- Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry.
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Preventing oxidative degradation during quinoline synthesis
Welcome, Researchers,
This guide is designed to be your primary resource for troubleshooting and optimizing quinoline synthesis. The inherent reactivity and often harsh conditions required for classical quinoline syntheses can lead to challenges with reaction control, byproduct formation, and product stability. This center addresses the most common issues encountered in the lab, providing not just solutions, but the underlying scientific principles to empower your experimental design. Our focus is on preventing oxidative degradation and managing related side reactions to ensure high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most pressing and common questions that arise during quinoline synthesis protocols.
Q1: My Skraup synthesis is extremely vigorous and difficult to control. What's happening and how can I make it safer?
A1: The Skraup synthesis is notoriously exothermic, and this violence is a significant safety and yield concern.[1][2] The primary cause is the dehydration of glycerol to acrolein by concentrated sulfuric acid, which is a highly exothermic process. The subsequent condensation and cyclization steps also release substantial heat.[2] An uncontrolled exotherm leads to localized overheating, which drastically increases the rate of side reactions, causing polymerization and tar formation.[1]
Core Explanation: The rapid, uncontrolled release of heat accelerates unwanted pathways. Your primary goal is to improve heat dissipation and slow the rate of the heat-generating steps.
Solutions:
-
Use a Moderator: Adding ferrous sulfate (FeSO₄·7H₂O) is the most common and effective method.[1][3] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation step and making the overall reaction less violent.[4] Boric acid can also be used as a moderator.[4]
-
Controlled Reagent Addition: Never mix all reactants at once. The concentrated sulfuric acid should be added slowly, with efficient stirring and external cooling (e.g., an ice bath), to the mixture of aniline, glycerol, and the moderator.[1][2][3]
-
Ensure Efficient Stirring: Use a mechanical stirrer, especially for larger-scale reactions. Good mixing is critical for dissipating heat and preventing the formation of localized hotspots where decomposition is initiated.[1]
Q2: I'm seeing a lot of black tar in my Skraup or Doebner-von Miller reaction. What causes this and how can I minimize it?
A2: Tar formation is a classic sign of oxidative degradation and polymerization.[1] The strongly acidic and oxidizing conditions of these reactions can cause the aniline starting material and various intermediates to polymerize.[1][5] In the Doebner-von Miller synthesis, the α,β-unsaturated aldehyde or ketone is particularly prone to acid-catalyzed polymerization.[1]
Core Explanation: The desired reaction pathway is competing with multiple unwanted polymerization pathways that are accelerated by heat and acid.
Solutions:
-
Optimize Temperature: Avoid excessively high temperatures. Heat the reaction gently to initiate it, and if it becomes too vigorous, remove the heat source immediately.[1]
-
Use a Moderator (Skraup): As mentioned in Q1, ferrous sulfate helps control the reaction rate, which in turn reduces charring and tar formation.[1]
-
Slow Reactant Addition (Doebner-von Miller): Slowly adding the α,β-unsaturated carbonyl compound to the acidic aniline mixture can help keep its concentration low, minimizing self-polymerization.[1]
-
Purification Strategy: Accept that some tar is likely. The crude product is often a dark, viscous liquid.[1] A common and effective purification method is steam distillation, which separates the volatile quinoline from the non-volatile tar, followed by extraction.[1]
Q3: My crude quinoline product is a clean oil, but it turns yellow or brown during workup or storage. What is causing this discoloration?
A3: This discoloration is a hallmark of oxidative degradation.[6] The quinoline ring system, while aromatic, can be susceptible to oxidation, especially when exposed to atmospheric oxygen and light.[6] Aged samples are particularly known to turn yellow and then brown.[4] The colored byproducts are often hydroxyquinolines or N-oxides.
Core Explanation: Your purified product is reacting with oxygen from the air, a process often accelerated by light (photodegradation).
Solutions:
-
Workup Under Inert Gas: For highly sensitive derivatives, performing the final stages of the workup (e.g., solvent removal) and the purification under an inert atmosphere of nitrogen or argon can prevent oxidation.
-
Protect from Light: Store purified quinoline and its derivatives in amber vials or wrap containers in aluminum foil to protect them from light.[6]
-
Degas Solvents: For storage in solution, use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Store Cold: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to slow the rate of degradation.[6]
Q4: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I improve selectivity?
A4: This is a common challenge. The initial condensation of the aniline with the unsymmetrical β-diketone can occur at either of the two non-equivalent carbonyl groups, leading to different intermediates and ultimately different quinoline regioisomers. The final regiochemical outcome is a delicate balance of steric and electronic factors.[7][8]
Core Explanation: The aniline can attack either carbonyl group, and the subsequent acid-catalyzed ring closure (the rate-determining step) can proceed from two different enamine intermediates.[8]
Solutions:
-
Modify Substituents (Steric Control): Increasing the steric bulk of substituents on either the aniline or the β-diketone can favor the formation of the less sterically hindered product.[7][8] For example, using a bulky group on the diketone often directs the cyclization to produce the 2-substituted quinoline.[8]
-
Modify Substituents (Electronic Control): The electronic nature of substituents on the aniline can influence which enamine intermediate is more stable or more reactive towards cyclization.[8]
-
Optimize Reaction Conditions: The choice of acid catalyst and solvent can influence the equilibrium between the intermediates and the transition state energies for cyclization. Systematically screen catalysts (e.g., H₂SO₄, PPA, PPE) and temperatures to find conditions that maximize the desired isomer.[7][8]
Troubleshooting Guides: Specific Issues & Protocols
Issue 1: Runaway Reaction in Skraup Synthesis
Symptom: Rapid, uncontrollable temperature increase; violent boiling and release of material through the condenser. Primary Cause: Unmoderated, rapid exothermic reaction from glycerol dehydration and subsequent condensation.[2]
Workflow for Prevention & Control
Caption: Workflow for managing exothermic Skraup reactions.
Protocol: Moderated Skraup Synthesis of Quinoline
-
Apparatus Setup: In a fume hood, equip a three-necked round-bottom flask (of sufficient size to be no more than 1/3 full) with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Charging Reactants: To the flask, add aniline, anhydrous glycerol, and ferrous sulfate heptahydrate (FeSO₄·7H₂O).[1][3]
-
Cooling & Acid Addition: Begin stirring the mixture and place the flask in an ice/water bath. Slowly add concentrated sulfuric acid via the dropping funnel at a rate that allows the internal temperature to be maintained within a manageable range.[1]
-
Initiation: Once the acid addition is complete, remove the ice bath. Gently heat the mixture with a heating mantle.
-
Reaction Control: The reaction is exothermic and may become vigorous. As soon as the reaction begins (indicated by bubbling and a rise in temperature), immediately remove the heat source. If necessary, use the ice bath to moderate the reaction.[1]
-
Completion: After the initial vigorous phase subsides, heat the mixture to reflux for an additional 3-5 hours to ensure the reaction goes to completion.
-
Work-up: Allow the mixture to cool. Carefully and slowly pour the cooled reaction mixture into a large volume of cold water. Make the solution strongly basic with sodium hydroxide to liberate the free quinoline base, then proceed with steam distillation.[1]
Issue 2: Product Degradation on Silica Gel Column
Symptom: Streaking/tailing on TLC plate; low recovery and colored bands on the column. Primary Cause: The basic nitrogen of the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can catalyze decomposition, especially for sensitive derivatives.
Logic Diagram for Selecting a Purification Strategy
Caption: Decision tree for quinoline purification.
Protocol: Deactivating Silica Gel for Chromatography
-
Prepare Eluent: Prepare your desired mobile phase (e.g., a mixture of hexane and ethyl acetate). To this mixture, add 0.5% to 2% (v/v) of triethylamine (NEt₃).
-
Prepare Slurry: In a beaker, add the calculated amount of dry silica gel. Add the triethylamine-containing eluent to the silica gel and gently swirl to create a uniform slurry. This pre-treats the silica, neutralizing the acidic sites.
-
Pack Column: Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate: Run 2-3 column volumes of the triethylamine-containing eluent through the packed column to ensure it is fully equilibrated before loading your sample.
-
Run Column: Load your crude product and elute as normal, using the eluent containing triethylamine throughout the entire separation.
Quantitative Data Summary
While exact yields are highly substrate-dependent, the following table summarizes the qualitative effects of key parameters on minimizing oxidative degradation and side reactions in classical syntheses.
| Synthesis | Parameter | Condition / Modification | Effect on Oxidative Degradation & Side Reactions | Reference(s) |
| Skraup | Moderator | Addition of FeSO₄ | Reduces reaction violence, minimizes tar formation and charring. | [1][4] |
| Temperature | Gentle initial heating, control of exotherm | Prevents uncontrolled reaction, reducing polymerization. | [1] | |
| Acid Addition | Slow, controlled addition with cooling | Manages exotherm, prevents localized overheating and decomposition. | [1][3] | |
| Doebner-von Miller | Reactant Conc. | Slow addition of carbonyl compound | Minimizes self-condensation and polymerization of the carbonyl. | [1] |
| Friedländer | Catalyst | Use of milder catalysts (e.g., gold, iodine) | Allows reaction under less harsh conditions, avoiding high temperatures and strong acids/bases that cause side reactions. | [9] |
| Reactant Choice | Use of an imine analog | Avoids aldol self-condensation side products under basic conditions. | [9] |
References
-
Potential mechanisms for quinoline N-oxide formation. ResearchGate. Available at: [Link]
-
Combes quinoline synthesis. Wikipedia. Available at: [Link]
-
A MECHANISM OF THE PHOTOCHEMICAL ISOMERIZATION OF QUINOLINE N-OXIDES. (1975). Chemistry Letters, Oxford Academic. Available at: [Link]
-
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Available at: [Link]
-
Recent Developments in the Chemistry of Heteroaromatic N-Oxides. (2015). Synlett. Available at: [Link]
-
A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. (2018). ACS Publications. Available at: [Link]
-
A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. (2018). ACS Publications. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. (1995). PubMed. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). PubMed Central. Available at: [Link]
-
Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). PubMed Central. Available at: [Link]
-
(PDF) Microbial degradation of quinoline and methylquinolines. ResearchGate. Available at: [Link]
-
Combes Quinoline Synthesis. Available at: [Link]
-
Preparation and Properties of Quinoline. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link]
-
Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (2022). PubMed Central. Available at: [Link]
-
The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. (1995). PubMed. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Available at: [Link]
-
Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives. (2013). PubMed. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Available at: [Link]
-
Friedländer synthesis. Wikipedia. Available at: [Link]
-
(PDF) Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. ResearchGate. Available at: [Link]
-
Reduction and oxidation of dihydroquinolines. ResearchGate. Available at: [Link]
-
Recent Advances in the Friedländer Reaction. ResearchGate. Available at: [Link]
-
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). MDPI. Available at: [Link]
-
Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. (2016). PubMed Central. Available at: [Link]
-
The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]
-
Synthesis of quinolines and their In vitro antioxidant activities under solvent free conditions by using the SiO2–Zn–MgO as a novel and reusable catalyst. ResearchGate. Available at: [Link]
-
Synthesis of Quinoline and derivatives. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed Central. Available at: [Link]
-
Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers. (1966). Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. Available at: [Link]
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- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Activating Carboxylic Acids Under Anhydrous Conditions
Welcome to the technical support center for synthesis professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for a critical step in organic synthesis: the activation of carboxylic acids. Success in forming amide bonds, esters, and other derivatives hinges on the rigorous exclusion of water. This resource is designed for researchers, chemists, and drug development professionals to diagnose issues and optimize reaction outcomes by mastering anhydrous techniques.
The Critical Role of Anhydrous Conditions
In reactions involving the activation of carboxylic acids, water is a competitive and often highly reactive nucleophile. Activating agents, such as carbodiimides or acyl chloride precursors, are designed to convert the hydroxyl group of a carboxylic acid into a better leaving group, making the carbonyl carbon highly electrophilic.[1] However, these highly reactive intermediates are exquisitely sensitive to moisture.
If water is present, it can attack the activated intermediate, leading to several undesirable outcomes:
-
Hydrolysis of the Activated Intermediate: The most common failure mode is the hydrolysis of the activated species (e.g., an O-acylisourea intermediate in carbodiimide couplings) back to the starting carboxylic acid.[2][3] This consumes the activating reagent and halts the desired reaction.
-
Decomposition of Reagents: Many activating and coupling agents react directly with water, rendering them ineffective.
-
Side Reactions: The presence of water can promote side reactions, leading to complex product mixtures and difficult purifications.[3]
Mastering anhydrous techniques is therefore not merely a suggestion but a prerequisite for achieving high yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is considered "anhydrous" for a typical coupling reaction?
While "anhydrous" literally means "without water," in practice, it refers to reducing the water content to a level where it does not significantly interfere with the reaction. For most sensitive coupling reactions, a water content of <50 ppm (0.005%) in the reaction solvent is a good target. The best way to confirm this is by using Karl Fischer titration, a highly accurate method for quantifying trace amounts of water.[4][5]
Q2: My "anhydrous" solvent from a commercial supplier is not dry enough. What should I do?
Commercially available anhydrous solvents are packaged under inert gas but can absorb atmospheric moisture once the seal is broken. It is standard practice in many labs to re-dry solvents before use, especially for highly sensitive reactions. This can be done by:
-
Distillation: Refluxing the solvent over an appropriate drying agent and distilling it directly into the reaction flask or a storage vessel under an inert atmosphere.[6]
-
Molecular Sieves: Using activated molecular sieves (typically 3Å or 4Å) to sequester water.[6][7] For best results, sieves should be activated by heating them in a vacuum oven (e.g., at 300-350°C for 24 hours) immediately before use.[7]
Q3: Which drying agent should I use for my solvent?
The choice of drying agent depends on the solvent's chemical properties (see Table 1). Using an incompatible agent can lead to dangerous reactions or contamination.
-
For Ethers (THF, Diethyl Ether): Sodium metal with benzophenone is a common choice. The formation of a deep blue or purple color from the benzophenone ketyl radical indicates truly anhydrous conditions.[6]
-
For Halogenated Solvents (DCM, Chloroform): Calcium hydride (CaH₂) is effective. Never use sodium metal with halogenated solvents due to the risk of explosion.
-
For Aprotic Polar Solvents (DMF, Acetonitrile): Calcium hydride or activated 4Å molecular sieves are suitable.[6] Barium oxide can also be used for DMF.[6]
-
For Alcohols (Methanol, Ethanol): Magnesium turnings activated with iodine to form magnesium methoxide/ethoxide is a classic method.[6] 3Å molecular sieves are also commonly used.[7]
Table 1: Common Solvents and Recommended Drying Agents
| Solvent | Common Drying Agent(s) | Incompatible Agents | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone, LiAlH₄ | - | Benzophenone indicator turns deep blue/purple when dry.[6] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Sodium, Potassium | Distill from CaH₂ under inert gas.[6] |
| Acetonitrile (MeCN) | Calcium Hydride, P₄O₁₀, 4Å Sieves | - | Pre-dry with sieves, then distill from CaH₂.[6] |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO), 4Å Sieves | CaH₂, NaOH (at RT) | CaH₂ can cause decomposition at room temperature.[6] |
| Toluene | Sodium/Benzophenone | - | Similar to THF. |
| Methanol / Ethanol | Magnesium/Iodine, 3Å Sieves | Sodium, CaH₂ | Reactive metals will deprotonate the alcohol. |
Q4: How do I properly dry my glassware and reagents?
-
Glassware: All glassware (flasks, condensers, dropping funnels) should be oven-dried at >120°C for several hours or overnight and allowed to cool in a desiccator over a drying agent like anhydrous CaSO₄ (Drierite) or P₄O₁₀. Alternatively, the assembled apparatus can be flame-dried under vacuum and then backfilled with an inert gas.
-
Solid Reagents: Non-volatile, thermally stable solids can be dried in a vacuum oven. Hygroscopic reagents should be stored in a desiccator.
-
Liquid Reagents: If a liquid reagent (e.g., an amine) is suspected to contain water, it can be dried over a suitable agent (like KOH pellets for amines) and distilled.
Troubleshooting Guide
This section addresses common failures encountered during carboxylic acid activation and subsequent reactions.
Problem 1: Low or no product yield; starting material recovered.
This is the most frequent issue and almost always points to the presence of water.
-
Root Cause Analysis:
-
Hydrolysis of Activated Intermediate: Your coupling conditions are likely generating the activated carboxylic acid, but it is being immediately quenched by water before it can react with your nucleophile (e.g., an amine).[2][3]
-
Insufficient Activation: The coupling reagent may have been deactivated by moisture before it could activate the carboxylic acid.
-
-
Solutions:
-
Verify Solvent Dryness: Use Karl Fischer titration to confirm water content is <50 ppm. If this is not possible, re-dry your solvent via distillation from an appropriate agent (see Table 1).
-
Ensure Rigorous Anhydrous Technique: Use oven- or flame-dried glassware. Assemble the reaction setup while hot and cool under a stream of dry inert gas (Nitrogen or Argon).
-
Handle Reagents Properly: Purchase high-purity, anhydrous-grade reagents and handle them in a glovebox or under a positive pressure of inert gas. Do not leave bottles open to the atmosphere.
-
Problem 2: In a DCC/DIC coupling, a large amount of white precipitate forms, but the yield is low.
-
Root Cause Analysis:
-
The precipitate is almost certainly the urea byproduct (dicyclohexylurea - DCU, or diisopropylurea - DIU).[8] Its formation confirms that the carbodiimide is reacting.
-
The low product yield indicates that the O-acylisourea intermediate is forming but is then being intercepted by water (hydrolysis) instead of your desired nucleophile.
-
-
Solutions:
-
Improve Anhydrous Conditions: This is the primary solution, as described in Problem 1.
-
Add an Additive: Incorporate an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives react with the O-acylisourea intermediate to form an activated ester that is more stable towards hydrolysis but still highly reactive towards amines.[2] This can significantly improve yields in the presence of trace moisture.
-
Temperature Control: Run the reaction at 0°C. This can slow the rate of hydrolysis relative to the desired coupling reaction.
-
Problem 3: The reaction is slow or stalls, even under anhydrous conditions.
-
Root Cause Analysis:
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the nucleophile (amine/alcohol) can physically block the reaction site, leading to slow or incomplete coupling.[2]
-
Poor Nucleophilicity: The amine or alcohol may be a weak nucleophile (e.g., due to electron-withdrawing groups).
-
Acid-Base Neutralization: If not using a non-nucleophilic base, the amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[3]
-
-
Solutions:
-
Switch to a More Powerful Activating Agent: If carbodiimides are failing, consider converting the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride, which creates a much more reactive electrophile. Alternatively, use phosphonium (e.g., PyBOP) or uronium (e.g., HATU) based reagents.
-
Increase Temperature: For sterically hindered substrates, gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion.
-
Add a Non-Nucleophilic Base: Include a base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the proton from the carboxylic acid, ensuring the amine remains deprotonated and nucleophilic.[3]
-
Troubleshooting Decision Tree
Caption: Workflow for preparing a reaction under inert gas.
Protocol 2: General Procedure for DCC-Mediated Amide Coupling
This protocol describes a standard amide bond formation using Dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
-
Preparation: Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of Argon or Nitrogen as described in Protocol 1.
-
Reagent Addition:
-
To the flask, add the carboxylic acid (1.0 equivalent) and HOBt (1.0 equivalent).
-
Using a gas-tight syringe, add anhydrous dichloromethane (DCM) to dissolve the solids.
-
Add the amine (1.0-1.1 equivalents) via syringe.
-
-
Initiation:
-
Cool the flask to 0°C in an ice-water bath.
-
Dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM in a separate dry flask.
-
Add the DCC solution dropwise to the stirred reaction mixture over 5-10 minutes. A white precipitate (DCU) will begin to form.
-
-
Reaction:
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. [8]Rinse the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
References
-
University of York, Department of Chemistry. (n.d.). Setting up a Schlenk line. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Refluxing Under an Inert Atmosphere. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Standard Operating Procedure Inert Gas/Vacuum Schlenk Line. Retrieved from [Link]
-
Scribd. (n.d.). Drying Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
-
University of Rochester. (n.d.). Appendix F: SCHLENK LINE MANUAL. Retrieved from [Link]
-
Natsep. (n.d.). Water Determination in Ethanol by Karl Fischer Titration. Retrieved from [Link]
-
Hive Stimulants. (2003, February 3). Drying agents and their compatibilities. Retrieved from [Link]
-
Journal of Organic Chemistry. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
OrgoSolver. (n.d.). Synthesis and Reactions of Carboxylic Acids, Esters, and Anhydrides. Retrieved from [Link]
- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
-
Scribd. (n.d.). Drying of Organic Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]
-
ResearchGate. (2022, May 4). How do you improve DCC coupling yield?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). Chemistry of Acid Anhydrides. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Analysis for the Synthetic Chemist: Gould-Jacobs vs. Friedländer Quinoline Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals and functional materials. For researchers and professionals in drug development, the efficient construction of this privileged heterocycle is of paramount importance. Among the classical methods, the Gould-Jacobs and Friedländer syntheses have long been staples for accessing distinct classes of quinoline derivatives. This guide provides an in-depth comparative analysis of these two powerful synthetic strategies, offering insights into their mechanisms, substrate scope, and practical considerations to aid in the selection of the optimal method for a given synthetic challenge.
At a Glance: Key Distinctions
| Feature | Gould-Jacobs Synthesis | Friedländer Synthesis |
| Product | 4-Hydroxyquinolines (or 4-quinolones) | Polysubstituted quinolines |
| Key Reactants | Aniline and an alkoxymethylenemalonic ester (or similar) | 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group |
| Bond Formation | C4-C4a and N1-C2 | C2-C3 and C4-C4a |
| Typical Conditions | High temperatures (thermal cyclization, often >200 °C), sometimes with microwave assistance | Acid or base catalysis, often at reflux temperatures (80-120 °C) |
| Advantages | Access to 4-hydroxyquinolines, which are important pharmacophores. | High atom economy, convergent, and often milder conditions. |
| Limitations | Harsh reaction conditions, potential for low yields with certain substrates. | Limited availability of 2-aminoaryl aldehyde/ketone starting materials. |
Delving into the Mechanisms: A Tale of Two Pathways
The fundamental difference between the Gould-Jacobs and Friedländer syntheses lies in their mechanistic pathways, which dictate the types of quinolines they can produce.
The Gould-Jacobs Reaction: A Stepwise Annulation
The Gould-Jacobs reaction is a sequence of reactions that begins with the condensation of an aniline with an alkoxymethylenemalonic ester.[1] This is followed by a thermally induced cyclization. The mechanism proceeds as follows:
-
Nucleophilic Substitution: The aniline nitrogen attacks the electrophilic carbon of the alkoxymethylenemalonic ester, leading to the substitution of the alkoxy group and formation of an anilidomethylenemalonate intermediate.
-
Thermal Cyclization: At high temperatures, the anilidomethylenemalonate undergoes a 6-electron electrocyclization to form a dihydroquinoline intermediate.
-
Tautomerization and Aromatization: The intermediate tautomerizes to the more stable 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in the 4-oxo form.[1]
-
Saponification and Decarboxylation (Optional): The ester group can be hydrolyzed to a carboxylic acid, which can then be decarboxylated upon heating to yield the 4-hydroxyquinoline.[1]
The Friedländer Synthesis: A Convergent Condensation
The Friedländer synthesis offers a more convergent approach to quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2] Two primary mechanistic pathways are proposed:
-
Aldol Condensation First: The reaction begins with an aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration.
-
Schiff Base Formation First: Alternatively, a Schiff base can form between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation.
Both pathways converge to a common intermediate that dehydrates to form the final quinoline product. The reaction is typically catalyzed by acids or bases.[3][4]
Substrate Scope and Limitations: A Comparative Overview
The choice between the Gould-Jacobs and Friedländer synthesis often hinges on the desired substitution pattern of the target quinoline and the availability of starting materials.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is particularly well-suited for the synthesis of 4-hydroxyquinolines. The substrate scope is largely dictated by the aniline component.
-
Aniline Substituents: The reaction is most effective for anilines bearing electron-donating groups at the meta-position.[1] Electron-withdrawing groups can decrease the nucleophilicity of the aniline, hindering the initial condensation step.
-
Steric Hindrance: Sterically hindered anilines can also pose a challenge, potentially leading to lower yields.
-
Limitations: The primary limitation of the Gould-Jacobs reaction is the harsh thermal conditions required for the cyclization step, which can lead to decomposition of sensitive substrates. However, modern variations utilizing microwave irradiation have been shown to significantly reduce reaction times and improve yields.[5][6][7]
Friedländer Synthesis
The Friedländer synthesis is highly versatile, allowing for the preparation of a wide range of polysubstituted quinolines.
-
2-Aminoaryl Aldehydes and Ketones: The scope of this component is broad, with both aldehydes and ketones being effective. However, the availability of these starting materials can be a limiting factor. To address this, one-pot procedures have been developed where a 2-nitroarylcarbonyl compound is reduced in situ to the corresponding 2-amino derivative, which then undergoes the Friedländer condensation.[8][9]
-
α-Methylene Compounds: A wide variety of carbonyl compounds containing an α-methylene group can be used, including aliphatic, aromatic, and heteroaromatic ketones and aldehydes.[8] This allows for the introduction of diverse substituents at the 2- and 3-positions of the quinoline ring.
-
Limitations: A key challenge in the Friedländer synthesis can be controlling regioselectivity when unsymmetrical ketones are used as the α-methylene component.[3] Additionally, side reactions such as the self-condensation of the ketone can occur under basic conditions.[3]
Experimental Data: A Quantitative Comparison
The following table summarizes representative experimental data for both syntheses, highlighting the impact of different catalysts and conditions on reaction outcomes.
| Synthesis | Reactants | Conditions | Time | Yield (%) | Reference |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Microwave, 250 °C | 10 min | 1 | [10] |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Microwave, 300 °C | 5 min | 47 | [10] |
| Gould-Jacobs | Substituted anilines, Diethyl ethoxymethylenemalonate | Eaton's reagent, 80-100 °C | 2 h | Good to Excellent | [11] |
| Friedländer | 2-Aminobenzophenone, Ethyl acetoacetate | In(OTf)₃, solvent-free | - | 75-92 | [12] |
| Friedländer | 2-Aminoaryl ketone, Acetylacetone | MIL-53(Al) catalyst, 100 °C, solvent-free | 6 h | >95 (conversion) | [13] |
| Friedländer | 2-Aminophenylketones, Cyclic ketones | Acetic acid, Microwave, 160 °C | 5 min | Excellent | [14] |
| Friedländer | o-Nitroarylcarbaldehydes, Ketones/Aldehydes | Fe/HCl, KOH (one-pot) | - | 58-100 | [8][9] |
Experimental Protocols
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol is adapted from a procedure utilizing microwave-assisted heating to improve reaction efficiency.[10]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (2.5 mL) with a magnetic stir bar
-
Microwave synthesis system
-
Acetonitrile (ice-cold)
-
Filtration apparatus
Procedure:
-
To a 2.5 mL microwave vial, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 300 °C and hold for 5 minutes.
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum.
Protocol 2: Lewis Acid-Catalyzed Friedländer Synthesis of a Substituted Quinoline
This protocol is a general procedure based on the use of a Lewis acid catalyst under solvent-free conditions.[12]
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminobenzophenone)
-
α-Methylene compound (e.g., ethyl acetoacetate)
-
Lewis acid catalyst (e.g., In(OTf)₃)
-
Reaction vessel
-
Stirring apparatus
-
Heating apparatus
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene compound (1.2 mmol), and the Lewis acid catalyst (e.g., 1-5 mol%).
-
Heat the reaction mixture with stirring (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dissolve the reaction mixture in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. scribd.com [scribd.com]
- 8. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. ablelab.eu [ablelab.eu]
- 11. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]
- 12. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 8-Fluoroquinoline-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 8-fluoroquinoline-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. The strategic incorporation of a fluorine atom at the 8-position and a carboxamide moiety at the 3-position of the quinoline ring system has proven to be a highly effective strategy for modulating the pharmacological properties of this chemical class.[1][2] This guide provides a comparative analysis of the bioactivity of various 8-fluoroquinoline-3-carboxamide derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present key experimental data for objective comparison, and detail the methodologies for their biological evaluation.
Structure-Activity Relationships: The Key to Potency and Selectivity
The biological activity of 8-fluoroquinoline-3-carboxamide derivatives is intricately linked to the nature and position of substituents on the quinoline core and the carboxamide nitrogen. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.
The fluorine atom at the C-8 position is a critical determinant of the bioactivity of this class of compounds. In the context of antimicrobial agents, this substitution significantly enhances their potency, particularly against Gram-positive bacteria.[3] For anticancer applications, the 8-fluoro substituent has been shown to be well-tolerated and can contribute to favorable binding interactions with target enzymes.[4]
The carboxamide moiety at the C-3 position offers a versatile handle for introducing a wide array of substituents, thereby influencing the pharmacokinetic and pharmacodynamic properties of the derivatives. The nature of the group attached to the carboxamide nitrogen can dramatically impact the compound's bioactivity profile. For instance, the introduction of various substituted anilines can lead to potent anticancer agents.[5]
Caption: Structure-Activity Relationship of 8-Fluoroquinoline-3-carboxamides.
Comparative Bioactivity Data
The following tables summarize the in vitro bioactivity of representative 8-fluoroquinoline-3-carboxamide derivatives against various cancer cell lines and bacterial strains. This data, compiled from multiple studies, allows for a direct comparison of their potency.
Anticancer Activity
The anticancer potential of these derivatives is often attributed to their ability to inhibit key enzymes involved in DNA replication and cell cycle regulation, such as topoisomerases and protein kinases.[1][2]
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin Derivative 32 | MCF-7 (Breast) | 4.3 | [6][7] |
| Ciprofloxacin Derivative 65 | SR (Leukemia) | 33.25% inhibition | [6][7] |
| Ciprofloxacin Derivative 66 | UO-31 (Renal) | 55.49% inhibition | [6][7] |
| Fluoroquinolone Analog I | NCI-60 Panel (Mean) | 9.06 | [6] |
Antimicrobial Activity
The antibacterial action of fluoroquinolones, including the 8-fluoroquinoline-3-carboxamide derivatives, primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3][8][9]
| Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Compound 3 | S. aureus | 0.97 | E. coli | 4.7 | [10] |
| Compound 9g | S. aureus | 1.2 | E. coli | 8.8 | [10] |
Anti-inflammatory Activity
Certain quinoline-3-carboxamide derivatives have demonstrated potent anti-inflammatory effects.[11][12] These effects are believed to be mediated through the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory cytokine production.[13][14]
| Derivative | Assay | IC50 (µg/mL) | Reference |
| N-(3-aminophenyl)-gatifloxacin derivative | Neutrophil Oxidative Burst | <0.1 | [11] |
| N-(3-aminophenyl)-gatifloxacin derivative | Macrophage Oxidative Burst | <3.1 | [11] |
| N-phenyl-gatifloxacin derivative | T-cell Proliferation | <3.1 | [11] |
Experimental Protocols
The evaluation of the bioactivity of 8-fluoroquinoline-3-carboxamide derivatives involves a series of standardized in vitro assays.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]
Caption: Workflow for the MTT Assay.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
Visual Assessment: The wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]
Potential Mechanisms of Action
The diverse biological activities of 8-fluoroquinoline-3-carboxamide derivatives stem from their ability to interact with multiple molecular targets.
-
Inhibition of Bacterial Topoisomerases: As successors to the fluoroquinolone antibiotics, these compounds are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.[8][15]
-
Inhibition of Protein Kinases: Several quinoline carboxamide derivatives have been identified as inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cancer progression.[1][2]
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): Some derivatives have shown inhibitory activity against DHODH, an enzyme crucial for pyrimidine biosynthesis, making them potential antifungal and antiproliferative agents.[2][15]
Caption: Postulated Mechanisms of Action.
Conclusion
The 8-fluoroquinoline-3-carboxamide scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse biological activities. The comparative data presented in this guide highlights the potential of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents. A thorough understanding of their structure-activity relationships and mechanisms of action will be instrumental in guiding the future design and optimization of this important class of compounds. Further in vivo studies are warranted to fully elucidate their therapeutic potential.
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The Evolving Role of Fluoroquinolones in Oncology: A Comparative Guide to IC50 Values of Novel Derivatives in Cancer Cell Lines
Introduction: The repurposing of existing drugs for new therapeutic indications represents a highly efficient strategy in drug discovery. Fluoroquinolones, a well-established class of broad-spectrum antibiotics, have recently emerged as promising candidates for anticancer therapy.[1] Their established safety profiles, favorable physicochemical properties, and ease of synthesis make them attractive scaffolds for the development of novel antineoplastic agents.[2] This guide provides a comprehensive comparison of the cytotoxic activities of novel fluoroquinolone derivatives against various cancer cell lines, focusing on their half-maximal inhibitory concentration (IC50) values. We will delve into their primary mechanisms of action, provide detailed protocols for assessing their in vitro efficacy, and present a comparative analysis of recently published data to aid researchers in this burgeoning field.
The Anti-Cancer Mechanism of Fluoroquinolones: Beyond Antibacterial Activity
The antibacterial action of fluoroquinolones is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[3][4] Interestingly, a similar mechanism is leveraged for their anticancer effects. Fluoroquinolones exert their cytotoxic effects on cancer cells by targeting the eukaryotic equivalent, topoisomerase II (Topo II).[5][6][7] Inhibition of Topo II leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).[8][9][10]
Several studies have demonstrated that novel fluoroquinolone derivatives can induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases 3, 8, and 9, and the upregulation of the pro-apoptotic protein Bax.[8][11][12] Furthermore, some derivatives have been shown to arrest the cell cycle at the G2/M or S phases.[3][5][13] The structural modifications on the fluoroquinolone core, particularly at the C-7 and N-1 positions, have been shown to be critical for enhancing their anticancer potency and selectivity.[2][14]
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro potency of a compound. The following tables summarize the IC50 values of various novel fluoroquinolone derivatives against a panel of human cancer cell lines, as reported in recent literature. This data provides a valuable resource for comparing the cytotoxic efficacy of these compounds and identifying promising candidates for further investigation.
Table 1: IC50 Values (µM) of Novel Ciprofloxacin Derivatives Against Various Cancer Cell Lines
| Derivative | MCF-7 (Breast) | T-24 (Bladder) | PC-3 (Prostate) | SW480 (Colon) | A549 (Lung) | Reference |
| CP Derivative 2 | - | - | - | - | - | [8] |
| CP Derivative 4b | - | 1.69 | - | 3.36 | - | [8] |
| CP Derivative 4c | - | - | - | - | - | [8] |
| CP Derivative 5a | - | - | 2.02 | - | - | [8] |
| Ciprofloxacin | >100 | - | >100 | - | - | [3] |
| Conjugate 24 | - | - | 11.7 | 20.1 | - | [3] |
| Conjugate 25 | - | - | - | - | - | [3] |
| Conjugate 27 | - | - | 7.7 | 35.7 | - | [3] |
| Conjugate 30 | - | - | 34.4 | - | - | [3] |
Table 2: IC50 Values (µM) of Novel Levofloxacin and Moxifloxacin Derivatives
| Derivative | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | PC-3 (Prostate) | HeLa (Cervical) | Reference |
| Levofloxacin | >100 | 64.2 | >100 | >100 | >100 | [3] |
| Compound 125 | 2.1 | 2.3 | 0.3 | 4.9 | 1.1 | [3] |
| MXF Conjugate 12a | - | - | - | 1.30 | - | [8] |
| MXF Conjugate 12b | - | - | - | 2.40 | - | [8] |
Note: "-" indicates that the data was not reported in the cited source. The IC50 values can vary depending on the specific experimental conditions, such as the cell line, incubation time, and assay method used.
Detailed Experimental Protocols for IC50 Determination
Accurate and reproducible determination of IC50 values is paramount for the comparative evaluation of novel compounds. The MTT and Sulforhodamine B (SRB) assays are two of the most widely used colorimetric methods for assessing cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate adherent cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the novel fluoroquinolone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[17][18]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[19] The amount of bound dye is proportional to the total cellular protein mass.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.[20]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and unbound cells.[19][20] Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[20]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[20]
-
Dye Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[20]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value as described for the MTT assay.
Conclusion and Future Directions
The data presented in this guide clearly demonstrates the potential of novel fluoroquinolone derivatives as a promising class of anticancer agents. The low micromolar to sub-micromolar IC50 values observed for several derivatives against a range of cancer cell lines highlight their potent cytotoxic activity. The primary mechanism of action, involving the inhibition of topoisomerase II, provides a solid rationale for their continued development.
Future research should focus on optimizing the structure-activity relationship to further enhance potency and selectivity for cancer cells over normal cells. In vivo studies are crucial to evaluate the efficacy, pharmacokinetics, and safety of the most promising candidates in preclinical cancer models. The exploration of combination therapies, where fluoroquinolones are used in conjunction with other established anticancer drugs, may also lead to synergistic effects and overcome drug resistance. The journey of repurposing fluoroquinolones for oncology is well underway, offering a promising new avenue for the development of effective and safer cancer therapeutics.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Quinolone Tautomeric Forms
This guide provides an in-depth, objective comparison of the spectroscopic techniques used to characterize the tautomeric forms of quinolones. Designed for researchers, scientists, and drug development professionals, this document delves into the principles behind the spectroscopic differentiation of quinolone tautomers, offering experimental data and detailed protocols to support your research endeavors.
The Significance of Tautomerism in Quinolones
Quinolones, a cornerstone of antibacterial therapy, exist as a dynamic equilibrium of tautomeric forms. The most prevalent of these are the canonical 4-oxo (keto) form and the 4-hydroxy (enol) form. Furthermore, under physiological conditions, the ionizable groups on the quinolone scaffold can lead to the formation of zwitterionic species. The specific tautomeric and ionic form of a quinolone has profound implications for its physicochemical properties, including solubility, membrane permeability, and ultimately, its interaction with the target enzymes, DNA gyrase and topoisomerase IV.[1][2][3] A thorough understanding and ability to characterize these forms are therefore critical in the development of new and more effective quinolone-based therapeutics.
The equilibrium between these tautomers is delicately influenced by environmental factors such as solvent polarity and pH. This guide will explore how these factors can be manipulated to study the distinct spectroscopic signatures of each tautomeric form.
Caption: Quinolone Tautomeric Equilibrium.
Comparative Spectroscopic Analysis
The differentiation of quinolone tautomers relies on harnessing the unique electronic and vibrational properties of each form. The following sections detail the application of key spectroscopic techniques for this purpose.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a powerful initial tool for observing tautomeric shifts due to its sensitivity to changes in the electronic structure of the chromophore. The keto and enol forms of quinolones exhibit distinct absorption profiles.
Causality of Spectral Shifts: The extended π-conjugation in the enol form, which imparts a more aromatic character to the quinolone ring system, typically results in a bathochromic (red) shift of the absorption maximum (λmax) compared to the less conjugated keto form.[4] The zwitterionic form, with its separated charges, can also exhibit a unique absorption spectrum, often influenced by the solvent's polarity.
Comparative Data:
| Quinolone | Tautomeric Form | Solvent/pH | λmax (nm) | Reference |
| Ciprofloxacin | Zwitterionic | Water (pH 7.4) | ~277, ~315, ~325 | [5] |
| Ciprofloxacin | Cationic | Acidic (pH < 6) | ~272, ~322, ~333 | [5][6] |
| Norfloxacin | Zwitterionic | Water (pH 7.4) | ~273, ~325 | [7] |
| Norfloxacin | Cationic | Acidic | ~277, ~335 | [7] |
| 4-Quinolone Derivative | Keto | Aprotic Solvent | ~330 | [3] |
| 4-Quinolone Derivative | Enol | Protic Solvent | ~340 | [3] |
Experimental Protocol: pH-Dependent UV-Vis Titration
This protocol allows for the systematic investigation of tautomeric and ionic equilibria as a function of pH.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the quinolone in a suitable solvent like methanol or DMSO.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: For each pH point, add a small aliquot of the quinolone stock solution to a cuvette containing the buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the µg/mL range). Ensure the final concentration of the organic solvent from the stock solution is minimal to avoid influencing the tautomeric equilibrium.
-
Spectral Acquisition: Record the UV-Vis spectrum for each sample from approximately 200 to 400 nm, using the respective buffer as a blank.
-
Data Analysis: Plot the absorbance at key wavelengths against pH to observe spectral shifts and determine pKa values associated with protonation/deprotonation events that drive tautomeric changes.
Caption: UV-Vis Spectroscopy Workflow.
Fluorescence Emission Spectroscopy
Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption. The emission properties of quinolones are highly dependent on their tautomeric and ionic states, making it an excellent tool for their study.[8]
Causality of Emission Changes: The enol and zwitterionic forms are often more fluorescent than the keto form. The rigid, planar structure and extended conjugation of the enol tautomer can lead to a higher quantum yield. The zwitterionic form's fluorescence is particularly sensitive to the solvent environment due to its large dipole moment.[8] Changes in pH that alter the protonation state of the quinolone can dramatically modulate fluorescence intensity and emission wavelength.[8]
Comparative Data:
| Quinolone | Tautomeric/Ionic Form | Solvent/pH | Excitation λmax (nm) | Emission λmax (nm) | Reference |
| Norfloxacin | Cationic | Acidic (pH ~2-4) | ~280, ~331 | ~445 | [9] |
| Ciprofloxacin | Cationic | Acidic (pH ~2-4) | ~280, ~331 | ~445 | [9] |
| Ofloxacin | Cationic | Acidic | ~290 | ~480 | [8] |
| Enoxacin | Zwitterionic | Aprotic Solvent | ~275 | ~450 | [10] |
Experimental Protocol: Solvent and pH-Dependent Fluorescence Analysis
-
Solution Preparation: Prepare dilute solutions (e.g., 1 µM) of the quinolone in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, methanol, water). For pH studies, use a series of aqueous buffers.
-
Instrument Setup: Use a spectrofluorometer. Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
Excitation and Emission Spectra: For each sample, record the emission spectrum by exciting at the absorption maximum. Then, record the excitation spectrum by setting the emission monochromator to the emission maximum.
-
Data Analysis: Compare the emission maxima and quantum yields across the different solvents and pH values to understand the influence of the environment on the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information at the atomic level, making it a definitive technique for distinguishing between tautomers. 1H and 13C NMR are particularly informative.
Causality of Chemical Shift Differences:
-
1H NMR: The most significant difference is the presence of an acidic proton signal for the N-H in the keto form versus an O-H signal in the enol form. The chemical shift of the proton at the C5 position is also sensitive to the tautomeric state.[3][4]
-
13C NMR: The chemical shift of the C4 carbon is highly indicative of the tautomeric form. In the keto form, this carbon is a carbonyl carbon and resonates at a significantly downfield position (e.g., >170 ppm) compared to the enol form where it is an oxygen-bearing aromatic carbon (e.g., ~160 ppm).[11]
Comparative Data:
| Nucleus | Tautomeric Form | Key Atom | Approximate Chemical Shift (δ, ppm) | Reference |
| 1H | Keto | N1-H | 12-14 | [3] |
| 1H | Enol | O4-H | 10-12 | [3] |
| 13C | Keto | C4 (C=O) | > 170 | [11] |
| 13C | Enol | C4 (C-OH) | ~160 | [10] |
Experimental Protocol: 1H and 13C NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of the quinolone (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O with appropriate pH adjustment). The choice of solvent can influence the tautomeric equilibrium.
-
NMR Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer. For 13C, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Spectral Analysis: Identify the key signals corresponding to the N-H or O-H protons and the C4 carbon. The integration of signals in the 1H spectrum can be used to quantify the ratio of tautomers in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. The distinct bond arrangements in the keto and enol forms give rise to characteristic vibrational frequencies.
Causality of Vibrational Frequency Differences:
-
Keto Form: Characterized by a strong carbonyl (C=O) stretching vibration, typically in the range of 1610-1640 cm-1. A broad N-H stretching band may also be observed around 3200-3400 cm-1.[1][12]
-
Enol Form: The C=O stretch is absent and is replaced by C=C and C-O stretching vibrations. A broad O-H stretching band is expected in the region of 3200-3600 cm-1.
Comparative Data:
| Tautomeric Form | Vibrational Mode | Approximate Frequency (cm-1) | Reference |
| Keto | C=O stretch | 1610 - 1640 | [1][12] |
| Keto | N-H stretch | 3200 - 3400 | [1][12] |
| Enol | O-H stretch | 3200 - 3600 | [13] |
| Enol | C=C stretch | 1550 - 1600 | [13] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For solution studies, a suitable infrared-transparent solvent (e.g., chloroform, acetonitrile) and a liquid cell are required.
-
Background Collection: Record a background spectrum of the empty sample compartment (for ATR) or the solvent-filled cell.
-
Sample Spectrum Acquisition: Record the FTIR spectrum of the sample.
-
Data Analysis: Identify the characteristic stretching frequencies for the C=O, N-H, and O-H groups to determine the predominant tautomeric form.
Conclusion
The choice of spectroscopic technique for studying quinolone tautomerism depends on the specific research question. UV-Vis spectroscopy provides a rapid assessment of tautomeric shifts in response to environmental changes. Fluorescence spectroscopy offers enhanced sensitivity for detecting minor tautomeric forms. NMR spectroscopy provides unambiguous structural elucidation and quantification of tautomer ratios. Finally, FTIR spectroscopy offers a direct probe of the key functional groups that define the tautomeric state. By employing a combination of these techniques, researchers can gain a comprehensive understanding of the complex tautomeric behavior of quinolones, which is essential for the rational design of future antibacterial agents.
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A Comparative Guide to the Efficacy of Novel Fluoroquinolones Versus Standard Antibiotics
This guide provides an in-depth, objective comparison of the efficacy of novel fluoroquinolones against standard antibiotics, supported by experimental data and insights for researchers, scientists, and drug development professionals.
Introduction
The landscape of antibacterial therapy is in a constant state of evolution, driven by the escalating threat of antimicrobial resistance. Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in treating a variety of bacterial infections. However, the emergence of resistance to older generations of fluoroquinolones has necessitated the development of novel agents with improved pharmacological profiles and enhanced activity against resistant pathogens. This guide delves into a comprehensive comparison of these novel fluoroquinolones with standard-of-care antibiotics, such as β-lactams and macrolides, providing a critical analysis of their mechanisms, spectrum of activity, resistance profiles, and clinical efficacy.
Mechanism of Action: A Tale of Two Targets
The bactericidal activity of fluoroquinolones stems from their ability to inhibit essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] Standard antibiotics, in contrast, employ different mechanisms. β-lactams, for instance, disrupt bacterial cell wall synthesis, while macrolides inhibit protein synthesis by binding to the 50S ribosomal subunit.[3]
Novel fluoroquinolones often exhibit a more balanced inhibitory activity against both DNA gyrase and topoisomerase IV.[4] This dual-targeting mechanism is a significant advantage, as it can lower the probability of resistance development. A mutation in one target enzyme may not be sufficient to confer resistance if the drug effectively inhibits the second target.[4] Delafloxacin, for example, demonstrates nearly equal affinity for both DNA gyrase and topoisomerase IV, contributing to its potent activity against a wide range of pathogens.[5]
Caption: Key Mechanisms of Fluoroquinolone Resistance.
Clinical Efficacy and Pharmacodynamics: From Bench to Bedside
The clinical effectiveness of fluoroquinolones is strongly correlated with their pharmacokinetic and pharmacodynamic (PK/PD) properties. [6][7]The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is a key predictor of bacteriological success. [6][8]For Gram-negative infections, an AUC/MIC ratio of ≥125 and a peak concentration to MIC (Cmax/MIC) ratio of ≥10 are generally associated with favorable outcomes. [9]For Streptococcus pneumoniae, an AUC/MIC of ≥30 is often targeted. [9] Novel fluoroquinolones generally possess favorable pharmacokinetic profiles, including excellent oral bioavailability, extensive tissue penetration, and long elimination half-lives that allow for once-daily dosing. [9][10]
| Novel Fluoroquinolone | Approved Indications | Key Efficacy Highlights |
|---|---|---|
| Delafloxacin | Acute bacterial skin and skin structure infections (ABSSSI), Community-acquired bacterial pneumonia (CABP) [11] | Effective against MRSA and P. aeruginosa; enhanced activity in acidic environments. [5][11]Clinical trials have shown non-inferiority to vancomycin/aztreonam in ABSSSI. [12] |
| Finafloxacin | Bacterial otitis externa [11] | Increased activity in acidic environments. [11] |
| Zabofloxacin | Acute bacterial exacerbation of chronic obstructive pulmonary disease (in South Korea) [11] | Broad-spectrum activity. [11] |
| Lascufloxacin | (Investigational) | Potent activity against Gram-positive bacteria, including quinolone-resistant strains. [13]|
Table 2: Clinical efficacy highlights of selected novel fluoroquinolones.
Experimental Protocols for Efficacy Evaluation
Objective comparison of antibiotic efficacy relies on standardized in vitro and in vivo experimental models. [14][15]
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. It is a fundamental measure of a drug's in vitro activity.
Protocol: Broth Microdilution MIC Assay (adapted from CLSI/EUCAST guidelines)[16][17][18][19]
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.
-
Caption: Workflow for MIC Determination.
In Vivo Efficacy Models
Animal models are crucial for evaluating the in vivo efficacy of new antibiotics and for establishing PK/PD relationships. [20][21]The choice of model depends on the target infection. For respiratory infections, a murine pneumonia model is often used, while for skin infections, a skin abscess model may be employed.
Protocol: Murine Thigh Infection Model
-
Induction of Neutropenia:
-
Administer cyclophosphamide to mice to induce a neutropenic state, making them more susceptible to infection.
-
-
Infection:
-
Inject a standardized inoculum of the test organism into the thigh muscle of the mice.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), administer the test antibiotic (novel fluoroquinolone or standard antibiotic) via a clinically relevant route (e.g., oral gavage, subcutaneous injection). Different dosing regimens can be tested.
-
-
Assessment of Bacterial Burden:
-
At various time points post-treatment (e.g., 24 hours), euthanize the mice.
-
Aseptically remove the infected thigh muscle and homogenize it.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/g of tissue).
-
-
Data Analysis:
-
Compare the bacterial burden in the treated groups to that in an untreated control group to determine the in vivo bactericidal activity of the antibiotics.
-
Conclusion
Novel fluoroquinolones represent a significant advancement in the fight against bacterial infections, offering broader spectrums of activity, improved pharmacokinetic profiles, and mechanisms to overcome existing resistance. Their efficacy against challenging pathogens, including MRSA and resistant Gram-negative bacteria, positions them as valuable alternatives to standard antibiotics in various clinical settings. However, the continuous evolution of bacterial resistance underscores the importance of ongoing research, prudent antibiotic stewardship, and the development of the next generation of antimicrobial agents.
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Macrolides - StatPearls - NCBI Bookshelf - NIH. [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Ethyl 8-Fluoroquinoline-3-carboxylate Analogs
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activity. Among these, the Ethyl 8-fluoroquinoline-3-carboxylate framework has emerged as a promising pharmacophore for potent antimicrobial and anticancer agents. The strategic placement of a fluorine atom at the C-8 position can significantly influence the compound's electronic properties and metabolic stability, while the ethyl carboxylate moiety at C-3 is crucial for interaction with biological targets.
This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound analogs. As a Senior Application Scientist, the objective is to move beyond a mere recitation of data, instead offering a narrative grounded in experimental rationale and causality. While a cohesive study directly comparing a homologous series of these specific analogs from the benchtop to preclinical models is not extensively documented in publicly available literature, this guide will synthesize findings from closely related derivatives to provide a robust framework for researchers. We will explore the nuances of experimental design, the interpretation of results, and the critical transition from promising in vitro data to tangible in vivo efficacy.
The Foundational Principle: From Cell-Free Systems to Complex Biology
The journey of a drug candidate from initial screening to potential clinical application is a multi-step process designed to de-risk investment and build a comprehensive understanding of its biological activity. The initial in vitro assays are rapid, high-throughput, and cost-effective methods to identify promising compounds and elucidate their mechanism of action at a molecular level. However, the controlled environment of an in vitro assay cannot fully recapitulate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that governs a compound's activity in a living organism. Therefore, in vivo studies in animal models are indispensable for validating in vitro findings and assessing the therapeutic potential of a drug candidate.
In Vitro Evaluation: Quantifying Potency and Elucidating Mechanism
The initial assessment of this compound analogs typically involves a battery of in vitro assays to determine their potency against specific targets and their selectivity.
Anticancer Activity
The anticancer potential of these analogs is often evaluated against a panel of human cancer cell lines. The primary objective is to determine the concentration at which the compound inhibits cell growth or induces cell death.
Table 1: Representative In Vitro Anticancer Activity of Fluoroquinoline Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 / GI50 | Reference |
| Ciprofloxacin Derivative 32 | MCF-7 (Breast Cancer) | Cytotoxicity Assay | IC50 = 4.3 µM | [1] |
| Ciprofloxacin Derivative 65 | SR (Leukemia) | Growth Inhibition | 33.25% inhibition | [1] |
| Ciprofloxacin Derivative 66 | UO-31 (Renal Cancer) | Growth Inhibition | 55.49% inhibition | [1] |
| Fluoroquinolone Analog I | NCI-60 Panel (Mean) | Growth Inhibition | GI50 = 9.06 µM | [1] |
| Fluoroquinolone Analog I | VERO (Normal) | Cytotoxicity Assay | CC50 = 349.03 µM | [1] |
Note: Data is for structurally related fluoroquinolone derivatives and serves as a reference for the potential activity of this compound analogs.
Antimicrobial Activity
For antimicrobial assessment, the Minimum Inhibitory Concentration (MIC) is the gold standard. This is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Representative In Vitro Antimicrobial Activity of Fluoroquinoline Derivatives
| Compound/Derivative | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |
| 8-Nitrofluoroquinolone 3 | S. aureus | Broth Microdilution | ~0.97 | [1] |
| 8-Nitrofluoroquinolone 3 | E. coli | Broth Microdilution | ~4.7 | [1] |
| 8-Nitrofluoroquinolone 9g | S. aureus | Broth Microdilution | ~1.2 | [1] |
| 8-Nitrofluoroquinolone 9g | E. coli | Broth Microdilution | ~8.8 | [1] |
Note: Data is for structurally related fluoroquinolone derivatives and provides an indication of the potential antimicrobial spectrum.
Experimental Protocols: A Step-by-Step Guide
This protocol provides a reliable method for assessing the cytotoxic effects of this compound analogs on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for In Vitro Anticancer Evaluation.
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Caption: Workflow for In Vitro Antimicrobial Evaluation.
In Vivo Validation: Assessing Therapeutic Efficacy in a Biological System
Promising in vitro data is the gateway to in vivo testing, where the true therapeutic potential of a compound is evaluated. These studies are crucial for understanding a compound's pharmacokinetic and pharmacodynamic properties.
Anticancer Efficacy in Xenograft Models
A common approach to evaluate the in vivo anticancer activity of this compound analogs is the use of human tumor xenograft models in immunocompromised mice.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
Step-by-Step Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, positive control, and different doses of the test compound). Administer the treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). The primary endpoint is tumor growth inhibition.
Antimicrobial Efficacy in Murine Infection Models
To assess in vivo antimicrobial activity, a murine infection model relevant to the target pathogen is employed. For broad-spectrum agents, a systemic infection model, such as a thigh infection model, is often used.
Principle: Mice are infected with a specific pathogen, and the ability of the test compound to reduce the bacterial burden in the infected tissue is measured.
Step-by-Step Methodology:
-
Infection: Induce a localized infection by injecting a standardized inoculum of bacteria (e.g., Staphylococcus aureus or Escherichia coli) into the thigh muscle of mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the this compound analog at different doses.
-
Tissue Harvesting: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice and aseptically remove the infected thigh muscle.
-
Bacterial Load Determination: Homogenize the tissue and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar plates.
-
Efficacy Calculation: The efficacy is expressed as the log10 CFU reduction per gram of tissue compared to the vehicle-treated control group.
The In Vitro-In Vivo Correlation: A Complex Relationship
The ultimate goal is to establish a strong correlation between in vitro potency and in vivo efficacy. However, this is not always straightforward. A compound with excellent in vitro activity may fail in vivo due to poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, or poor tissue penetration. Conversely, a compound with modest in vitro activity might show good in vivo efficacy if it has a favorable pharmacokinetic profile.
Key Factors Influencing In Vitro-In Vivo Correlation:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound determine its concentration and duration of action at the target site.
-
Protein Binding: Binding to plasma proteins can reduce the free concentration of a drug, thereby limiting its activity.
-
Target Engagement: The compound must reach its target in sufficient concentrations to exert its therapeutic effect.
-
Toxicity: Off-target effects can lead to toxicity, limiting the achievable therapeutic dose.
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A Senior Application Scientist's Guide to Comparative Docking of Fluoroquinolones with DNA Gyrase
This guide provides a comprehensive, in-depth comparison of the docking interactions between various fluoroquinolone antibiotics and their target, bacterial DNA gyrase. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, emphasizes self-validating protocols, and is grounded in authoritative scientific literature. Our objective is to equip you with the knowledge and practical steps to conduct robust and reliable in-silico analyses of fluoroquinolone-DNA gyrase interactions.
Introduction: The Enduring Battle Between Fluoroquinolones and Bacterial Resistance
Fluoroquinolones are a critical class of broad-spectrum antibiotics that function by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are vital for bacterial DNA replication, and their inhibition leads to breaks in the bacterial chromosome and ultimately cell death.[1][3] DNA gyrase is the primary target of fluoroquinolones in many Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[4][5]
The clinical efficacy of fluoroquinolones is increasingly threatened by the rise of bacterial resistance. This resistance often arises from mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1][2] These mutations can alter the drug-binding pocket, reducing the affinity of fluoroquinolones for their target.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] In the context of drug discovery, it is an invaluable tool for understanding drug-receptor interactions at a molecular level, predicting binding affinities, and guiding the design of new, more potent inhibitors that can overcome resistance. This guide will walk you through a comparative docking study of several common fluoroquinolones against Escherichia coli DNA gyrase.
The Target: Understanding DNA Gyrase
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[1] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction. The region where fluoroquinolones bind is known as the quinolone resistance-determining region (QRDR), located on the GyrA subunit.[8][9]
For our in-silico study, we will utilize a high-resolution crystal structure of the E. coli DNA gyrase complexed with DNA. A suitable structure can be obtained from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 6RKS, which represents the complete E. coli DNA gyrase nucleoprotein complex.[10]
The Ligands: A Selection of Fluoroquinolones
For our comparative study, we will focus on a selection of clinically relevant fluoroquinolones with varying structures and activities. This allows for a meaningful comparison of their binding modes and affinities. The chosen fluoroquinolones are:
-
Ciprofloxacin: A second-generation fluoroquinolone with broad-spectrum activity.
-
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
-
Moxifloxacin: A fourth-generation fluoroquinolone with broad-spectrum activity, including against anaerobic bacteria.
The 3D structures of these ligands can be obtained from public databases such as PubChem.
Experimental Workflow: A Step-by-Step Guide to Molecular Docking
The following protocol outlines the complete workflow for our comparative docking study, from protein and ligand preparation to the analysis of results. We will be using AutoDock Vina, a widely used and validated open-source program for molecular docking.[11][12]
Conceptual Workflow Overview
Caption: High-level workflow for the comparative docking study.
Detailed Experimental Protocol
Step 1: Protein Preparation [13][14][15]
-
Download the PDB file: Obtain the structure of E. coli DNA gyrase (PDB ID: 6RKS) from the RCSB PDB website.
-
Clean the protein structure: Remove all water molecules, ions, and any co-crystallized ligands from the PDB file. This can be done using molecular visualization software like PyMOL or UCSF Chimera.
-
Add polar hydrogens: Add polar hydrogen atoms to the protein structure. This is crucial for accurate hydrogen bond calculations.
-
Assign charges: Assign partial charges to the protein atoms. Kollman charges are commonly used for proteins.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
Step 2: Ligand Preparation [16][17][18]
-
Download ligand structures: Obtain the 3D structures of ciprofloxacin, levofloxacin, and moxifloxacin from the PubChem database in SDF or MOL2 format.
-
Add hydrogens and assign charges: Add hydrogen atoms and assign Gasteiger charges to the ligand atoms.
-
Define rotatable bonds: Detect and define the rotatable bonds in the ligand. This allows for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand structures in the PDBQT file format.
Step 3: Grid Box Generation
-
Identify the binding site: The binding site for fluoroquinolones is the quinolone resistance-determining region (QRDR) on the GyrA subunit. This region can be identified from the literature or by analyzing the interactions of co-crystallized ligands in other DNA gyrase structures. Key residues in the E. coli GyrA QRDR include Ser83 and Asp87.[8]
-
Define the grid box: Using AutoDockTools, define a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters that will define the search space for the docking simulation.
Step 4: Running the Docking Simulation [19][20]
-
Create a configuration file: Prepare a text file that specifies the input protein and ligand files, the coordinates of the grid box, and other docking parameters.
-
Execute AutoDock Vina: Run the docking simulation from the command line using the prepared configuration file. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities.
Docking Validation Protocol
To ensure the reliability of our docking protocol, a validation step is essential.[21][22][23]
-
Re-docking of a known inhibitor: If a co-crystallized ligand is available in the PDB structure, it should be extracted and re-docked into the binding site.
-
RMSD Calculation: The root-mean-square deviation (RMSD) between the predicted pose of the re-docked ligand and its crystal structure conformation should be calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[21]
Results and Data Presentation
The primary output of a docking study is the binding affinity, typically expressed in kcal/mol, and the predicted binding poses of the ligand in the receptor's active site. A more negative binding energy indicates a stronger predicted binding affinity.[24][25]
Table 1: Predicted Binding Affinities of Fluoroquinolones with E. coli DNA Gyrase
| Fluoroquinolone | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |
| Ciprofloxacin | -8.5 | 3 | Ser83, Asp87, Arg121 |
| Levofloxacin | -9.2 | 4 | Ser83, Asp87, Arg121, Gly77 |
| Moxifloxacin | -9.8 | 5 | Ser83, Asp87, Arg121, Gly77, Glu84 |
Note: The data presented in this table is illustrative and will vary depending on the specific docking software, parameters, and force fields used. The interacting residues are hypothetical and should be determined from the analysis of the docking poses.
Analysis and Interpretation of Results
A thorough analysis of the docking results involves more than just comparing binding energies.[24][26]
-
Binding Pose Analysis: Visualize the top-ranked binding poses for each fluoroquinolone using molecular graphics software. Examine the orientation of the ligand within the binding pocket and its proximity to key amino acid residues.
-
Interaction Analysis: Identify the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The formation of hydrogen bonds with key residues like Ser83 and Asp87 in the QRDR is a hallmark of fluoroquinolone binding.[8][9]
-
Comparative Analysis: Compare the binding modes and interaction patterns of the different fluoroquinolones. For instance, the bulkier side chains of levofloxacin and moxifloxacin may allow for additional interactions within the binding pocket, potentially explaining their enhanced activity against certain bacteria.[27][28][29]
Caption: Illustrative interaction diagram for Moxifloxacin in the DNA gyrase binding site.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of fluoroquinolones with DNA gyrase. By following these detailed protocols and understanding the underlying principles, researchers can gain valuable insights into the molecular basis of fluoroquinolone activity and resistance.
The findings from such in-silico studies can serve as a foundation for:
-
Structure-Activity Relationship (SAR) studies: Understanding how structural modifications to the fluoroquinolone scaffold affect binding affinity and interaction patterns.
-
Rational drug design: Designing novel fluoroquinolone derivatives with improved potency and the ability to overcome existing resistance mechanisms.
-
Further computational and experimental validation: The predictions from molecular docking should be further validated using more advanced computational methods like molecular dynamics simulations and, ultimately, through in-vitro and in-vivo experimental assays.
The continuous evolution of bacterial resistance necessitates a multi-faceted approach to antibiotic discovery and development. In-silico techniques like molecular docking are indispensable tools in this ongoing endeavor, enabling the rapid and cost-effective exploration of new chemical space to combat the threat of infectious diseases.
References
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Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 29(Supplement_2), S1-S8. [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Corbett, K. D., Shultzaberger, R. K., & Berger, J. M. (2004). The C-terminal domain of DNA gyrase A adopts a DNA-bending beta-pinwheel fold. Proceedings of the National Academy of Sciences, 101(19), 7293–7298. [Link]
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Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs, 58 Suppl 2, 6–10. [Link]
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Rodríguez-Martínez, J. M., Cano, M. E., Velasco, C., Martínez-Martínez, L., & Pascual, A. (2011). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 24(1), 13-21. [Link]
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Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2009). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Journal of Biological Chemistry, 284(43), 29888–29896. [Link]
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How to interprete and analyze molecular docking results?. (2024, September 19). ResearchGate. [Link]
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Sissi, C., Palumbo, M., & Drlica, K. (2014). Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design. ACS Chemical Biology, 9(11), 2529–2537. [Link]
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Binding of quinolones to DNA gyrase. The quinolone ciprofloxacin is.... (n.d.). ResearchGate. [Link]
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General workflow of molecular docking calculations. The approaches.... (n.d.). ResearchGate. [Link]
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[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). [Video]. YouTube. [Link]
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Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. Molecules, 24(21), 3847. [Link]
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Fluoroquinolone-Gyrase-DNA Complexes: Two Modes of Drug Binding.. (n.d.). ResearchGate. [Link]
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Toth, P. D., Ratigan, S. C., Powell, J. W., Cassel, S. R., Yalowich, J. C., McElroy, C. A., Lindert, S., Bell, C. E., & Mitton-Fry, M. J. (2025, April 9). DNA gyrase complexed with uncleaved DNA and Compound 185 to 2.25 A resolution. RCSB PDB. [Link]
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A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]
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Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. [Link]
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Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli. (n.d.). [Link]
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Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2016). DNA Gyrase as a Target for Quinolones. Inquiries in Biology, 2(1). [Link]
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How to interpret the affinity in a protein docking - ligand. (2021, April 29). Matter Modeling Stack Exchange. [Link]
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Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2016). DNA Gyrase as a Target for Quinolones. International Journal of Molecular Sciences, 17(5), 768. [Link]
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How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). [Video]. YouTube. [Link]
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Kumar, A., Kumar, A., & Kumar, A. (2022). Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. ACS Omega, 7(36), 32367–32379. [Link]
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Safety Operating Guide
Guide to the Proper Disposal of Ethyl 8-fluoroquinoline-3-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 8-fluoroquinoline-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific reasoning behind each procedural step, ensuring a culture of safety and regulatory compliance within the laboratory.
Hazard Assessment & Chemical Profile
-
Halogenated Organic Compound: The presence of a carbon-fluorine bond classifies this molecule as a halogenated organic compound.[1][2][3] Such compounds are subject to specific environmental regulations, including restrictions on land disposal, due to their potential for persistence and toxicity in the environment.[1][4]
-
Fluoroquinolone Scaffold: The core structure is a fluoroquinolone, a class of compounds known for potent biological activity. Many fluoroquinolones are used as antibiotics and are associated with a range of adverse effects, indicating that even non-pharmaceutical analogues should be handled as potentially toxic and biologically active substances.[5][6][7][8]
-
Inferred Hazards: Based on SDS information for structurally similar chemicals like 8-Hydroxyquinoline and other halogenated reagents, we must assume the compound is, at a minimum, an irritant to the skin and eyes, potentially harmful if swallowed or inhaled, and very toxic to aquatic life.[9]
The primary directive is to manage all waste streams containing this compound as hazardous chemical waste .
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the following minimum PPE must be worn. The rationale is to create a complete barrier to prevent any route of exposure.
| PPE Item | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles. | Protects against accidental splashes of liquids or contact with solid dust, preventing severe eye irritation or damage.[9] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Provides a direct barrier against skin contact. Contaminated work clothing should not be allowed out of the workplace.[9] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | Ensures that potentially harmful vapors or dusts are not inhaled.[9] |
Waste Characterization & Segregation
Proper disposal begins with correct identification and segregation at the point of generation. Mixing incompatible waste streams is a primary cause of laboratory accidents and can significantly increase disposal costs.
Principle of Segregation: Never mix halogenated organic waste with non-halogenated organic waste. Disposal facilities often use different treatment processes, such as high-temperature incineration with scrubbers to neutralize the acidic gases (e.g., hydrogen fluoride) produced by halogenated compounds.[4]
Your waste containing this compound should be segregated into one of the following categories:
-
Solid Waste: Unused or expired pure chemical, reaction byproducts.
-
Liquid Waste: Solutions containing the chemical (e.g., from chromatography, reaction workups). This stream must be further segregated into aqueous and organic solvent solutions.
-
Contaminated Debris (Lab Trash): Gloves, weigh boats, pipette tips, silica gel, and other disposable items with trace contamination.
Step-by-Step Disposal Protocol
Follow this workflow to ensure safe and compliant disposal of all waste streams.
Workflow for Disposal of this compound Waste
Caption: Disposal workflow for this compound.
Detailed Instructions:
-
Select Container:
-
Solid Waste & Debris: Use a sealable plastic pail or a double-bagged, clear plastic bag inside a rigid box.[10] The original manufacturer's container is ideal for unused chemicals.[10][11]
-
Liquid Waste: Use a designated, chemically-compatible waste container (e.g., borosilicate glass or high-density polyethylene) with a leak-proof, screw-on cap.[10][12] Do not use metal containers for potentially acidic solutions.[12]
-
-
Label Container:
-
Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.
-
Clearly write the full chemical name: "this compound" and list all other components (e.g., "in Dichloromethane"). Do not use abbreviations.
-
Indicate the hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Transfer Waste:
-
Perform all transfers inside a chemical fume hood.
-
Use a funnel for liquids to prevent spills.
-
Crucially, do not fill liquid containers beyond 90% capacity (or to the "full" line if marked).[12] This headspace is essential to allow for vapor expansion with temperature changes, preventing container rupture.
-
-
Securely Close Container:
-
Decontaminate Exterior:
-
Wipe down the outside of the container with a suitable solvent to remove any external contamination before moving it.
-
-
Use Secondary Containment:
-
Store in Satellite Accumulation Area (SAA):
-
Request Pickup:
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
If the spill is large or involves a highly volatile solvent, alert your institution's emergency response team.
-
For small, manageable spills:
-
Wear full PPE as described in Section 2.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of solvent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Label the container as "Spill Debris containing this compound" and dispose of it according to the protocol in Section 4.
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Regulatory Framework
The disposal of this chemical is governed by federal and state regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA). As a halogenated organic compound, this waste is subject to Land Disposal Restrictions (LDRs) under 40 CFR Part 268, which often mandates treatment by methods like incineration before any final disposal.[1][3] Your institution's EH&S department is responsible for ensuring that all waste is managed and disposed of in accordance with these legal requirements.[14]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Hazardous Waste Disposal Procedures. University of Chicago, Environmental Health and Safety. [Link]
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Hazardous Waste Disposal Procedures Handbook. Lehigh University, Campus Safety Division. [Link]
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Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [Link]
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Safety Data Sheet - Revanol. (Illustrative SDS for a quinoline derivative). [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: U.S. Government Publishing Office. [Link]
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Overview of Side-Effects of Antibacterial Fluoroquinolones. PubMed Central, National Institutes of Health. [Link]
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Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]
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Fluoroquinolone Antibiotics: Pharmacists Explain the Risks. GoodRx. [Link]
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Mastering the Safe Handling of Ethyl 8-fluoroquinoline-3-carboxylate: A Guide for Laboratory Professionals
For the modern researcher navigating the complexities of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. Ethyl 8-fluoroquinoline-3-carboxylate, a key building block in the synthesis of pharmacologically active compounds, presents a unique set of handling and safety considerations. This guide provides an in-depth, procedural framework for the safe management of this compound, from initial risk assessment to final waste disposal, ensuring the protection of both laboratory personnel and the integrity of your research.
Hazard Profile: Understanding the Risks
Presumptive Hazards: Based on analogous compounds, researchers should treat this compound with a high degree of caution, assuming it may possess the following hazardous properties:
| Hazard Class | Potential Effects |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. |
| Carcinogenicity | May have the potential to cause cancer. |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects. |
Given these potential risks, particularly the suspicion of mutagenicity and carcinogenicity, all work with this compound should be conducted with the assumption that it is a particularly hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Double-gloving with nitrile gloves. | Provides an extra barrier against potential permeation. Change gloves immediately if contamination is suspected. |
| Eyes/Face | Tightly fitting safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Body | A lab coat with long sleeves and elastic cuffs. Consider a disposable gown for larger quantities or extended handling. | Prevents skin contact with the compound. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges. | Essential for handling the solid compound or when there is a risk of aerosol generation. |
Operational Plan: From Receipt to Reaction
A meticulously planned workflow is critical to ensure safe handling at every stage. The following procedural steps provide a clear and logical sequence for working with this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked as containing toxic chemicals.
Weighing and Aliquoting
All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Prepare the Work Area: Decontaminate the work surface of the fume hood before and after use.
-
Use a Weighing Enclosure: For added containment, consider using a disposable weighing enclosure or a powder containment hood.
-
Minimize Dust: Handle the solid gently to minimize the generation of dust.
-
Clean Up: Immediately clean up any spills using a wet paper towel to avoid dispersing dust. Dispose of the contaminated paper towel as hazardous waste.
In-Reaction Handling
-
Closed Systems: Whenever possible, conduct reactions in a closed system to minimize the release of vapors or aerosols.
-
Ventilation: All reactions must be performed in a chemical fume hood with a certified face velocity.
-
Temperature Control: Be mindful of the reaction temperature to avoid uncontrolled exotherms that could lead to the release of hazardous fumes.
Spill Management and Decontamination
Prompt and correct action in the event of a spill is crucial to mitigate exposure and environmental contamination.
Minor Spill (Inside a Fume Hood)
-
Alert: Inform personnel in the immediate area.
-
Contain: Use an absorbent material, such as vermiculite or a chemical spill pillow, to contain the spill.
-
Neutralize (if applicable): For quinoline derivatives, a neutralizing agent may not be readily available. Focus on absorption and collection.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Major Spill (Outside a Fume Hood)
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a major spill without specialized training and equipment.
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of this compound and its associated waste must be handled with the utmost care, adhering to all local, state, and federal regulations. As a halogenated aromatic compound with potential cytotoxic properties, specific waste streams must be established.
Waste Segregation
At the point of generation, all waste contaminated with this compound must be segregated into clearly labeled, dedicated waste containers.
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent materials, and empty containers.
-
Liquid Waste: Reaction residues, and solvent rinses. Halogenated and non-halogenated liquid waste should be collected separately.[1]
Disposal Pathway
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Flammable).
-
Containerization: Use robust, leak-proof containers that are compatible with the waste they contain.
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Incineration at a high temperature is the preferred method for the destruction of halogenated organic compounds.[2]
Workflow Diagrams
To provide a clear visual representation of the key operational and safety workflows, the following diagrams have been created using the DOT language.
Caption: A streamlined workflow for the safe handling of this compound.
Caption: A decision-making flowchart for responding to a chemical spill.
References
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Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
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American Chemical Society. (2017). Safety in Academic Chemistry Laboratories (8th ed.). Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Carcinogens. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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University of Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]
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International Society of Oncology Pharmacy Practitioners. (2007). ISOPP Standards of Practice: Safe Handling of Cytotoxics. Retrieved from [Link]
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The Pharmaceutical Journal. (2017, February 28). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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King County. (2015, December 1). Laboratory Waste Management Guide. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
